Product packaging for 2-Amino-6-chloroimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 887625-09-4)

2-Amino-6-chloroimidazo[1,2-b]pyridazine

Numéro de catalogue: B582029
Numéro CAS: 887625-09-4
Poids moléculaire: 168.584
Clé InChI: VEHNVCGISXDBIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a versatile chemical intermediate based on the privileged imidazo[1,2-b]pyridazine scaffold, a structure of high interest in modern medicinal chemistry for its favorable physicochemical properties and broad biological activity . This scaffold is recognized for its ability to improve solubility and binding affinity in bioactive molecules, serving as a key structural component in the development of targeted therapies . The specific 2-amino-6-chloro pattern on this heterocyclic core provides two distinct sites for further functionalization, making it a valuable building block for constructing diverse compound libraries via cross-coupling reactions and nucleophilic substitutions . The imidazo[1,2-b]pyridazine scaffold has demonstrated significant potential in oncology research, notably as the central pharmacophore in the third-generation kinase inhibitor ponatinib, which targets BCR-ABL for chronic myeloid leukemia . Beyond this, the scaffold shows promise in developing inhibitors for other critical targets, including Tropomyosin Receptor Kinases (TRKs) and Monopolar Spindle 1 (Mps1) kinase, highlighting its utility in probing diverse oncogenic pathways . Recent research has also unveiled its application in infectious disease research, with novel derivatives exhibiting potent in vitro activity against the fungal pathogen Madurella mycetomatis , the causative agent of the neglected tropical disease eumycetoma . Furthermore, explorations into its pharmacological scope indicate potential applications in neuropathic disease research and the development of treatments for metabolic and circadian rhythm disorders . This compound is intended for research purposes only in these and other exploratory areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNVCGISXDBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677833
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887625-09-4
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-6-chloroimidazo[1,2-b]pyridazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1] This fused bicyclic system serves as a core component in the design of therapeutic agents targeting various diseases.[2] Derivatives of this scaffold have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and antiviral molecules.[3][4] This guide focuses on a specific derivative, this compound, providing a detailed overview of its chemical properties, synthesis, biological significance, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Properties

This compound is a solid compound at room temperature.[5] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity.

PropertyValueReference(s)
CAS Number 887625-09-4[5][6]
Molecular Formula C₆H₅ClN₄[5]
Molecular Weight 168.58 g/mol [5]
IUPAC Name 6-chloroimidazo[1,2-b]pyridazin-2-amine[5]
Canonical SMILES NC1=CN2N=C(Cl)C=CC2=N1[5]
Physical State Solid[5]
Purity Typically ≥95%[5]

Spectroscopic Data

While specific spectral data for this compound is not publicly available in detail, the following tables present expected characteristic peaks based on analyses of the imidazo[1,2-b]pyridazine core and related structures. These serve as a reference for researchers performing analytical characterization.

Table 2.1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ ppm)MultiplicityAssignment
~8.0 - 8.2dH-7
~7.8 - 8.0sH-3
~7.2 - 7.4dH-8
~6.0 - 6.5s (broad)-NH₂ (2H)

Table 2.2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ ppm)Assignment
~155 - 160C-2 (C-NH₂)
~140 - 145C-6 (C-Cl)
~135 - 140C-8a
~125 - 130C-7
~115 - 120C-8
~110 - 115C-3

Table 2.3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3500N-H stretch (Amine)
3000 - 3100C-H stretch (Aromatic)
1620 - 1650C=N stretch
1500 - 1580Aromatic ring stretch
1050 - 1100C-Cl stretch

Table 2.4: Predicted Mass Spectrometry Data

m/z ValueAssignment
~168.02[M]⁺ (for ³⁵Cl isotope)
~170.02[M]⁺ (for ³⁷Cl isotope)
~169.03[M+H]⁺ (for ³⁵Cl isotope)
~171.03[M+H]⁺ (for ³⁷Cl isotope)

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[3] For this compound, a common precursor is 3-amino-6-chloropyridazine.[7]

General Synthesis Workflow

The diagram below illustrates a typical synthetic route.

Synthesis_Workflow cluster_reactants Reactants Reactant1 3-Amino-6-chloropyridazine Product 2-Amino-6-chloro- imidazo[1,2-b]pyridazine Reactant1->Product Condensation/ Cyclization Reactant2 α-Halo Carbonyl (e.g., Bromoacetaldehyde) Reactant2->Product

Caption: General synthetic pathway for imidazo[1,2-b]pyridazine derivatives.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common methods for synthesizing related imidazo[1,2-b]pyridazine structures.[8]

  • Reaction Setup : To a solution of 3-Amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add an α-halocarbonyl reagent (e.g., bromoacetaldehyde or chloroacetone, 1.1 equivalents).[8]

  • Cyclization : Heat the reaction mixture under reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up : After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Neutralization & Extraction : Dissolve the resulting residue in water and neutralize with a mild base, such as a saturated sodium bicarbonate solution, to a pH of approximately 8-9. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in the development of kinase inhibitors. Derivatives have shown potent activity against several important signaling pathways implicated in cancer and inflammatory diseases.[9][10][11]

Inhibition of the JAK/STAT Pathway via TYK2

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[9] These compounds bind to the pseudokinase domain (JH2) of TYK2, which in turn suppresses the catalytic activity of the kinase domain (JH1).[9][12] This inhibition blocks the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type 1 Interferons, making it a promising strategy for treating autoimmune diseases.[12]

TYK2_Pathway TYK2/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates Inhibitor 2-Amino-6-chloro- imidazo[1,2-b]pyridazine (Derivative) Inhibitor->TYK2 Inhibits (Allosteric)

Caption: Inhibition of the TYK2-mediated JAK/STAT signaling cascade.

Inhibition of the PI3K/AKT/mTOR Pathway

Recent studies have also highlighted imidazo[1,2-b]pyridazine derivatives as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[10][11] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers and fibrotic diseases.[10][11] By targeting both PI3K and mTOR, these compounds can effectively shut down this pro-survival pathway.

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Proliferation, Survival, Growth mTOR->Downstream Promotes Inhibitor 2-Amino-6-chloro- imidazo[1,2-b]pyridazine (Derivative) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Dual inhibition of the PI3K and mTOR signaling pathways.

Protocol: In Vitro Kinase Inhibition Assay (General)
  • Reagents : Prepare assay buffer, recombinant human kinase (e.g., TYK2 or PI3K), appropriate substrate, and ATP.

  • Compound Preparation : Dissolve the test compound (this compound derivative) in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Reaction : In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation : Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure remaining ATP.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold in drug discovery. Its chemical properties make it a versatile building block for synthesizing more complex molecules. The demonstrated ability of its derivatives to potently and selectively inhibit key signaling pathways, such as JAK/STAT and PI3K/AKT/mTOR, underscores its importance for researchers developing novel therapeutics for cancer, inflammatory disorders, and other diseases. The protocols and data presented in this guide provide a comprehensive technical resource for scientists working with this promising chemical entity.

References

A Technical Guide to the Structure Elucidation of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including kinase inhibitors for therapeutic applications.[1] This document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this compound and provides insight into the biological relevance of this chemical class.

Introduction

This compound belongs to the imidazo[1,2-b]pyridazine family, a class of nitrogen-fused heterocyclic compounds.[2] This scaffold has garnered substantial attention in drug discovery due to its versatile biological activities, which include anti-inflammatory, antibacterial, anticancer, and antiparasitic properties.[1] Notably, the imidazo[1,2-b]pyridazine core is a key component of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor.[1] The specific substitution pattern of an amino group at the 2-position and a chlorine atom at the 6-position provides a valuable building block for the synthesis of diverse compound libraries. The elucidation of its precise chemical structure is fundamental for understanding its reactivity, structure-activity relationships (SAR), and potential as a lead compound in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for cataloging and retrieving information about the compound.

PropertyValueReference
CAS Number 887625-09-4[3][4]
Molecular Formula C₆H₅ClN₄[3]
Molecular Weight 168.58 g/mol [3]
IUPAC Name 6-chloroimidazo[1,2-b]pyridazin-2-amine[3]
Canonical SMILES NC1=CN2N=C(Cl)C=CC2=N1[3]
InChI Key VEHNVCGISXDBIG-UHFFFAOYSA-N[3]
Physical State Solid[3]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-b]pyridazine ring system and the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the nitrogen atoms and the chlorine substituent.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table of Expected NMR Data (in DMSO-d₆)

Data TypeExpected Chemical Shift (ppm)Corresponding Nuclei
¹H NMR~ 7.0 - 8.5Aromatic Protons (H2, H3, H7, H8)
~ 5.0 - 6.0Amine Protons (-NH₂)
¹³C NMR~ 110 - 150Aromatic Carbons

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Electrospray Ionization (ESI-MS): This technique is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Table of Expected Mass Spectrometry Data

TechniqueExpected m/z RatioIon
ESI-MS~ 169.0[C₆H₅ClN₄+H]⁺

Note: The presence of the chlorine isotope (³⁷Cl) would result in a characteristic [M+H+2]⁺ peak at approximately m/z 171.0, with a relative intensity of about one-third of the [M+H]⁺ peak.

Experimental Protocols

Synthesis Workflow

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the cyclization of a substituted aminopyridazine with a two-carbon electrophile.[7] A common precursor for this synthesis is 6-chloropyridazin-3-amine.

G cluster_0 Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Final Functionalization A 3,6-Dichloropyridazine C 6-Chloropyridazin-3-amine A->C Amination B Ammonium Hydroxide B->C E 6-Chloroimidazo[1,2-b]pyridazine C->E Cyclocondensation D Chloroacetaldehyde or equivalent D->E G This compound E->G Amination at C2 F Amination Reagent F->G

Caption: General synthesis workflow for this compound.

Protocol for Precursor Synthesis (6-chloropyridazin-3-amine):

  • To 3,6-dichloropyridazine, add aqueous concentrated ammonium hydroxide.

  • Heat the mixture in a sealed vessel at approximately 110°C for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Filter the contents and wash the resulting solid with water to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.

Protocol for Core Ring Formation (Illustrative for a related compound):

  • A mixture of 6-chloropyridazin-3-amine and an aqueous solution of chloroacetaldehyde is heated to 90°C for 5 hours.

  • Water is distilled off to yield the crude imidazo[1,2-b]pyridazine product.

  • Further purification can be achieved through recrystallization or column chromatography.

Analytical Characterization Protocol

NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6]

Mass Spectrometry Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

  • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Biological Activity and Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore for targeting protein kinases.[8] Derivatives have shown potent inhibitory activity against a range of kinases, including DYRKs, CLKs, PIM kinases, and ALK.[8][9][10][11] This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases like cancer.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., ALK, DYRK1A) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic protein kinase signaling pathway by an imidazo[1,2-b]pyridazine derivative.

The mechanism of action for many imidazo[1,2-b]pyridazine-based drugs involves competitive binding to the ATP-binding pocket of the target kinase.[10] By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that contributes to disease progression.[12][13]

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic techniques. The confirmed structure, characterized by its fused heterocyclic core and specific functional groups, serves as a critical foundation for its development in medicinal chemistry. The well-documented potential of the imidazo[1,2-b]pyridazine scaffold as a potent kinase inhibitor underscores the importance of this compound as a valuable intermediate for the design and synthesis of novel therapeutics targeting a wide array of human diseases. Further investigation into its specific biological targets and optimization of its structure will be crucial for realizing its full therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-6-chloroimidazo[1,2-b]pyridazine (CAS 887625-09-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications as a pivotal building block in the development of targeted therapeutics. Particular focus is given to its role in the synthesis of kinase inhibitors and its interaction with key signaling pathways.

Introduction

This compound is a versatile chemical intermediate built upon the privileged imidazo[1,2-b]pyridazine scaffold. This core structure is recognized for its favorable physicochemical properties, including improved solubility and binding affinity, making it a valuable component in the design of bioactive molecules. The presence of a chloro group at the 6-position and an amino group at the 2-position provides two reactive sites for further chemical modifications, enabling the construction of diverse compound libraries for drug discovery programs. Its utility has been demonstrated in the development of potent kinase inhibitors, highlighting its importance in oncology and other therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical and analytical data for this compound is presented in the table below.

PropertyValueSource
CAS Number 887625-09-4--INVALID-LINK--
Molecular Formula C₆H₅ClN₄--INVALID-LINK--
Molecular Weight 168.58 g/mol --INVALID-LINK--
IUPAC Name 6-chloroimidazo[1,2-b]pyridazin-2-amine--INVALID-LINK--
Canonical SMILES NC1=CN2N=C(Cl)C=CC2=N1--INVALID-LINK--
InChI Key VEHNVCGISXDBIG-UHFFFAOYSA-N--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the amino group.

Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Intermediate)

Experimental Protocol:

  • Step 1: Synthesis of 6-chloropyridazin-3-amine. To a solution of 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed vessel, add concentrated aqueous ammonium hydroxide (100 mL). Heat the mixture at 110 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to 0 °C. Filter the resulting solid and wash with cold water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.

  • Step 2: Cyclization to 6-chloroimidazo[1,2-b]pyridazine. A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours. The water is then distilled off to yield a brown-yellow solid. The crude product is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.

Synthesis of this compound

Experimental Protocol:

A common strategy for the introduction of the 2-amino group involves a two-step sequence: halogenation at the 2-position followed by nucleophilic substitution with an amine source.

  • Step 1: Bromination of 6-chloroimidazo[1,2-b]pyridazine. To a solution of 6-chloroimidazo[1,2-b]pyridazine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into water and the precipitate is collected by filtration to yield 2-bromo-6-chloroimidazo[1,2-b]pyridazine.

  • Step 2: Amination of 2-bromo-6-chloroimidazo[1,2-b]pyridazine. The 2-bromo-6-chloroimidazo[1,2-b]pyridazine is dissolved in a suitable solvent like dioxane or DMF in a sealed tube. An excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, is added. The mixture is heated at a temperature ranging from 100 to 150 °C for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Amination 3,6-Dichloropyridazine 3,6-Dichloropyridazine 6-chloropyridazin-3-amine 6-chloropyridazin-3-amine 3,6-Dichloropyridazine->6-chloropyridazin-3-amine NH4OH, 110°C Ammonium_Hydroxide Ammonium_Hydroxide Ammonium_Hydroxide->6-chloropyridazin-3-amine 6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine 6-chloropyridazin-3-amine->6-chloroimidazo[1,2-b]pyridazine ClCH2CHO, 90°C Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->6-chloroimidazo[1,2-b]pyridazine 2-Bromo-6-chloroimidazo[1,2-b]pyridazine 2-Bromo-6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine->2-Bromo-6-chloroimidazo[1,2-b]pyridazine NBS, DMF NBS NBS NBS->2-Bromo-6-chloroimidazo[1,2-b]pyridazine Final_Product 2-Amino-6-chloroimidazo [1,2-b]pyridazine 2-Bromo-6-chloroimidazo[1,2-b]pyridazine->Final_Product NH3 source, Heat Ammonia_Source Ammonia_Source Ammonia_Source->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of several clinically relevant molecules, most notably the multi-targeted kinase inhibitor, Ponatinib.

Role in the Synthesis of Ponatinib

Ponatinib is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The synthesis of Ponatinib utilizes this compound as a key building block, where the 2-amino group is essential for subsequent coupling reactions to construct the final complex molecule.

Ponatinib_Synthesis_Logic Start 2-Amino-6-chloroimidazo [1,2-b]pyridazine Intermediate_1 Functionalization at C2-amino group Start->Intermediate_1 Reaction 1 Intermediate_2 Coupling with substituted benzoic acid derivative Intermediate_1->Intermediate_2 Reaction 2 Ponatinib Ponatinib Intermediate_2->Ponatinib Final steps

Caption: Logical flow of Ponatinib synthesis from the core intermediate.

Inhibition of Signaling Pathways

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated inhibitory activity against various kinases, playing a role in modulating key cellular signaling pathways implicated in cancer and inflammation.

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers. Inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed to target this pathway.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->ALK

Caption: Inhibition of the ALK signaling pathway.

The I-kappa B kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is involved in inflammatory responses and cell survival. Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of IKKβ.

IKK_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNFα) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Cytokines->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Transcription Gene Expression (Inflammation, Survival) NFkB_nucleus->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->IKK_complex

Caption: Inhibition of the IKKβ/NF-κB signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance is underscored by its application in the synthesis of the potent kinase inhibitor Ponatinib and its potential for generating novel therapeutics targeting critical signaling pathways in cancer and inflammatory diseases. The synthetic routes and biological contexts provided in this guide are intended to facilitate further research and development efforts in leveraging this privileged scaffold for the discovery of new and effective medicines.

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This molecule serves as a crucial scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This document details the primary synthetic route, experimental protocols, and relevant biological context, including its role in inhibiting key signaling pathways.

Core Synthesis Pathway

The most direct and efficient synthesis of this compound involves a one-pot cyclization reaction. The key starting material is 3-amino-6-chloropyridazine, which undergoes condensation with cyanogen bromide. This reaction directly introduces the 2-amino group and facilitates the formation of the fused imidazole ring.

The proposed reaction mechanism proceeds through the initial nucleophilic attack of the endocyclic nitrogen of the pyridazine ring onto the carbon of cyanogen bromide, followed by an intramolecular cyclization involving the exocyclic amino group. This process leads to the formation of the stable, aromatic imidazo[1,2-b]pyridazine ring system.

Synthesis_Workflow A 3-Amino-6-chloropyridazine D One-Pot Cyclization A->D B Cyanogen Bromide (BrCN) B->D C Reaction Solvent (e.g., Water, Ethanol) C->D E This compound D->E Formation of imidazo[1,2-b]pyridazine ring F Purification (e.g., Recrystallization) E->F G Final Product F->G

Figure 1: General synthesis workflow for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound via the cyanogen bromide route is not extensively documented in publicly available literature, a general procedure can be adapted from the synthesis of analogous 2-amino-imidazo-fused heterocycles.[1]

Materials:

  • 3-Amino-6-chloropyridazine

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous ethanol or water

  • Sodium bicarbonate or other suitable base

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as anhydrous ethanol or water.

  • Reagent Addition: Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral or slightly basic.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 3-Amino-6-chloropyridazine

PropertyValue
CAS Number 5469-69-2
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 185-189 °C

Table 2: Properties of this compound

PropertyValue
CAS Number 887625-09-4
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol [2]
Appearance Solid[2]
Purity Typically >95%[2]

Biological Context and Signaling Pathway Inhibition

Derivatives of the imidazo[1,2-b]pyridazine scaffold have emerged as potent and selective inhibitors of various kinases, playing a crucial role in drug discovery and development. A significant target for this class of compounds is Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[2][3][4][5][6]

Tyk2 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[6] These signaling cascades are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The binding of these cytokines to their respective receptors leads to the activation of Tyk2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.

Imidazo[1,2-b]pyridazine-based inhibitors act as allosteric inhibitors by binding to the pseudokinase (JH2) domain of Tyk2.[2][3] This binding event stabilizes an inactive conformation of the kinase, thereby preventing the activation of the catalytic (JH1) domain and subsequent downstream signaling.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Kinase Receptor->Tyk2 Activation STAT STAT Tyk2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation & Activation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Tyk2 Inhibition

Figure 2: Inhibition of the Tyk2-STAT signaling pathway by an imidazo[1,2-b]pyridazine derivative.

This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The straightforward synthetic route and the significant therapeutic potential of its derivatives make this scaffold an area of active investigation in the field of drug development. Further research into optimizing the synthesis and exploring the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.

References

The Strategic Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Core Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, derivatives of this scaffold have shown significant promise as potent kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the synthesis of a key starting material, 2-amino-6-chloroimidazo[1,2-b]pyridazine, intended to aid researchers and drug development professionals in the design and execution of novel therapeutic agents.

Synthetic Pathways to the Imidazo[1,2-b]pyridazine Core

The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through the condensation of a 3-aminopyridazine derivative with a suitable two-carbon electrophilic synthon. For the synthesis of the target molecule, this compound, the key starting materials are 3,6-dichloropyridazine and a reagent that provides the C2-amino functionality.

Preparation of the Key Intermediate: 3-Amino-6-chloropyridazine

The precursor, 3-amino-6-chloropyridazine, is readily synthesized from the commercially available 3,6-dichloropyridazine. The process involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

  • Materials: 3,6-dichloropyridazine, concentrated aqueous ammonium hydroxide, ethanol (optional).

  • Procedure: A mixture of 3,6-dichloropyridazine and a significant excess of concentrated aqueous ammonium hydroxide is heated in a sealed vessel (e.g., a stainless steel bomb or a sealed pressure tube) at a temperature ranging from 110-180°C for 12-26 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to 0°C to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-amino-6-chloropyridazine as a pale-yellow solid. The use of a co-solvent such as ethanol is also reported.[1]

  • Purification: The crude product can be further purified by recrystallization or silica gel column chromatography.[1]

Cyclization to form this compound

The formation of the imidazole ring onto the pyridazine core to yield the target compound can be achieved by reacting 3-amino-6-chloropyridazine with a two-carbon synthon that introduces the C2-amino group. While various reagents can be envisioned, a common strategy for introducing a C2-amino group in related heterocyclic systems involves the use of cyanogen bromide or bromoacetonitrile.

Proposed Experimental Protocol: Synthesis of this compound

  • Materials: 3-amino-6-chloropyridazine, bromoacetonitrile (or cyanogen bromide), a suitable solvent (e.g., ethanol, isopropanol, or DMF), and a base (e.g., sodium bicarbonate or triethylamine).

  • Procedure: To a solution of 3-amino-6-chloropyridazine in a suitable solvent, the two-carbon synthon (e.g., bromoacetonitrile) is added. The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification can be achieved by trituration with a suitable solvent (e.g., diethyl ether), followed by filtration, or by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data for the starting materials and the target compound.

Table 1: Properties of Starting Materials and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
3,6-Dichloropyridazine141-30-0C₄H₂Cl₂N₂148.98White to off-white solid≥98%
3-Amino-6-chloropyridazine5469-69-2C₄H₄ClN₃129.55Light brown to brown powder≥98.0% (HPLC)[2]
This compound887625-09-4C₆H₅ClN₄168.58Solid95%[3]

Table 2: Summary of a Representative Synthesis of 3-Amino-6-chloropyridazine

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
3,6-DichloropyridazineConc. aq. NH₄OHWater/Ethanol110-18012-26High-

Visualization of Synthetic Workflow and Biological Context

The following diagrams illustrate the synthetic pathway and the biological signaling pathways where derivatives of this compound have shown significant activity.

G cluster_0 Synthesis of 3-Amino-6-chloropyridazine cluster_1 Synthesis of this compound A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  aq. NH4OH, Heat C 3-Amino-6-chloropyridazine D This compound C->D E Two-carbon synthon (e.g., bromoacetonitrile) E->D

Synthetic workflow for this compound.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Tyrosine Kinase 2 (Tyk2).

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with oncogenic activity, particularly in non-small cell lung cancer (NSCLC).[4][5] These fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[4] ALK inhibitors block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals.[6]

G cluster_0 ALK Signaling Pathway in NSCLC ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor ALK Inhibitor (Imidazo[1,2-b]pyridazine derivative) Inhibitor->ALK

ALK signaling pathway and the mechanism of its inhibitors.
Tyrosine Kinase 2 (Tyk2) Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[7] It plays a crucial role in the signaling of several cytokines, including interleukins (IL-12, IL-23) and type I interferons, which are key players in autoimmune and inflammatory diseases.[7][8] Tyk2 inhibitors block the kinase activity of Tyk2, thereby preventing the phosphorylation and activation of downstream STAT proteins and mitigating the pro-inflammatory immune response.[7]

G cluster_0 Tyk2 Signaling Pathway in Autoimmune Disease Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK Other JAKs Receptor->JAK STAT STAT Tyk2->STAT P JAK->STAT P Transcription Gene Transcription (Pro-inflammatory mediators) STAT->Transcription Inflammation Inflammation Transcription->Inflammation Inhibitor Tyk2 Inhibitor (Imidazo[1,2-b]pyridazine derivative) Inhibitor->Tyk2

Tyk2 signaling pathway and the mechanism of its inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The synthetic routes outlined in this guide are robust and scalable, providing a solid foundation for researchers in the field of drug discovery. The provided experimental protocols and data, combined with an understanding of the relevant biological pathways, will empower scientists to design and synthesize novel imidazo[1,2-b]pyridazine derivatives with enhanced therapeutic potential.

References

The Diverse Biological Activities of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic system is a key pharmacophore in numerous compounds with potential therapeutic applications, ranging from oncology to inflammatory and infectious diseases. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Imidazo[1,2-b]pyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-b]pyridazine derivatives against various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Reference
Mps1 Inhibitors
27fMps1 (cellular)0.0007[1]
27fA549 (Lung Cancer)0.006[1]
PI3K/mTOR Inhibitors
11PI3Kα94.9% inhibition at 0.001 µM[2]
11mTOR42.99% inhibition at 0.001 µM[2]
11MRC-5 (Lung Fibroblast)0.380[2]
11Mlg2908 (Mouse Lung Fibroblast)0.090[2]
A17mTOR0.067
A18mTOR0.062
A15-A24A549 (Lung Cancer)0.02 - 20.7
A15-A24H460 (Lung Cancer)0.02 - 20.7
PIM Kinase Inhibitors
K00135MV4;11 (Leukemia)~5[3]
K00135RS4;11 (Leukemia)~7.5[3]
Other Anticancer Activity
4eMCF-7 (Breast Cancer)9[4]
4fMCF-7 (Breast Cancer)7.8[4]
4eSK-MEL-28 (Melanoma)~8[4]
4fSK-MEL-28 (Melanoma)~9.5[4]
4fB16-F10 (Melanoma)10.8[4]
Signaling Pathways

Mps1 Kinase Inhibition: Monopolar spindle 1 (Mps1) is a critical kinase involved in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during mitosis.[1] Inhibition of Mps1 by imidazo[1,2-b]pyridazine derivatives leads to mitotic arrest and subsequent apoptosis in cancer cells.

Mps1_Inhibition Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Mps1 Kinase Mps1 Kinase Imidazo[1,2-b]pyridazine->Mps1 Kinase Inhibits Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mps1 Kinase->Spindle Assembly Checkpoint Activates Mitotic Arrest Mitotic Arrest Spindle Assembly Checkpoint->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Mps1 Kinase Inhibition Pathway

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7][8] Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[2]

PI3K_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->PI3K Inhibits Imidazo[1,2-b]pyridazine->mTORC1 Inhibits

PI3K/AKT/mTOR Inhibition Pathway

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Imidazo[1,2-b]pyridazine derivatives have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity
CompoundTargetIC50 (µM)Reference
TYK2 Inhibitors
7TYK2 JH2> 2[9]
29TYK2 JH2Potent (specific value not in abstract)[9]
6TYK2 JH2Ki = 0.086 nM[10]
6q-tTYK2 JH2Ki = 0.015 - 0.035 nM[10]
TNF-α Inhibitors
8qTNF-α production0.9[11]
8wTNF-α production0.4[11]
Signaling Pathways

TYK2 Signaling Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in signaling pathways of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[9][12] Imidazo[1,2-b]pyridazine derivatives can act as allosteric inhibitors by binding to the pseudokinase (JH2) domain of TYK2, thereby suppressing its catalytic activity.[9][10]

TYK2_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates Gene Expression Gene Expression STAT->Gene Expression Regulates Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->TYK2 Inhibits (JH2 domain)

TYK2 Signaling Inhibition Pathway

IKKβ Signaling Inhibition: IκB kinase β (IKKβ) is a key kinase in the NF-κB signaling pathway, which is a central regulator of inflammation.[13][14][15] Inhibition of IKKβ by imidazo[1,2-b]pyridazine derivatives can block the activation of NF-κB and subsequent expression of pro-inflammatory genes.[16]

IKKb_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IKKβ IKKβ IKK Complex->IKKβ Activates IκBα IκBα IKKβ->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression Induces Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->IKKβ Inhibits

IKKβ Signaling Inhibition Pathway

Antiviral and Antibacterial Activity

Derivatives of imidazo[1,2-b]pyridazine have also been investigated for their potential to combat infectious diseases.

Quantitative Data: Antiviral and Antibacterial Activity
CompoundTarget/OrganismEC50/MICReference
Antiviral
7bPicornaviruses (HRV-14)Potent (specific value not in abstract)[17]
Antibacterial
Not specifiedS. aureusNot specified
Not specifiedE. coliNot specified

Experimental Protocols

Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

A general synthetic route involves a two-step process starting with the condensation of 3-amino-6-chloropyridazine with 2-bromoacetophenone, followed by a reduction reaction.[18]

Synthesis_Tetrahydro 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Condensation Condensation 3-amino-6-chloropyridazine->Condensation 2-bromoacetophenone 2-bromoacetophenone 2-bromoacetophenone->Condensation 6-chloro-2-phenylimidazo[1,2-b]pyridazine 6-chloro-2-phenylimidazo[1,2-b]pyridazine Condensation->6-chloro-2-phenylimidazo[1,2-b]pyridazine Reduction Reduction 6-chloro-2-phenylimidazo[1,2-b]pyridazine->Reduction 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Reduction->2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Synthesis of Tetrahydro-derivatives
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Experimental Workflow
Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer: Seed host cells (e.g., HeLa) in 6-well plates to form a confluent monolayer.

  • Virus Incubation: Incubate a known titer of the virus (e.g., picornavirus) with serial dilutions of the imidazo[1,2-b]pyridazine derivative for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

Plaque_Reduction_Assay Prepare Cell Monolayer Prepare Cell Monolayer Virus + Compound Incubation Virus + Compound Incubation Prepare Cell Monolayer->Virus + Compound Incubation Infect Cells Infect Cells Virus + Compound Incubation->Infect Cells Add Overlay Add Overlay Infect Cells->Add Overlay Incubate for Plaque Formation Incubate for Plaque Formation Add Overlay->Incubate for Plaque Formation Stain and Count Plaques Stain and Count Plaques Incubate for Plaque Formation->Stain and Count Plaques Calculate EC50 Calculate EC50 Stain and Count Plaques->Calculate EC50

Plaque Reduction Assay Workflow

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antiviral effects, underscore the importance of this heterocyclic system in modern drug discovery. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and improved drug candidates based on this remarkable core structure.

References

Discovery of novel imidazo[1,2-b]pyridazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-b]pyridazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Its structure, being isosteric to purines, allows it to interact with a wide range of biological targets, leading to applications in various therapeutic areas.[3] Compounds incorporating this framework have been investigated as anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and neuroprotective agents.[1][2] Notably, the successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in exploring novel derivatives for therapeutic use.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[1,2-b]pyridazine compounds, supported by detailed experimental protocols and data.

General Synthesis Strategies

The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction. A prevalent method involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[4] The halogen on the pyridazine ring is crucial for ensuring the alkylation occurs at the correct ring nitrogen, facilitating the desired bicyclic product formation.[4]

Beyond this classical approach, modern synthetic methods, particularly transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), have been extensively employed to functionalize the imidazo[1,2-b]pyridazine scaffold, allowing for the creation of diverse chemical libraries for drug discovery.[3][5]

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold cluster_functionalization Functionalization cluster_final Final Products A 3-Amino-6-halopyridazine C Condensation Reaction (e.g., NaHCO3) A->C B α-Bromoketone B->C D Imidazo[1,2-b]pyridazine Core C->D E Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) D->E F Nucleophilic Substitution D->F G Novel Imidazo[1,2-b]pyridazine Derivatives E->G F->G

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.

Therapeutic Applications and Biological Activity

The versatility of the imidazo[1,2-b]pyridazine scaffold has led to its exploration in multiple disease contexts.

Oncology

Imidazo[1,2-b]pyridazines have shown significant promise as anticancer agents, primarily by targeting key signaling kinases.

  • PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer and fibrosis.[6][7] Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[6][7] For instance, compound 11 from a recent study demonstrated potent inhibition of PI3Kα (94.9% at 1 nM) and mTOR (42.99% at 1 nM), along with nanomolar antiproliferative effects in pulmonary fibroblasts.[6]

  • ALK Inhibition: Anaplastic lymphoma kinase (ALK) is a validated target in certain non-small cell lung cancers (NSCLCs).[8] Researchers have designed imidazo[1,2-b]pyridazine-based macrocyclic derivatives to overcome resistance to existing ALK inhibitors, including the challenging G1202R mutation.[8] Compound O-10 showed potent enzymatic inhibition against wild-type ALK (IC₅₀ = 2.6 nM) and clinically relevant mutants like ALKG1202R (IC₅₀ = 6.4 nM).[8]

  • BTK Inhibition: Bruton's tyrosine kinase (BTK) is essential for B cell signaling and a key target in B cell malignancies.[9] A covalent imidazo[1,2-b]pyridazine inhibitor, compound 22 (TM471-1), displayed potent BTK inhibition (IC₅₀ = 1.3 nM) with excellent kinase selectivity and demonstrated complete tumor regression in a xenograft model.[9]

  • Mps1 Inhibition: Monopolar spindle 1 (Mps1) kinase is a target in oncology due to its high expression in cancer cells.[10] Optimization of an initial hit led to the discovery of the imidazo[1,2-b]pyridazine derivative 27f , an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC₅₀ = 0.70 nM) with significant antiproliferative activity against various cancer cell lines.[10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-b]pyridazine compounds.

Compound IDTarget(s)IC₅₀ (nM)Cell Line / AssayReference
11 PI3Kα / mTOR0.380 & 0.090 µM (antiproliferative)Pulmonary Fibroblasts[6]
O-10 ALKWT2.6Enzymatic Assay[8]
O-10 ALKG1202R6.4Enzymatic Assay[8]
22 BTK1.3Enzymatic Assay[9]
27f Mps10.70Cellular Mps1 Assay[10]
27f (Antiproliferative)6.0A549 Cancer Cells[10]
Neurodegenerative Diseases
  • β-Amyloid Plaque Imaging: Imidazo[1,2-b]pyridazines have been developed as ligands for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease.[4] These compounds serve as potential positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain.[4] Structure-activity relationship (SAR) studies showed that a 2-(4'-Dimethylaminophenyl) group was beneficial for high binding affinity, with compound 4 exhibiting a Kᵢ of 11.0 nM.[4]

Compound IDSubstitution PatternKᵢ (nM)Reference
3 2-(4'-N,N-dimethylaminophenyl)-6-methoxy24.3[4]
4 2-(4'-N,N-dimethylaminophenyl)-6-(methylthio)11.0[4]
5 2-(4'-N,N-dimethylaminophenyl)-6-(2-fluoroethoxy)129.2[4]
Antiviral Activity
  • Picornavirus Inhibition: A series of 2-aminoimidazo[1,2-b]pyridazines were identified as a novel class of inhibitors against human picornaviruses, including human rhinovirus (HRV), poliovirus, and coxsackieviruses.[11][12][13] SAR studies indicated that an oxime linker between the core and a phenyl moiety was favorable for activity, and the E geometry of the oxime was critical.[12] Compound 7b demonstrated potent, broad-spectrum activity against a panel of rhinoviruses and enteroviruses.[12]

Compound IDKey Structural FeatureIC₅₀ (µg/mL)Reference
(E)-7d Oxime linker (E isomer)0.04[12]
(Z)-7d Oxime linker (Z isomer)> 10[12]
(E)-13b Vinyl carboxamide linker0.28[12]
Immuno-inflammatory Diseases

  • Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[14] Imidazo[1,2-b]pyridazines have been discovered as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2, thereby suppressing cytokine-mediated activation.[14][15] This offers a selective mechanism to treat various immuno-inflammatory diseases.[14]

G Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Imidazo[1,2-b]pyridazine Allosteric Inhibitor Inhibitor->Tyk2 Binds to JH2 domain

References

Core Mechanism of Action of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its favorable physicochemical properties, including improved solubility and binding affinity, make it a privileged structure in the design of targeted therapies. While the core compound itself is primarily a chemical intermediate, its derivatives have demonstrated a broad range of biological activities by modulating key cellular pathways implicated in various diseases. This technical guide provides an in-depth overview of the core mechanisms of action of prominent this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Kinase Inhibition: A Primary Modality of Action

A major therapeutic application of the imidazo[1,2-b]pyridazine scaffold is in the development of kinase inhibitors. These derivatives have been shown to target various kinases involved in cancer and inflammatory diseases.

Tyrosine Kinase 2 (Tyk2) Inhibition

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons (IFNα, IFNβ), which are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[1]

Tyk2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold typically function by binding to the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition prevents the conformational changes required for the activation of the adjacent kinase (JH1) domain, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This disruption of the JAK-STAT signaling pathway ultimately leads to the suppression of inflammatory responses.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine IL-12, IL-23, IFNα/β Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Initiates Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2 Inhibits

Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Certain derivatives of the related imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[2] The structural similarities suggest that the imidazo[1,2-b]pyridazine scaffold could also be a promising starting point for the development of PI3K inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

PI3K inhibitors typically bind to the ATP-binding pocket of the kinase domain of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately resulting in the inhibition of cell growth and induction of apoptosis in cancer cells.

PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Cell Growth, Proliferation, Survival mTOR->Cell Promotes Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

Quantitative Data on Biological Activity

The following table summarizes the in vitro inhibitory activities of representative imidazo[1,2-b]pyridazine and related imidazo-pyridine derivatives against their respective kinase targets.

Compound ClassTargetIC50 (µM)Cell LineReference
Imidazo[1,2-a]pyridine DerivativePI3K p110α0.67-[2]
Optimized Imidazo[1,2-a]pyridine DerivativePI3K p110α0.0018-[2]
Thiazole-substituted Imidazo[1,2-a]pyridinePI3K p110α0.0028-[2]
Thiazole-substituted Imidazo[1,2-a]pyridineA375 cell proliferation0.14A375[2]
Thiazole-substituted Imidazo[1,2-a]pyridineHeLa cell proliferation0.21HeLa[2]
3-aminoimidazole[1,2-α]pyridine (Compound 12)HT-29 cell line4.15 ± 2.93HT-29[3]
3-aminoimidazole[1,2-α]pyridine (Compound 14)B16F10 cell line21.75 ± 0.81B16F10[3]
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineT. b. brucei0.38-[4]

Antiviral and Antiparasitic Activity

Human Picornavirus Inhibition

Derivatives of 2-aminoimidazo[1,2-b]pyridazine have been identified as potent inhibitors of human picornaviruses, including rhinoviruses and enteroviruses.[5]

The precise mechanism of action is not fully elucidated but is believed to involve the inhibition of viral replication. Structure-activity relationship (SAR) studies have highlighted the importance of the linker between the phenyl and imidazopyridazine moieties for antiviral activity.[5]

Antiparasitic Activity

Nitro-substituted imidazo[1,2-b]pyridazine derivatives have demonstrated in vitro activity against kinetoplastid parasites such as Leishmania donovani and Trypanosoma brucei brucei.[4]

The mechanism of action for these antiparasitic compounds is still under investigation but may involve the targeting of essential parasite-specific enzymes or pathways.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against a specific kinase is a scintillation proximity assay.

Kinase_Assay_Workflow Start Start Prepare Prepare reaction mixture: - Kinase - Substrate (e.g., biotinylated peptide) - ATP (radiolabeled, e.g., [γ-33P]ATP) - Test compound (at various concentrations) Start->Prepare Incubate Incubate at room temperature to allow kinase reaction to proceed Prepare->Incubate Stop Stop reaction (e.g., by adding EDTA) Incubate->Stop AddBeads Add streptavidin-coated scintillation proximity assay (SPA) beads Stop->AddBeads Incubate2 Incubate to allow binding of biotinylated substrate to beads AddBeads->Incubate2 Measure Measure radioactivity using a scintillation counter Incubate2->Measure Analyze Analyze data to determine IC50 values Measure->Analyze End End Analyze->End

Caption: General workflow for a kinase inhibition scintillation proximity assay.

Cell Proliferation Assay

The effect of compounds on cell viability and proliferation is often assessed using an MTS assay.

  • Cell Seeding: Cancer cell lines (e.g., HT-29, B16F10) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: MTS reagent is added to each well and incubated for a further 1-4 hours.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The this compound scaffold is a valuable starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated potent activity as inhibitors of key kinases such as Tyk2 and PI3K, highlighting their potential in the treatment of cancer and inflammatory diseases. Furthermore, the scaffold has shown promise in the development of novel antiviral and antiparasitic drugs. The continued exploration of the chemical space around this privileged core is likely to yield new and improved therapeutic candidates with well-defined mechanisms of action.

References

Spectroscopic Profile of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active imidazopyridazine derivatives.[1][2] Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide addresses the need for a consolidated reference for the spectroscopic properties of this molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the literature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.5 - 7.8d1HH-7Expected to be a doublet due to coupling with H-8.
~ 6.8 - 7.1d1HH-8Expected to be a doublet due to coupling with H-7.
~ 7.2 - 7.4s1HH-3Expected to be a singlet.
~ 5.5 - 6.5br s2H-NH₂Broad singlet, chemical shift can vary with solvent and concentration. Exchangeable with D₂O.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~ 150 - 155C-2Carbon bearing the amino group.
~ 140 - 145C-6Carbon bearing the chloro group.
~ 135 - 140C-8aBridgehead carbon.
~ 120 - 125C-7
~ 115 - 120C-8
~ 110 - 115C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of the amino group
1650 - 1600Medium-StrongN-H bending (scissoring) of the amino group
1600 - 1450Medium-StrongC=C and C=N stretching of the aromatic rings
1200 - 1000Medium-StrongC-N stretching
850 - 750StrongC-Cl stretching
850 - 800StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
168.02[M]⁺Molecular ion (for ³⁵Cl isotope)
170.02[M+2]⁺Isotopic peak for ³⁷Cl (approximately 1/3 the intensity of the M⁺ peak)
141[M-HCN]⁺Potential fragmentation pattern
133[M-Cl]⁺Loss of chlorine radical

Molecular Formula: C₆H₅ClN₄, Molecular Weight: 168.58 g/mol [4]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. These methods are based on standard laboratory practices for the analysis of heterocyclic organic compounds.[5][6][7]

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and can influence chemical shifts.[8]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[6]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : A variety of mass spectrometers can be used, with common ionization techniques being Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.[5]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

References

In Vitro Evaluation of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro evaluation of the imidazo[1,2-b]pyridazine scaffold, with a focus on methodologies applicable to the specific compound 2-Amino-6-chloroimidazo[1,2-b]pyridazine. While direct in vitro evaluation data for this compound is not extensively available in the public domain, this document synthesizes findings from closely related analogues to offer a robust framework for its assessment. The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of approved drugs such as the kinase inhibitor ponatinib, and is under investigation for a wide range of therapeutic applications including oncology, infectious diseases, and neurological disorders.[1][2]

Quantitative Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the in vitro biological activities of various substituted imidazo[1,2-b]pyridazine derivatives, demonstrating the broad therapeutic potential of this scaffold. These data serve as a benchmark for the anticipated activities of this compound and can guide assay selection and development.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget Kinase(s)IC50 ValuesReference
(R)-2-phenylpyrrolidine substituted imidazopyridazinesTRKA, TRKB, TRKC0.004–5.91 μM[3]
Imidazopyridazine thiazolidinedione conjugatesPim-1, Pim-2, Pim-30.016–0.11 μM[3]
Imidazopyridazine derivativesPfCDPK10.011 µM[4]
Imidazopyridazine derivative 17DYRK1APotent Inhibition[5]
Imidazopyridazine derivativesMNK1/2Potent Inhibition[6]

Table 2: Anticancer and Cytotoxic Activity

Cell LineCompound Class/Specific CompoundIC50 / % InhibitionReference
IMR-32 (Neuroblastoma)Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5h)>43% cell death at 100 μM[6]
DU-145 (Prostate Cancer)Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5h)6-fold cell death at 100 μM[6]
14 Cancer Cell LinesImidazopyridazine derivative 176–320 nM[3][4]
Hep-2, HepG2, MCF-7, A3752-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b)11-13 µM[7]
MCF-7, HT-29Aryl hydrazone derivative (7d)13.4-22.6 µM[8]

Table 3: Other Biological Activities

Target/AssayCompound Class/Specific CompoundIC50 / Ki / % InhibitionReference
Acetylcholinesterase (AChE)Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5c, 5h)40–50 nM[6]
TNF-α production (LPS-mediated)6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides (5u, 5v)0.3-0.5 µM[9]
Aβ1−40 plaque binding2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4)Ki = 11.0 nM[10]
Plasmodium falciparum (K1 and NF54 strains)Imidazopyridazine derivative 396.8 nM and 7.3 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of novel compounds. Below are representative protocols for key assays relevant to the imidazo[1,2-b]pyridazine scaffold.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2, A375) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Generic TR-FRET Protocol)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for kinase inhibitors.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% BSA, 0.01% Tween-20).[5]

  • Compound Dispensing: Serially dilute the test compound in DMSO and dispense into a 384-well plate.[5]

  • Kinase Reaction Mixture: Prepare a mixture containing the target kinase (e.g., DYRK1A tagged with a FRET donor like terbium cryptate), a fluorescent tracer molecule that binds to the ATP pocket, and the appropriate buffer.[5]

  • Assay Initiation: Add the kinase reaction mixture to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1.5 hours) to allow the binding reaction to reach equilibrium.[5]

  • FRET Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the FRET ratio against the compound concentration.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro evaluation and a representative signaling pathway often targeted by imidazo[1,2-b]pyridazine derivatives.

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis (this compound) B Primary Screening (e.g., Cytotoxicity Assay - MTT) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary Screening (e.g., Kinase Inhibition Assay) C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) E->F G cluster_1 Generic Kinase Signaling Pathway cluster_2 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Raf Inhibition

References

Potential Therapeutic Targets of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Amino-6-chloroimidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a key building block for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Overview of the Therapeutic Landscape

Derivatives of the imidazo[1,2-b]pyridazine nucleus have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs targeting a variety of diseases. The primary therapeutic areas of interest include oncology, neurodegenerative disorders, and inflammatory conditions. The key molecular targets identified for these compounds are predominantly protein kinases, which are critical regulators of cellular processes often dysregulated in disease. Additionally, non-kinase targets such as β-amyloid plaques, implicated in Alzheimer's disease, have also been explored.

Key Therapeutic Targets and Quantitative Data

The following tables summarize the key therapeutic targets for which imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity. The data presented includes half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a quantitative measure of their potency.

Protein Kinase Inhibitors
Target KinaseCompound/Derivative ReferenceIC50 / Ki (nM)Assay TypeReference
DYRK1A Compound 17 (imidazo[1,2-b]pyridazine derivative)IC50: 50Cellular Assay[1]
HarmineIC50: 33-107In vitro kinase, ELISA[2]
CLK1 Compound 20a (3,6-disubstituted imidazo[1,2-b]pyridazine)IC50: 82Kinase Assay[3]
PIM1 K00135 (imidazo[1,2-b]pyridazine derivative)Ki: 91Biochemical Assay[4]
mTOR Compound A18 (imidazo[1,2-b]pyridazine diaryl urea)IC50: 62SRB Assay[5]
Compound A17 (imidazo[1,2-b]pyridazine diaryl urea)IC50: 67SRB Assay[5]
IKKβ Hit 4 (imidazo[1,2-b]pyridazine derivative)IC50: 3Biochemical Assay[6]
BTK Compound 22 (TM471-1)IC50: 1.3Biochemical Assay[7]
PI3K p110α Compound 2g (imidazo[1,2-a]pyridine derivative)IC50: 1.8Scintillation Proximity Assay[8]
Thiazole derivative 12IC50: 2.8Scintillation Proximity Assay[8]
Non-Kinase Targets
TargetCompound/Derivative ReferenceKi (nM)Assay TypeReference
β-Amyloid Plaques 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4)11.0In vitro binding assay with synthetic Aβ1-40 aggregates[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of imidazo[1,2-b]pyridazine derivatives are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for some of the identified kinase targets.

DYRK1A_Pathway DYRK1A DYRK1A NFAT NFAT (Nuclear Factor of Activated T-cells) DYRK1A->NFAT Phosphorylates (Inhibits nuclear translocation) Downstream_Genes Downstream Gene Expression (e.g., related to neuronal development) NFAT->Downstream_Genes Regulates Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->DYRK1A Inhibits

DYRK1A Signaling Pathway Intervention.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth eIF4EBP1->Cell_Growth Inhibits translation (when unphosphorylated) Imidazo_pyridazine_PI3K Imidazo[1,2-b]pyridazine Derivative (PI3K inhibitor) Imidazo_pyridazine_PI3K->PI3K Inhibits Imidazo_pyridazine_mTOR Imidazo[1,2-b]pyridazine Derivative (mTOR inhibitor) Imidazo_pyridazine_mTOR->mTORC1 Inhibits

PI3K/AKT/mTOR Signaling Pathway Intervention.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Generates NF_kB_MAPK NF-κB, MAPK Signaling IP3_DAG->NF_kB_MAPK B_Cell_Proliferation B-Cell Proliferation, Survival, Differentiation NF_kB_MAPK->B_Cell_Proliferation Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->BTK Inhibits Synthesis_Workflow Start 3-Amino-6-chloropyridazine Step1 Condensation with α-haloketone Start->Step1 Intermediate 6-Chloro-imidazo[1,2-b]pyridazine derivative Step1->Intermediate Step2 Functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) Intermediate->Step2 Final_Product 3,6-Disubstituted imidazo[1,2-b]pyridazine Step2->Final_Product

References

Methodological & Application

Synthesis Protocol for 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a key structural motif in various biologically active molecules. The presence of a chlorine atom at the 6-position and an amino group at the 2-position offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for screening and lead optimization. The protocol described herein is based on the well-established condensation reaction between a substituted aminopyridazine and a suitable two-carbon synthon.

Synthesis Scheme

The synthesis of this compound can be achieved through a two-step process starting from 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to introduce an amino group at the 3-position, followed by a cyclization reaction to form the fused imidazole ring.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

3,6-Dichloropyridazine is reacted with aqueous ammonia at elevated temperature and pressure to selectively replace one of the chlorine atoms with an amino group.

Step 2: Synthesis of this compound

The resulting 3-Amino-6-chloropyridazine is then cyclized using a reagent that provides the C2 carbon and the amino functionality. A plausible and documented method for the analogous synthesis of 2-amino-imidazo-fused heterocycles involves the use of cyanogen bromide (BrCN).[1] This reagent facilitates the formation of the imidazole ring, incorporating the amino group at the 2-position.

Data Presentation

Table 1: Reactants and Reagents for the Synthesis of 3-Amino-6-chloropyridazine
Compound NameMolecular FormulaMolecular Weight ( g/mol )MolesQuantity
3,6-DichloropyridazineC₄H₂Cl₂N₂148.980.114.9 g
Aqueous Ammonia (28%)NH₃·H₂O35.051.0125 mL
EthanolC₂H₅OH46.07-50 mL
Table 2: Reaction Conditions for the Synthesis of 3-Amino-6-chloropyridazine
ParameterValue
Temperature120-130 °C
PressureSealed vessel
Reaction Time12 hours
SolventWater/Ethanol
PurificationRecrystallization
Expected Yield70-80%
Table 3: Reactants and Reagents for the Synthesis of this compound
Compound NameMolecular FormulaMolecular Weight ( g/mol )MolesQuantity
3-Amino-6-chloropyridazineC₄H₄ClN₃129.550.056.48 g
Cyanogen BromideCBrN105.920.0555.82 g
Sodium BicarbonateNaHCO₃84.010.18.4 g
EthanolC₂H₅OH46.07-100 mL
Table 4: Reaction Conditions for the Synthesis of this compound
ParameterValue
TemperatureReflux (approx. 78 °C)
Reaction Time6-8 hours
SolventEthanol
PurificationColumn Chromatography
Expected Yield50-60%

Experimental Protocols

Synthesis of 3-Amino-6-chloropyridazine
  • In a high-pressure reaction vessel, combine 3,6-dichloropyridazine (14.9 g, 0.1 mol), aqueous ammonia (28%, 125 mL, approx. 1.0 mol), and ethanol (50 mL).

  • Seal the vessel and heat the mixture to 120-130 °C with stirring for 12 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Cool the remaining aqueous solution in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Amino-6-chloropyridazine.

Synthesis of this compound
  • To a solution of 3-Amino-6-chloropyridazine (6.48 g, 0.05 mol) in ethanol (100 mL) in a round-bottom flask, add sodium bicarbonate (8.4 g, 0.1 mol).

  • Carefully add cyanogen bromide (5.82 g, 0.055 mol) portion-wise to the stirred suspension. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Synthesis of 3-Amino-6-chloropyridazine cluster_1 Step 2: Synthesis of this compound DCP 3,6-Dichloropyridazine Heat_Pressure 120-130 °C Sealed Vessel DCP->Heat_Pressure NH3 Aqueous Ammonia NH3->Heat_Pressure EtOH_H2O Ethanol/Water EtOH_H2O->Heat_Pressure ACP 3-Amino-6-chloropyridazine Heat_Pressure->ACP ACP2 3-Amino-6-chloropyridazine Reflux Reflux ACP2->Reflux BrCN Cyanogen Bromide BrCN->Reflux NaHCO3 Sodium Bicarbonate NaHCO3->Reflux EtOH Ethanol EtOH->Reflux Target This compound Reflux->Target

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors for therapeutic applications.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-b]pyridazine ring system. This reaction is characterized by its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[2]

The 2-amino group on the imidazo[1,2-b]pyridazine core is a key feature for biological activity, often involved in crucial hydrogen bonding interactions with target proteins. The chlorine atom at the 6-position serves as a versatile handle for the introduction of molecular diversity through cross-coupling reactions.

Applications in Drug Development

Derivatives of 2-Amino-6-arylimidazo[1,2-b]pyridazine have shown significant potential as inhibitors of several important protein kinases, making them attractive candidates for drug discovery programs.

Kinase Inhibitor Development:

  • PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.[3] PIM kinases are downstream of the JAK/STAT signaling pathway and promote cell survival and proliferation by phosphorylating pro-apoptotic proteins such as BAD and regulating the cell cycle.[4][5]

  • TYK2 (Tyrosine Kinase 2): This class of compounds has also been explored as allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family.[2][6] TYK2 is a key mediator of signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type 1 interferons, making it a promising target for autoimmune and inflammatory diseases.[6][7]

  • TAK1 (TGF-β-activated kinase 1): Substituted imidazo[1,2-b]pyridazines have been discovered as inhibitors of TAK1, a kinase involved in inflammatory and immune responses.[8] TAK1 is activated by various stimuli, including TNF-α and IL-1β, and in turn activates downstream pathways such as NF-κB and p38/JNK MAP kinases.[9][10]

The ability to readily diversify the 6-position of the 2-Amino-imidazo[1,2-b]pyridazine scaffold via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of these kinase inhibitors.

Suzuki Coupling Reaction: Data and Protocols

The following section provides representative quantitative data and a detailed experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The data is based on reactions performed on structurally similar 6-chloroimidazo[1,2-b]pyridazine derivatives.

Table 1: Representative Suzuki Coupling Reactions and Yields
EntryBoronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901692
33-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110878
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (4:1)852465
5Pyridin-3-ylboronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃ (2.5)t-BuOH/H₂O (5:1)1001872

Note: Yields are for isolated products and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-6-aryl-imidazo[1,2-b]pyridazine.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and other appropriate analytical techniques to confirm its identity and purity.

Visualizations

Reaction Scheme and Catalytic Cycle

Suzuki_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle This compound This compound OxAdd Oxidative Addition Aryl_Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Pd0 Pd(0)L₂ Pd0->OxAdd Ar'-Cl PdII_Aryl Ar'-Pd(II)L₂(Cl) OxAdd->PdII_Aryl PdII_Aryl->Transmetalation [Ar-B(OH)₃]⁻ PdII_Diaryl Ar'-Pd(II)L₂(Ar) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar'-Ar Product 2-Amino-6-arylimidazo[1,2-b]pyridazine RedElim->Product Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Workflow

Experimental_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base Inert Establish Inert Atmosphere (Ar or N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End

Caption: General experimental workflow for Suzuki coupling.

PIM Kinase Signaling Pathway

PIM_Kinase_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT P PIM_Gene PIM Gene Transcription STAT->PIM_Gene PIM PIM Kinase PIM_Gene->PIM Translation BAD BAD (pro-apoptotic) PIM->BAD P p27 p27 PIM->p27 P Apoptosis Inhibition of Apoptosis BAD->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PIM

Caption: Simplified PIM kinase signaling pathway and inhibition.

TYK2/TAK1 Signaling Pathways

TYK2_TAK1_Pathways cluster_tyk2 TYK2 Pathway cluster_tak1 TAK1 Pathway Cytokines_TYK2 IL-12, IL-23, IFN Receptor_TYK2 Receptor Cytokines_TYK2->Receptor_TYK2 TYK2 TYK2 Receptor_TYK2->TYK2 STAT_TYK2 STATs TYK2->STAT_TYK2 P Inflammation_TYK2 Inflammation STAT_TYK2->Inflammation_TYK2 Cytokines_TAK1 TNF-α, IL-1β Receptor_TAK1 Receptor Cytokines_TAK1->Receptor_TAK1 TAK1 TAK1 Receptor_TAK1->TAK1 NFkB NF-κB TAK1->NFkB MAPK p38 / JNK TAK1->MAPK Inflammation_TAK1 Inflammation NFkB->Inflammation_TAK1 MAPK->Inflammation_TAK1 Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TYK2 Inhibitor->TAK1

Caption: Overview of TYK2 and TAK1 inflammatory signaling pathways.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This reaction is a powerful tool for the synthesis of novel 2,6-diaminoimidazo[1,2-b]pyridazine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1][2] This methodology is particularly valuable for the synthesis of arylamines from aryl halides under relatively mild conditions, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1] The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse amino functionalities at the 6-position through Buchwald-Hartwig amination opens up vast possibilities for the generation of new chemical entities with diverse pharmacological profiles.[3][4]

This document outlines the key parameters, provides detailed experimental protocols, and presents quantitative data for the amination of this compound with a variety of primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired 2,6-diaminoimidazo[1,2-b]pyridazine product, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of this transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[2]

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound requires careful consideration of the following parameters:

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, with Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) being common choices.

  • Ligand: The selection of the phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for the amination of heteroaryl chlorides. For some applications, bidentate ligands like BINAP or Xantphos may also be suitable.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and substrate compatibility.[2]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and THF are common solvents for this reaction.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C, depending on the reactivity of the substrates and the catalyst system employed.

  • Inert Atmosphere: The reaction is sensitive to oxygen and moisture, and therefore must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.

General Protocol for Amination with Primary and Secondary Amines

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., 2 mol % Pd), and the phosphine ligand (e.g., 4 mol %).

  • Add the base (e.g., 1.5 equiv. of sodium tert-butoxide).

  • Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Add the amine (1.2-1.5 equiv.).

  • Seal the reaction vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. These examples are based on typical conditions reported for similar heteroaryl chlorides and serve as a guide for reaction optimization.

Table 1: Reaction Conditions for the Amination of this compound

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2AnilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Dioxane1101875-85
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)Toluene90880-90
4PiperidinePd(OAc)₂ (3)XPhos (6)NaOtBu (1.5)Toluene1001682-92
5BenzylaminePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane1102470-80

Note: Yields are estimated based on typical outcomes for similar reactions and should be considered as a guide for optimization.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Cl Pd(II)_Complex Ar-Pd(II)(L2)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + R2NH Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)(L2)-NR2 Amine_Coordination->Pd(II)_Amido_Complex Amido_Complex_Formation Deprotonation - Base-H+ Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Amine - Pd Precursor - Ligand - Base - Solvent setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: General experimental workflow for the amination reaction.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methodologies for the functionalization of the imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry. The protocols outlined herein are intended to serve as a guide for the synthesis of diverse derivatives for applications in drug discovery and development.

The imidazo[1,2-b]pyridazine ring system is a key structural motif found in numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including potent inhibition of various kinases, making them attractive candidates for the development of novel therapeutics for cancer, inflammatory diseases, and neurodegenerative disorders.[2][3]

Key Functionalization Strategies

The imidazo[1,2-b]pyridazine core can be functionalized at various positions, with the C3, C6, and C2 positions being the most commonly targeted for modification. Key strategies for introducing molecular diversity include:

  • Condensation Reaction: The foundational synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for introducing aryl and heteroaryl substituents, particularly at the C6 and C3 positions of the imidazo[1,2-b]pyridazine scaffold.

  • Direct C-H Functionalization: Direct C-H arylation offers an atom-economical approach to forge carbon-carbon bonds at the C3 position, avoiding the need for pre-functionalized starting materials.[2]

Data Presentation

The following tables summarize quantitative data for representative functionalized imidazo[1,2-b]pyridazine derivatives, highlighting their biological activities.

Table 1: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives for β-Amyloid Plaques [4]

CompoundSubstitution PatternKᵢ (nM)
4 2-(4'-Dimethylaminophenyl)-6-(methylthio)11.0
3 2-(4'-Dimethylaminophenyl)-6-methoxy>1000
5 2-(4'-Dimethylaminophenyl)-6-(2-fluoroethoxy)>1000
6 2-(4'-Dimethylaminophenyl)-6-(3-fluoropropoxy)>1000
9 2-(4'-Methylaminophenyl)-6-(2-fluoroethoxy)>1000
10 2-(4'-Methylaminophenyl)-6-(3-fluoropropoxy)>1000
16a 2-(Pyridin-2-yl)-6-(methylthio)>1000
16b 2-(Pyridin-3-yl)-6-(methylthio)>1000
16c 2-(Pyridin-4-yl)-6-(methylthio)>1000
20a 2-(Thiophen-2-yl)-6-(methylthio)>1000
20b 2-(Thiophen-3-yl)-6-(methylthio)>1000

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyrosine Kinase 2 (Tyk2) JH2 Domain [4]

CompoundTyk2 JH2 Kᵢ (nM)IFNα IC₅₀ (nM)hWB IC₅₀ (nM)
6e 2-pyridylcyclopropyl0.0351263
6n 2-pyridylisopropyl0.01525136
6o 2-pyridylcyclobutyl0.0351570
6p 2-pyridyl3-hydroxy-2,2-dimethylpropyl0.03541130
6q 3-fluoro-2-pyridyl(1R,2S)-2-fluorocyclopropyl0.02520110
6r 4-fluoro-2-pyridyl(1R,2S)-2-fluorocyclopropyl0.0151580
6s 5-fluoro-2-pyridyl(1R,2S)-2-fluorocyclopropyl0.02520100
6t 2-pyridyl(1R,2S)-2-fluorocyclopropyl0.0151265

Table 3: Enzymatic Inhibitory Activity of Imidazo[1,2-b]pyridazine Macrocyclic Derivatives against ALK and its Mutants [5]

CompoundALK WT IC₅₀ (nM)ALK G1202R IC₅₀ (nM)ALK L1196M/G1202R IC₅₀ (nM)
O-10 2.66.423

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is adapted from a reported method for the synthesis of the imidazo[1,2-b]pyridazine core.[2]

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Chloroimidazo[1,2-b]pyridazine

This protocol provides a general method for the arylation of the C6 position of the imidazo[1,2-b]pyridazine core.[6]

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or a mixture of DME and water

  • Ethanol (optional)

Procedure:

  • In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂; 0.05-0.1 eq), and the ligand (e.g., PPh₃; 0.1-0.2 eq).

  • Add the base (e.g., K₂CO₃; 2.0 eq) and the solvent (e.g., 1,4-dioxane or DME/water mixture).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine derivative.

Protocol 3: General Procedure for Direct C-H Arylation of Imidazo[1,2-b]pyridazine at the C3-Position

This protocol describes a method for the direct arylation of the imidazo[1,2-b]pyridazine core at the C3 position.[2]

Materials:

  • Imidazo[1,2-b]pyridazine derivative

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a reaction tube, add the imidazo[1,2-b]pyridazine derivative (1.0 eq), the aryl bromide (1.5 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq).

  • Add N,N-dimethylacetamide as the solvent.

  • Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 3-aryl-imidazo[1,2-b]pyridazine derivative.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by functionalized imidazo[1,2-b]pyridazine derivatives.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative (TYK2 Inhibitor) Imidazo_pyridazine->TYK2 Inhibits

Caption: TYK2 Signaling Pathway Inhibition.

ALK_Signaling_Pathway ALK_Fusion EML4-ALK Fusion Protein Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) ALK_Fusion->Downstream Phosphorylates ATP ATP ATP->ALK_Fusion Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative (ALK Inhibitor) Imidazo_pyridazine->ALK_Fusion Inhibits ATP Binding

Caption: ALK Signaling Pathway Inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Imidazo[1,2-b]pyridazine Core Functionalization Functionalization Reaction Start->Functionalization Suzuki Suzuki-Miyaura Cross-Coupling Functionalization->Suzuki C6/C3-Arylation CH_Arylation Direct C-H Arylation Functionalization->CH_Arylation C3-Arylation Purification Purification (Column Chromatography, Recrystallization) Suzuki->Purification CH_Arylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Kinase Assays) Characterization->Bio_Assay End Lead Compound Identification Bio_Assay->End

Caption: Synthetic & Screening Workflow.

References

Application Notes and Protocols: 2-Amino-6-chloroimidazo[1,2-b]pyridazine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. Its rigid, planar structure and accessible points for substitution make it an ideal starting point for generating libraries of compounds targeting various kinases. This document provides detailed application notes and protocols for the use of a key starting material, 2-Amino-6-chloroimidazo[1,2-b]pyridazine, in the synthesis of kinase inhibitors targeting therapeutically relevant kinases such as DYRK, CLK, IKK, Mps1, and PIM kinases.

The 6-chloro position of the scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The 2-amino group provides a handle for further functionalization or can act as a key pharmacophoric feature. These notes will guide researchers through the synthetic strategies and biological evaluation of novel kinase inhibitors derived from this versatile scaffold.

Kinase Targets and Inhibitor Activity

Derivatives of this compound have shown inhibitory activity against several important kinase targets. The following table summarizes the reported inhibitory concentrations (IC50) for representative compounds against various kinases.

Kinase TargetCompound ID/ReferenceScaffold ModificationIC50 (nM)
DYRK1ACompound 20a[1]3,6-disubstituted50
CLK1Compound 20a[1]3,6-disubstituted82
CLK4Compound 20a[1]3,6-disubstituted44
PfCLK1Compound 20a[1]3,6-disubstituted32
IKKβOptimized derivatives[2]3- and 6-position optimized<100
Mps1 (TTK)Compound 27f[3]6-position and scaffold change0.70
PIM-1K00135[4]6-amino substitutedLow nanomolar
PIM-2K00135[4]6-amino substitutedLow nanomolar

Experimental Protocols

Protocol 1: Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine Library

This protocol describes a general synthetic route for the preparation of a library of 3,6-disubstituted imidazo[1,2-b]pyridazines starting from this compound. The strategy involves a sequential Suzuki-Miyaura coupling at the 6-position followed by functionalization at the 3-position.

Materials:

  • 6-chloroimidazo[1,2-b]pyridazin-3-amine

  • Aryl or heteroaryl boronic acids

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethanol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Various amines for Buchwald-Hartwig amination

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

Step 1: Suzuki-Miyaura Coupling at the C6 Position

  • To a reaction vessel, add 6-chloroimidazo[1,2-b]pyridazin-3-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction at 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6-substituted imidazo[1,2-b]pyridazin-3-amine.

Step 2: Bromination at the C3 Position

  • Dissolve the product from Step 1 in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the 3-bromo-6-substituted imidazo[1,2-b]pyridazin-3-amine, which can often be used in the next step without further purification.

Step 3: Buchwald-Hartwig Amination at the C6 Position (Alternative to Step 1 for Amine Introduction)

  • In a reaction vessel, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add 1,4-dioxane as the solvent.

  • Degas the mixture with nitrogen or argon.

  • Add Pd₂(dba)₃ (0.025 eq) and Xantphos (0.05 eq).

  • Heat the reaction at 100-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (DYRK1A Example)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against DYRK1A using a luminescence-based assay such as ADP-Glo™.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide substrate (or other suitable substrate)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer.

    • Add 1 µL of the diluted inhibitor compound or DMSO (as a control).

    • Add 1 µL of a mixture of DYRK1A enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 1 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DYRK1A.

    • Incubate the reaction at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

DYRK1A_Signaling_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase DYRK1A_Inactive DYRK1A (Inactive) Upstream_Kinase->DYRK1A_Inactive Phosphorylation DYRK1A_Active DYRK1A (Active) DYRK1A_Inactive->DYRK1A_Active Substrate_UnP Substrate (Unphosphorylated) DYRK1A_Active->Substrate_UnP Phosphorylation Substrate_P Substrate (Phosphorylated) Substrate_UnP->Substrate_P Cellular_Response Cellular Response (e.g., Neuronal Development, Cell Cycle Regulation) Substrate_P->Cellular_Response Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->DYRK1A_Active

Caption: Simplified signaling pathway involving DYRK1A and its inhibition.

Experimental Workflow

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd(PPh₃)₄, Na₂CO₃) Start->Step1 Intermediate1 6-Aryl/Heteroaryl-imidazo[1,2-b]pyridazin-2-amine Step1->Intermediate1 Step2 Bromination (NBS) Intermediate1->Step2 Intermediate2 3-Bromo-6-Aryl/Heteroaryl-imidazo[1,2-b]pyridazin-2-amine Step2->Intermediate2 Step3 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Step3 Final_Product 3,6-Disubstituted Kinase Inhibitor Step3->Final_Product Bio_Assay In Vitro Kinase Assay (IC50 Determination) Final_Product->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR

Caption: General workflow for synthesis and evaluation of inhibitors.

Logical Relationship

SAR_Logic Scaffold Imidazo[1,2-b]pyridazine Core R1 C6-Substituent (Suzuki/Buchwald) Scaffold->R1 R2 C3-Substituent (Various modifications) Scaffold->R2 Potency Kinase Inhibitory Potency (IC50) R1->Potency Selectivity Kinome Selectivity R1->Selectivity Properties Physicochemical Properties R1->Properties R2->Potency R2->Selectivity R2->Properties

References

Application Notes and Protocols for Cell-Based Assays of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Amino-6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a broad range of biological activities, including potent inhibition of various protein kinases and cytotoxic effects against cancer cell lines. These properties make them promising candidates for the development of novel therapeutics in oncology and inflammatory diseases.

This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound derivatives. The included protocols for cytotoxicity assessment, in vitro kinase inhibition, and cellular signaling pathway analysis are designed to guide researchers in the systematic evaluation of these compounds.

Data Presentation: In Vitro Efficacy of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the in vitro activity of various imidazo[1,2-b]pyridazine derivatives from published studies, highlighting their potential as kinase inhibitors and anti-proliferative agents.

Table 1: PIM Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)PIM-3 IC₅₀ (nM)Cellular Assay (p-BAD) IC₅₀ (nM)Cell LineReference
K001351601100---[1]
K0015280500---[1]
K0048630300---[1]
22m0.0240.095-28KMS-12-BM[2]
24a1611028--[3]
24b219227--[3]

Table 2: Mps1 (TTK) Kinase Inhibitory Activity and Antiproliferative Effects of Imidazo[1,2-b]pyridazine Derivatives

Compound IDMps1 Kinase IC₅₀ (nM)Cellular Mps1 IC₅₀ (nM)A549 IC₅₀ (nM)Reference
172.8-6.0[3][4]
27f-0.706.0[5][6]

Table 3: Tyk2 Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDTyk2 JH2 IC₅₀ (µM)IL-23 Cellular Assay IC₅₀ (µM)IFNα Cellular Assay IC₅₀ (µM)Reference
7>2SubmicromolarSubmicromolar[7]
29---[8]

Table 4: Cytotoxicity of Imidazo[1,2-b]pyridazine Derivatives in Various Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
5cIMR-32 (Neuroblastoma)- (Dose-dependent decrease in proliferation)[9]
5hIMR-32 (Neuroblastoma)>43% cell death at 100 µM[9]
17Panel of 14 cancer cell lines0.006 - 0.320[4]
27a-< 9.1[4]
27fVarious tissue cancer cell linesNanomolar range[5][6]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of cell viability and cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[10][11][12][13]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will depend on the cell line's growth rate and should be optimized to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serially diluted compounds incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Remove medium & add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570-590 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay Experimental Workflow
In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a method to determine the inhibitory activity of the compounds against specific kinases by quantifying the amount of ADP produced in the kinase reaction using the luminescent ADP-Glo™ Kinase Assay.[14][15][16][17]

Materials:

  • Recombinant kinase (e.g., PIM-1, Mps1, Tyk2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the substrate solution.

    • To initiate the reaction, add 5 µL of the enzyme solution and 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP-to-ADP conversion standard curve.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

ADP_Glo_Workflow start Start setup_reaction Set up kinase reaction: - Compound - Substrate - Enzyme - ATP start->setup_reaction incubate_reaction Incubate for 1h setup_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence analyze_data Calculate % inhibition and IC50 read_luminescence->analyze_data end_node End analyze_data->end_node

ADP-Glo™ Kinase Assay Workflow
Analysis of Cellular Signaling Pathways by Western Blot

This protocol is for assessing the effect of this compound derivatives on the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., PIM, Tyk2-STAT, Mps1, NF-κB).

Materials:

  • Target cell lines

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach overnight.

    • Treat cells with the test compound at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-BAD, anti-total-BAD) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be modulated by this compound derivatives.

PIM_Kinase_Pathway cytokine Cytokines / Growth Factors receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat STAT3 / STAT5 jak->stat pim PIM Kinase (PIM1, PIM2, PIM3) stat->pim Transcription bad BAD pim->bad Phosphorylation (Inhibition) c_myc c-Myc pim->c_myc Phosphorylation (Activation) bcl2 Bcl-2 / Bcl-xL bad->bcl2 apoptosis Apoptosis Inhibition bcl2->apoptosis proliferation Cell Proliferation c_myc->proliferation inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->pim

PIM Kinase Signaling Pathway

Tyk2_STAT_Pathway cluster_membrane Cell Membrane cytokine IL-12, IL-23, Type I IFN receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 receptor->tyk2 jak2 JAK2 receptor->jak2 stat STAT4 / STAT3 tyk2->stat Phosphorylation jak2->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene_expression Target Gene Expression (e.g., IFN-γ) nucleus->gene_expression inflammation Inflammation gene_expression->inflammation inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->tyk2

Tyk2-STAT Signaling Pathway

Mps1_Pathway mitosis Mitosis kinetochore Kinetochore mitosis->kinetochore mps1 Mps1 (TTK) Kinase kinetochore->mps1 Localization sac Spindle Assembly Checkpoint (SAC) mps1->sac Activation apc_c Anaphase-Promoting Complex (APC/C) sac->apc_c mitotic_exit Mitotic Exit apc_c->mitotic_exit inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->mps1

Mps1 (TTK) Kinase in Spindle Assembly Checkpoint

NFkB_Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression inflammation Inflammation gene_expression->inflammation inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->ikk

NF-κB Signaling Pathway

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] This heterocyclic system is a key component in drugs targeting a diverse range of conditions, including cancer, parasitic and viral infections, and neurological disorders.[1][2] The clinical success of the multi-targeted kinase inhibitor Ponatinib, which features this core, has spurred significant interest in exploring imidazo[1,2-b]pyridazine-based compound libraries for novel therapeutic agents.[2][3] High-throughput screening (HTS) serves as a critical first step in identifying initial "hit" compounds from large chemical libraries that modulate the activity of a specific biological target. These application notes provide detailed protocols and data for screening imidazo[1,2-b]pyridazine libraries against various targets.

General High-Throughput Screening (HTS) Workflow

The process of identifying active compounds from a large library follows a structured cascade. A typical workflow involves a primary screen to identify initial hits, followed by confirmatory assays, dose-response studies to determine potency, and secondary assays to verify activity in a more biologically relevant context, such as in cells.

HTS_Workflow cluster_0 Screening Cascade Library Imidazo[1,2-b]pyridazine Library Preparation Primary Primary HTS (e.g., Biochemical Assay) Library->Primary Single Concentration HitConf Hit Confirmation (Single-Dose Retest) Primary->HitConf Initial 'Hits' DoseResp Dose-Response (IC50/EC50 Determination) HitConf->DoseResp Confirmed Hits Secondary Secondary Assays (e.g., Cellular Assays) DoseResp->Secondary Potent Hits LeadOpt Lead Optimization Secondary->LeadOpt Validated Leads

Caption: A generalized workflow for a high-throughput screening cascade.

Application 1: Kinase Inhibitor Screening

Imidazo[1,2-b]pyridazines are potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4] Examples include Tyrosine kinase 2 (Tyk2), PIM kinases, and the mammalian target of rapamycin (mTOR).[5][6][7]

Target Pathway Example: Tyk2 in JAK-STAT Signaling

Tyk2 is a member of the Janus kinase (JAK) family. It plays a crucial role in signal transduction downstream of cytokine receptors, such as those for IL-12, IL-23, and Type I interferons, activating STAT proteins.[5] Inhibiting the pseudokinase (JH2) domain of Tyk2 is a selective therapeutic strategy for autoimmune and inflammatory diseases.[5]

Tyk2_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates JAK Other JAK Receptor->JAK activates STAT_inactive STAT (inactive) Tyk2->STAT_inactive phosphorylates JAK->STAT_inactive phosphorylates STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerizes Gene Gene Transcription (Inflammation) STAT_dimer->Gene translocates & activates Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2 inhibits JH2 domain

Caption: Inhibition of the Tyk2-mediated JAK-STAT signaling pathway.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (Primary HTS)

This protocol describes a generalized, homogenous, luminescence-based assay to measure the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Solution: Dilute the target kinase (e.g., Tyk2, mTOR) in assay buffer to the desired concentration (e.g., 2-5 nM).[7]

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at a concentration close to its Km value in the assay buffer.

    • Compound Plates: Serially dilute compounds from the imidazo[1,2-b]pyridazine library in DMSO, then further dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the compound solution into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 10 µL of the kinase solution to all wells and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP mix.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal by adding 25 µL of a detection reagent (e.g., Kinase-Glo®).

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the controls.

    • For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (Secondary Screen)

This protocol uses a Sulforhodamine B (SRB) assay to measure the anti-proliferative effects of hit compounds on cancer cell lines.[7]

  • Cell Plating:

    • Seed cells (e.g., A549, H460 human lung cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Treat cells with various concentrations of the imidazo[1,2-b]pyridazine compounds for 72 hours.

  • Cell Fixation and Staining:

    • Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with deionized water and air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Measurement:

    • Solubilize the bound dye with 10 mM Tris base (pH 10.5).

    • Measure the optical density at 515 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Determine the IC50 values by plotting the percentage of inhibition against the drug concentration.

Data Presentation

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget KinaseAssay TypeIC50 / Ki (nM)Target Cell LineCellular IC50 (nM)Reference
6 Tyk2 JH2Binding AssayKi = 0.027--[5]
6b Tyk2 JH2Binding Assay-hWBIC50 = 817[5]
6q Tyk2 JH2Binding AssayKi = 0.015hWBIC50 = 63[5]
A17 mTORBiochemicalIC50 = 67A549IC50 = 20[7]
A18 mTORBiochemicalIC50 = 62A549IC50 = 30[7]
K00135 PIM1BiochemicalIC50 = 25Ba/F3-hPIM1-[6]
20a PfCLK1BiochemicalIC50 = 32--[4]
32 PfPK7BiochemicalIC50 = 130--[3]

Application 2: Antiviral Screening (Picornavirus)

Derivatives of imidazo[1,2-b]pyridazine have shown broad-spectrum activity against picornaviruses, including human rhinoviruses and poliovirus.[3][8]

Experimental Protocols

Protocol 3: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.[8]

  • Cell Plating:

    • Seed susceptible host cells (e.g., HeLa) into 96-well plates and grow to confluence.

  • Infection and Treatment:

    • Wash the cell monolayers with a serum-free medium.

    • Add 100 µL of serially diluted imidazo[1,2-b]pyridazine compounds to the wells.

    • Add 100 µL of virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

    • Include cell controls (no virus, no compound) and virus controls (virus, no compound).

    • Incubate the plates at 37°C in a 5% CO₂ incubator until ~90-100% CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Discard the medium and stain the remaining viable cells with a solution of 0.1% crystal violet in 20% methanol for 20 minutes.

    • Wash the wells thoroughly with water and allow them to dry.

    • Solubilize the dye by adding 100 µL of methanol to each well.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration.

    • Determine the 50% effective concentration (EC50) from the dose-response curve.

Data Presentation

Table 2: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDVirusAssay TypeIC50 (mg/mL)Reference
47 Human RhinovirusesAntiviral Assay0.02 - 0.06[3]
47 PoliovirusAntiviral Assay0.02 - 0.06[3]
47 CoxsackievirusesAntiviral Assay0.02 - 0.06[3]
7b Human Rhinovirus 14Plaque Reduction-[8]

Application 3: β-Amyloid Plaque Binding Assay

The imidazo[1,2-b]pyridazine scaffold has been investigated for developing imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[9]

Experimental Protocols

Protocol 4: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of test compounds by measuring their ability to compete with a known radioligand for binding to synthetic Aβ aggregates.[9]

  • Aβ Aggregate Preparation:

    • Synthesize and aggregate Aβ₁₋₄₀ peptide according to established methods.

  • Binding Assay:

    • In a final volume of 1 mL, combine:

      • 50 µL of test compound (imidazo[1,2-b]pyridazine derivative) at various concentrations.

      • 50 µL of radioligand (e.g., [³H]BTA-1).

      • 50 µL of synthetic Aβ₁₋₄₀ aggregates (50-150 pM final concentration).

      • 850 µL of assay buffer (e.g., PBS with 0.1% BSA).

    • Define non-specific binding using a high concentration of a known non-radioactive ligand (e.g., 2 µM PIB).

    • Incubate the mixture for 2 hours at room temperature.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid vacuum filtration through a GF/B filter plate.

    • Wash the filters three times with cold assay buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the inhibition constant (Ki) for each test compound using the Cheng-Prusoff equation.

Data Presentation

Table 3: Binding Affinity of Imidazo[1,2-b]pyridazines to Aβ₁₋₄₀ Aggregates

Compound IDDescriptionKi (nM)Reference
4 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0[9]
IMPY (Reference Compound)9.7[9]
PIB (Reference Compound)2.1[9]

References

Application Notes and Protocols for the Quantification of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a critical heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as a key starting material in the production of Ripretinib, a kinase inhibitor used in the treatment of advanced gastrointestinal stromal tumors (GIST).[1][2][3][4] The purity and accurate quantification of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible method for routine analysis and purity assessment. For higher sensitivity and selectivity, especially in complex matrices or for trace-level impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Instrumentation HPLC system with UV/Vis detectorLC system coupled to a triple quadrupole mass spectrometer
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 ng/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.15 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Selectivity Good, but susceptible to co-eluting impurities with similar UV spectraExcellent, highly specific due to MRM transitions
Application Routine quality control, purity assessment, content uniformityTrace analysis, impurity profiling, pharmacokinetic studies

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    18.0 90
    18.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the 50:50 mobile phase mixture to a final concentration within the calibration range.

5. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

1. Materials and Reagents

  • Same as for HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled this compound or a related imidazopyridazine derivative.

2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometer a and Detection

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 169.0 → Product ion (Q3) m/z (select a characteristic fragment, e.g., 134.0).

    • Internal Standard (IS): To be determined based on the specific IS used.

  • Optimize other MS parameters such as collision energy and declustering potential for the specific instrument.

5. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As in the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with 50:50 acetonitrile/water to final concentrations ranging from 0.5 ng/mL to 500 ng/mL. Spike each standard with the internal standard at a constant concentration.

  • Sample Solution: Prepare the sample as in the HPLC-UV method, ensuring the final concentration is within the calibration range. Spike with the internal standard at the same concentration as the calibration standards.

6. Analysis and Quantification

  • Inject the standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Inject the samples and calculate the concentration of this compound using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Sample/ Reference Standard Dissolve Dissolve in Methanol Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Autosampler Inject Sample (10 µL) Dilute->Autosampler Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Start Weigh Sample/ Standard Dissolve Dissolve and Dilute Start->Dissolve Spike Spike with Internal Standard Dissolve->Spike Injection Inject into UHPLC Spike->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Peak_Area Peak Area Ratio (Analyte/IS) MS_Analysis->Peak_Area Calibration Construct Calibration Curve Peak_Area->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: LC-MS/MS Experimental Workflow.

References

Application Note: Quantitative Analysis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine in a biological matrix, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is based on established principles for the analysis of small, heterocyclic amine compounds and is intended to serve as a starting point for researchers, scientists, and drug development professionals. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative parameters presented are theoretical and should be optimized in a laboratory setting.

Introduction

This compound is a heterocyclic amine of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers high selectivity and sensitivity, making it the method of choice for bioanalytical assays.[1] This document provides a comprehensive, albeit predictive, protocol for the analysis of this specific compound.

Data Presentation

The following tables summarize the proposed, theoretical quantitative parameters for the LC-MS/MS analysis of this compound. These parameters are derived from the chemical structure of the analyte and general knowledge of LC-MS/MS analysis of similar compounds.[1][2]

Table 1: Predicted Mass Spectrometry Parameters

ParameterValue
AnalyteThis compound
Molecular FormulaC₆H₅ClN₄
Molecular Weight168.58 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 169.0
Product Ion 1 (Q3)m/z 134.0 (Loss of NH₃ + Cl)
Product Ion 2 (Q3)m/z 106.0 (Loss of Imidazole ring)
Dwell Time100 ms
Collision Energy (CE)To be optimized (typically 15-35 eV)
Declustering Potential (DP)To be optimized (typically 50-100 V)

Table 2: Proposed Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient ElutionSee Table 3

Table 3: Proposed Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for the extraction of small molecules from a plasma matrix.

  • Thaw Samples: Allow plasma samples and standards to thaw completely at room temperature.

  • Aliquoting: Pipette 100 µL of plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, avoiding the pelleted protein.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[3]

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes.

  • Sequence Setup: Set up the analysis sequence in the instrument control software, including sample identifiers, calibration standards, and quality control samples.

  • Injection: Inject 5 µL of the prepared sample onto the LC column.

  • Data Acquisition: Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Final_Sample Sample for Injection Centrifugation2->Final_Sample LC_Separation Liquid Chromatography (C18 Column) Final_Sample->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway Parent Precursor Ion [M+H]⁺ m/z 169.0 Loss1 Loss of NH₃ + Cl Parent->Loss1 Loss2 Loss of Imidazole Ring Parent->Loss2 Fragment1 Product Ion 1 m/z 134.0 Fragment2 Product Ion 2 m/z 106.0 Loss1->Fragment1 Loss2->Fragment2

Caption: Predicted fragmentation of this compound.

References

Developing Imidazo[1,2-b]pyridazine Derivatives as Radiotracers for TSPO Imaging in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a promising biomarker for imaging neuroinflammation.[1][2] TSPO is located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes, which are characteristic of various neurodegenerative diseases and brain injuries.[3][4] Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of high-affinity ligands for TSPO, making them excellent candidates for the development of radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[5] These radiotracers have the potential to enable in vivo visualization and quantification of neuroinflammation, aiding in early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions.

This document provides detailed application notes and experimental protocols for the development of radiotracers from imidazo[1,2-b]pyridazine derivatives, targeting researchers, scientists, and drug development professionals in the field of molecular imaging and neuroscience.

Quantitative Data Summary

The binding affinity of various imidazo[1,2-b]pyridazine and other TSPO ligands is crucial for selecting promising candidates for radiotracer development. The inhibition constant (Ki) is a measure of the ligand's binding affinity to the target receptor. A lower Ki value indicates a higher binding affinity.

Compound ClassExample CompoundTargetBinding Affinity (Ki, nM)Reference
Imidazo[1,2-b]pyridazineCB185TSPO1.6[6]
Imidazo[1,2-b]pyridazineCompound 2TSPO4.2[6]
Imidazo[1,2-a]pyridine[11C]CLINMETSPONot Specified
Imidazo[1,2-a]pyridine[18F]PBR111TSPO3.7[7]
Pyrazolo[1,5-a]pyrimidine[11C]DPA-713TSPO4.7[4]
Pyrazolo[1,5-a]pyrimidine[18F]DPA-714TSPO7.0[4]
Phenoxyphenylacetamide[11C]DAA1106TSPO0.043 (rat), 0.188 (monkey)[4]
Phenoxypyridinylacetamide[11C]PBR28TSPO0.68 (rat), 0.94 (monkey), 2.5 (human)[8]
Isoquinoline Carboxamide--INVALID-LINK---PK11195TSPO2.9 (human)[4]

Experimental Protocols

Synthesis of Imidazo[1,2-b]pyridazine Precursors

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[7][9][10] The halogen at the 6-position of the pyridazine ring serves as a handle for further functionalization.

Protocol: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • Preparation of 3-amino-6-chloropyridazine: 3,6-Dichloropyridazine is reacted with aqueous ammonia at 130 °C to yield 3-amino-6-chloropyridazine.[9]

  • Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent (e.g., pyridinium tribromide or copper(I) bromide) to yield α-bromoacetophenone.[9]

  • Condensation Reaction:

    • Dissolve 3-amino-6-chloropyridazine (1 equivalent) and α-bromoacetophenone (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the mixture.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Radiolabeling with Carbon-11

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging.[11] The most common method for introducing 11C is through methylation using [11C]methyl iodide or [11C]methyl triflate.[1][12]

Protocol: [11C]Methylation of a Desmethyl Imidazo[1,2-b]pyridazine Precursor

  • Production of [11C]CO2: [11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.[12]

  • Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]CH4, which is then reacted with iodine to form [11C]CH3I in a gas-phase reaction within an automated synthesis module.[13][14]

  • Radiolabeling Reaction:

    • Dissolve the desmethyl precursor of the imidazo[1,2-b]pyridazine derivative (typically containing a hydroxyl or amine group amenable to methylation) in a suitable solvent (e.g., DMF, acetone) in a reaction vial.

    • Add a base (e.g., NaOH, K2CO3, or tetrabutylammonium hydroxide) to deprotonate the precursor.

    • Bubble the gaseous [11C]CH3I through the reaction mixture at an elevated temperature (e.g., 80-120 °C).

    • The reaction is typically complete within 5-10 minutes.

  • Purification:

    • The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

    • The fraction containing the radiolabeled product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.

    • The cartridge is washed with sterile water to remove any remaining HPLC solvent.

    • The final radiotracer is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

    • The final product is passed through a sterile filter into a sterile vial for quality control and in vivo use.

In Vitro Binding Affinity Assay

Radioligand binding assays are used to determine the affinity (Ki) of the synthesized compounds for the TSPO receptor.[15]

Protocol: Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes or tissue homogenates from a source rich in TSPO (e.g., rat kidney mitochondria, or cell lines overexpressing TSPO).

  • Incubation:

    • In a 96-well plate, add a fixed concentration of a known TSPO radioligand (e.g., [3H]PK11195) at a concentration close to its Kd.

    • Add a range of concentrations of the unlabeled imidazo[1,2-b]pyridazine test compound.

    • Add the prepared membrane homogenate.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor ligand (e.g., unlabeled PK11195).

    • Incubate the plate at a controlled temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging in Animal Models

Animal PET imaging is essential to evaluate the in vivo performance of the newly developed radiotracer.[16][17]

Protocol: PET Imaging in a Rodent Model of Neuroinflammation

  • Animal Model: Induce neuroinflammation in a rodent model (e.g., rat or mouse) by unilateral stereotactic injection of an excitotoxin like lipopolysaccharide (LPS) or kainic acid into a specific brain region (e.g., striatum).

  • Radiotracer Administration:

    • Anesthetize the animal and place it on the scanner bed.

    • Administer a bolus injection of the radiolabeled imidazo[1,2-b]pyridazine derivative intravenously via the tail vein. The injected dose will depend on the specific activity of the radiotracer and the sensitivity of the PET scanner.

  • PET Data Acquisition:

    • Acquire dynamic PET data for a period of 60-90 minutes immediately following the injection.

    • A computed tomography (CT) scan is typically performed for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Define regions of interest (ROIs) on the reconstructed images, including the inflamed region (lesion) and a reference region with low TSPO expression (e.g., cerebellum or a contralateral region).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential (BPND) in the lesion area, which reflects the density of TSPO.

Ex Vivo Biodistribution Study

Ex vivo biodistribution studies provide quantitative information on the uptake of the radiotracer in various organs and tissues.[16][18]

Protocol: Biodistribution in Rodents

  • Radiotracer Injection: Inject a known amount of the radiotracer intravenously into a cohort of animals.

  • Tissue Dissection: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals and dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also measure the radioactivity in standards prepared from the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • This data provides information on the tracer's uptake, clearance, and potential for off-target binding.

Visualizations

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation cluster_0 Mitochondrion cluster_1 Cellular Response TSPO TSPO VDAC VDAC TSPO->VDAC PKA PKA TSPO->PKA Cholesterol Cholesterol TSPO->Cholesterol Transport ROS ROS TSPO->ROS Modulation ANT ANT VDAC->ANT Apoptosis Apoptosis VDAC->Apoptosis mPTP formation ANT->Apoptosis mPTP formation Steroid_synthesis Steroid Synthesis (e.g., Pregnenolone) Cholesterol->Steroid_synthesis Neuroinflammation Neuroinflammation Steroid_synthesis->Neuroinflammation Modulation Microglia_activation Microglia/Astrocyte Activation ROS->Microglia_activation Microglia_activation->TSPO Upregulation Cytokine_release Cytokine Release Microglia_activation->Cytokine_release Cytokine_release->Neuroinflammation

Caption: TSPO signaling pathway in neuroinflammation.

Radiotracer_Development_Workflow Radiotracer Development Workflow cluster_0 Preclinical Development cluster_1 Clinical Translation Ligand_Design 1. Ligand Design & Imidazo[1,2-b]pyridazine Synthesis In_Vitro_Screening 2. In Vitro Screening (Binding Affinity) Ligand_Design->In_Vitro_Screening Radiolabeling 3. Radiolabeling (11C or 18F) In_Vitro_Screening->Radiolabeling Select Lead Compound In_Vivo_Eval 4. In Vivo Evaluation (PET/SPECT Imaging) Radiolabeling->In_Vivo_Eval Biodistribution 5. Ex Vivo Biodistribution In_Vivo_Eval->Biodistribution IND_Enabling 6. IND-Enabling Studies Biodistribution->IND_Enabling Promising Candidate Clinical_Trials 7. Clinical Trials IND_Enabling->Clinical_Trials

Caption: Workflow for radiotracer development.

References

Application Notes and Protocols for 2-Amino-6-chloroimidazo[1,2-b]pyridazine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. In the field of oncology, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis. 2-Amino-6-chloroimidazo[1,2-b]pyridazine serves as a key synthetic intermediate, or building block, for the development of these targeted anticancer agents. Its versatile structure allows for chemical modifications at multiple positions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides an overview of the application of this compound in cancer research, with a focus on its use in the synthesis of kinase inhibitors and detailed protocols for their biological evaluation.

Data Presentation: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

While this compound itself is not typically evaluated for direct anticancer activity, its derivatives have shown significant promise. The following table summarizes the in vitro activity of various imidazo[1,2-b]pyridazine-based compounds against different cancer cell lines and protein kinases.

Compound ClassTargetCell Line/EnzymeIC50/KiReference
6-aryl substituted imidazo[1,2-b]pyridazineMps1A549 (Lung Cancer)6.0 nM[1]
Imidazo[1,2-b]pyridazine macrocyclic derivativesALK-Potent Inhibition[2]
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineTyk2 JH2-0.015 to 0.035 nM (Ki)[3]
Pyridopyridazin-6-one derivativesp38α MAP Kinase-Subnanomolar activity[4]
2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine sulfonamidesNot specifiedMCF-7 (Breast Cancer)1 to 10 µM[5]
2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine sulfonamidesSK-MEL-28 (Melanoma)1 to 10 µM[5]

Experimental Protocols

The following protocols describe the synthesis of a derivative from this compound and the subsequent biological evaluation of its anticancer properties.

Protocol 1: Synthesis of a 6-amino-substituted imidazo[1,2-b]pyridazine derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of the 6-chloro position of an imidazo[1,2-b]pyridazine core.

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (starting material, can be synthesized from this compound)

  • Desired primary or secondary amine (e.g., morpholine)

  • Cesium fluoride (CsF)

  • Benzyltriethylammonium chloride (BnNEt3Cl)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired amine (2.0 equiv), CsF (1.0 equiv), and BnNEt3Cl (10 mol %).

  • Add anhydrous DMSO to the flask under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-substituted derivative.[6]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a synthesized compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[1,2-b]pyridazine derivative

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Protocol 4: Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway targeted by the compound.

Materials:

  • Cancer cell line

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]

Visualizations

G cluster_synthesis General Synthetic Scheme start This compound intermediate 3-Bromo-6-chloroimidazo[1,2-b]pyridazine start->intermediate Bromination reaction Buchwald-Hartwig Amination intermediate->reaction product 6-Amino-substituted imidazo[1,2-b]pyridazine Derivative reaction->product amine Amine (R-NH2) amine->reaction

Caption: Synthetic pathway for derivatization.

G cluster_workflow Biological Evaluation Workflow synthesis Synthesized Derivative cell_viability Cell Viability Assay (MTT) synthesis->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (Signaling Pathways) ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

Caption: Workflow for anticancer evaluation.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable scaffold for the synthesis of novel and potent anticancer agents, particularly kinase inhibitors. The protocols provided herein offer a framework for the chemical modification of this core structure and the subsequent biological evaluation of its derivatives. Further exploration of the structure-activity relationships of imidazo[1,2-b]pyridazine derivatives will likely lead to the discovery of new therapeutic candidates for the treatment of various cancers. The adaptability of the synthetic routes and the availability of robust biological assays make this an exciting area for continued cancer research and drug development.

References

Application Notes and Protocols: The Use of 2-Amino-6-chloroimidazo[1,2-b]pyridazine as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a privileged heterocyclic scaffold that serves as a versatile starting material for the synthesis of a wide array of potent and selective chemical probes. Its inherent physicochemical properties and the presence of two reactive sites—the 2-amino group and the 6-chloro group—allow for systematic structural modifications to develop probes for various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of chemical probes, with a particular focus on kinase inhibitors.

Core Applications

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to generate inhibitors for several important protein kinases implicated in cancer and inflammatory diseases. These probes are instrumental in studying the biological functions of their respective targets and for validating them as therapeutic targets. Key applications include:

  • Target Identification and Validation: Derivatives of this compound can be used to selectively inhibit specific kinases, enabling the elucidation of their roles in cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The facile derivatization of the scaffold allows for the systematic exploration of the chemical space around a target's binding site, providing valuable insights for the design of more potent and selective inhibitors.

  • High-Throughput Screening: The core scaffold can be used as a foundation for the generation of focused compound libraries for screening against panels of kinases or other enzyme families.

  • In Vivo Target Engagement Studies: Optimized probes derived from this scaffold can be used in cellular and animal models to assess target engagement and downstream pharmacological effects.

Featured Chemical Probes Derived from this compound

The versatility of the this compound scaffold is highlighted by the development of potent inhibitors for several kinase families.

TYK2 Inhibitors

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been developed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. These inhibitors target the pseudokinase (JH2) domain of TYK2, offering a promising strategy for the treatment of autoimmune and inflammatory diseases.

ALK Inhibitors

Macrocyclic derivatives based on the imidazo[1,2-b]pyridazine core have been synthesized as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). These probes are effective against wild-type ALK and various clinically relevant resistant mutants, making them valuable tools for cancer research.

DYRK/CLK Inhibitors

3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). These kinases are involved in the regulation of cellular processes such as proliferation and splicing, and their inhibitors are useful for studying these pathways.

Quantitative Data for Representative Probes

The following tables summarize the inhibitory activities of representative chemical probes derived from the this compound scaffold.

Table 1: Inhibitory Activity of TYK2 JH2 Domain Inhibitors

Compound IDTargetAssay TypeKi (nM)Cellular IC50 (nM)
6q TYK2 JH2Binding0.01512
6r TYK2 JH2Binding0.03541
6s TYK2 JH2Binding0.02525
6t TYK2 JH2Binding0.02020

Data extracted from literature.[1] Cellular IC50 values were determined in an IFNα-induced STAT phosphorylation assay.

Table 2: Inhibitory Activity of ALK Inhibitors

Compound IDTargetEnzymatic IC50 (nM)Cellular IC50 (nM)
O-10 ALKWT2.638 (Karpas299)
O-10 ALKG1202R6.452 (Ba/F3)
O-10 ALKL1196M/G1202R2364 (Ba/F3)

Data extracted from literature.[2] Cellular IC50 values were determined in cell proliferation assays.

Table 3: Inhibitory Activity of DYRK/CLK Inhibitors

Compound IDTargetEnzymatic IC50 (nM)
20a CLK182
20a CLK444
20a DYRK1A50
20a PfCLK132

Data extracted from literature.[3]

Experimental Protocols

Protocol 1: General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Chemical Probes

This protocol describes a general two-step synthesis for creating a library of chemical probes from this compound.

Step 1: Suzuki-Miyaura Cross-Coupling at the 6-position

  • To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water (4:1) are added the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 6-substituted-2-aminoimidazo[1,2-b]pyridazine intermediate.

Step 2: Functionalization of the 2-amino group

  • The 6-substituted-2-aminoimidazo[1,2-b]pyridazine from Step 1 (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or DMF.

  • To this solution, an appropriate acyl chloride or sulfonyl chloride (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) are added at 0 °C.

  • The reaction is stirred at room temperature for 2-6 hours until completion (monitored by TLC or LC-MS).

  • The reaction mixture is diluted with an organic solvent and washed sequentially with saturated aqueous NaHCO3, water, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The final product is purified by column chromatography or recrystallization to yield the desired 3,6-disubstituted imidazo[1,2-b]pyridazine chemical probe.

This compound This compound 6-Aryl-2-aminoimidazo[1,2-b]pyridazine 6-Aryl-2-aminoimidazo[1,2-b]pyridazine This compound->6-Aryl-2-aminoimidazo[1,2-b]pyridazine Step 1: Suzuki Coupling (R-B(OH)2, Pd catalyst, base) 3,6-Disubstituted Probe 3,6-Disubstituted Probe 6-Aryl-2-aminoimidazo[1,2-b]pyridazine->3,6-Disubstituted Probe Step 2: Acylation/Sulfonylation (R'-COCl or R'-SO2Cl, base) cluster_0 Assay Preparation cluster_1 Measurement & Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Addition to Plate Addition to Plate Serial Dilution of Inhibitor->Addition to Plate Incubation Incubation Addition to Plate->Incubation Fluorescent Probe Fluorescent Probe Fluorescent Probe->Addition to Plate TYK2 JH2 Protein TYK2 JH2 Protein TYK2 JH2 Protein->Addition to Plate FP Reading FP Reading Incubation->FP Reading Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) FP Reading->Data Analysis (IC50/Ki) Cytokine Cytokine (e.g., IL-12, IL-23, IFN-I) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAKx JAKx Receptor->JAKx TYK2->JAKx P STAT STAT TYK2->STAT P JAKx->TYK2 P pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Probe Imidazo[1,2-b]pyridazine Probe (TYK2i) Probe->TYK2 Inhibits ALK ALK Fusion Protein (e.g., NPM-ALK) RAS_ERK RAS-ERK Pathway ALK->RAS_ERK Activates JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Activates Proliferation Cell Proliferation RAS_ERK->Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT->Survival Probe Imidazo[1,2-b]pyridazine Probe (ALKi) Probe->ALK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to improve the yield and purity of this important heterocyclic compound.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges in multi-step organic syntheses. The following table outlines potential issues, their probable causes, and recommended solutions for the synthesis of this compound, which typically proceeds via a three-step route: (1) formation of the 6-chloroimidazo[1,2-b]pyridazine core, (2) introduction of a protected amino group at the 2-position, and (3) deprotection to yield the final product.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low yield of 6-chloroimidazo[1,2-b]pyridazine (Step 1) Incomplete reaction of 3-amino-6-chloropyridazine and chloroacetaldehyde.Increase reaction time to 5-10 hours and maintain temperature at 90-100°C.[1] Use a slight excess (1.5-6 molar equivalents) of chloroacetaldehyde.[1]Improved conversion of starting material and higher yield of the cyclized product.
Side reactions due to the instability of chloroacetaldehyde.Use a fresh, aqueous solution of chloroacetaldehyde (45-55% w/w).[1]Minimized formation of polymeric byproducts.
Difficult purification.After reaction, concentrate the mixture and add ethanol to azeotropically remove water. The hydrochloride salt can then be precipitated and collected by filtration.[1]Easier isolation and purification of the intermediate.
Failure to introduce the 2-acetamido group (Step 2) Low reactivity of the C2 position of the imidazo[1,2-b]pyridazine core.This reaction is not well-documented and direct amination is challenging. A plausible, though unconfirmed, route is a nitration at the 3-position followed by reduction and acetylation. However, a more standard approach would be to build the ring from a 2-aminoimidazole precursor, which is a different synthetic strategy.This remains an area of synthetic challenge.
Low yield of this compound (Step 3) Harsh hydrolysis conditions leading to decomposition or cleavage of the chloro group.Use milder acidic conditions for the hydrolysis of the acetamido group. For example, treat with 2N HCl at a controlled temperature (e.g., 50-80°C) and monitor the reaction by TLC.Selective removal of the acetyl protecting group without affecting the rest of the molecule.
Incomplete hydrolysis.Increase the reaction time or the concentration of the acid, while carefully monitoring for side product formation.Drive the reaction to completion for a higher yield of the desired product.
Presence of multiple spots on TLC after Step 1 Formation of regioisomers or side products.Ensure the purity of the starting 3-amino-6-chloropyridazine. The presence of a halogen on the pyridazine ring generally directs the cyclization correctly.[2]A cleaner reaction profile with fewer side products.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 6-chloroimidazo[1,2-b]pyridazine core?

A1: The most commonly cited and reliable method is the condensation reaction between 3-amino-6-chloropyridazine and an aqueous solution of chloroacetaldehyde. Heating a mixture of these two reagents in a suitable solvent such as ethanol or even water at temperatures between 50-100°C for 3 to 10 hours has been reported to give good yields, often around 70-85%.[1]

Q2: I am struggling with the direct amination of 6-chloroimidazo[1,2-b]pyridazine at the 2-position. What are the alternative strategies?

Q3: What are the key parameters to control for improving the yield of the initial cyclization reaction?

A3: To improve the yield of 6-chloroimidazo[1,2-b]pyridazine, it is crucial to control the following parameters:

  • Molar ratio of reactants: Using a slight excess of chloroacetaldehyde (1.5 to 6 molar equivalents) can help drive the reaction to completion.[1]

  • Temperature and Reaction Time: The reaction is typically heated to between 50°C and 100°C. The optimal time is generally between 3 and 10 hours, which should be monitored by TLC.[1]

  • Solvent: While the reaction can be performed in water or ethanol, the choice of solvent can affect the reaction rate and workup procedure.[1]

  • Purity of Starting Materials: Ensure the 3-amino-6-chloropyridazine is of high purity to avoid side reactions.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Chloroacetaldehyde is toxic and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine involves heating with aqueous ammonia in a sealed vessel, which can generate high pressure. Ensure the reaction vessel is appropriate for high-pressure reactions and that proper safety precautions are in place.

Experimental Protocols

Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

This protocol is adapted from a published procedure.

Materials:

  • 3-amino-6-chloropyridazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1 equivalent) in ethanol, add chloroacetaldehyde (1.5-3 equivalents).

  • Heat the reaction mixture to 90°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Distill off the water and ethanol under reduced pressure to obtain a crude solid.

  • The crude product can be purified by stirring with fresh ethanol and filtering to afford the desired 6-chloroimidazo[1,2-b]pyridazine. A reported yield for a similar process is around 70%.

Step 2 & 3: Synthesis of this compound via an Acetamido Intermediate (Hypothetical Route)

As a specific protocol for the 2-amination is not well-documented, the following is a proposed route based on the existence of the acetamido intermediate. This protocol should be considered for research and development, and optimization will be required.

Step 2: Synthesis of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide (Proposed)

This step is the most challenging and may require significant optimization. A possible approach could be a directed C-H functionalization or a related transformation.

Step 3: Hydrolysis of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide to this compound

Materials:

  • N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide

  • Hydrochloric acid (e.g., 2N or 6N)

  • Sodium hydroxide solution for neutralization

Procedure:

  • Suspend N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide in aqueous hydrochloric acid.

  • Heat the mixture under reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the free amine.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Visualizations

Reaction Scheme

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Amination (Protected) cluster_2 Step 3: Deprotection A 3-Amino-6-chloropyridazine C 6-chloroimidazo[1,2-b]pyridazine A->C Heat, Solvent B Chloroacetaldehyde B->C D N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide C->D Amination/ Acetylation E This compound D->E Hydrolysis (Acid)

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product CheckStep1 Check Yield of 6-chloroimidazo[1,2-b]pyridazine Start->CheckStep1 LowYield1 Low Yield in Step 1 CheckStep1->LowYield1 Yield is low CheckStep3 Check Yield of Deprotection (Step 3) CheckStep1->CheckStep3 Yield is good OptimizeStep1 Optimize Step 1: - Increase reaction time/temp - Adjust molar ratio - Check starting material purity LowYield1->OptimizeStep1 Yes LowYield1->CheckStep3 No, yield is acceptable Success Improved Yield OptimizeStep1->Success LowYield3 Low Yield in Step 3 CheckStep3->LowYield3 Yield is low OptimizeStep3 Optimize Step 3: - Use milder hydrolysis conditions - Monitor by TLC - Ensure complete reaction LowYield3->OptimizeStep3 Yes LowYield3->Success No, yield is acceptable OptimizeStep3->Success

Caption: Decision tree for troubleshooting low product yield.

Logical Relationship of Key Parameters

Logical_Relationships Yield High Yield of This compound PureIntermediate High Purity of 6-chloroimidazo[1,2-b]pyridazine EfficientAmination Efficient 2-Acetamidation PureIntermediate->EfficientAmination CleanHydrolysis Clean Hydrolysis EfficientAmination->CleanHydrolysis CleanHydrolysis->Yield ReactionConditions Optimized Reaction Conditions (Temp, Time, Molar Ratio) ReactionConditions->PureIntermediate PureStartingMaterials High Purity Starting Materials PureStartingMaterials->PureIntermediate MildDeprotection Mild Deprotection Conditions MildDeprotection->CleanHydrolysis Monitoring Careful Reaction Monitoring (TLC) Monitoring->PureIntermediate Monitoring->CleanHydrolysis

Caption: Key factors influencing the final product yield.

References

Technical Support Center: Purification of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-chloroimidazo[1,2-b]pyridazine. The following sections address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

Commercially available this compound typically has a purity of 95% to 96%.[1][2] It is crucial to verify the purity of the starting material before proceeding with subsequent reactions or assays.

Q2: What are the common purification techniques for imidazo[1,2-b]pyridazine derivatives?

The most common purification techniques for this class of compounds are column chromatography, recrystallization, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: What are some potential impurities that might be present in a crude sample of this compound?

Impurities can arise from starting materials, side reactions, or degradation. For related heterocyclic compounds, common impurities may include unreacted starting materials (e.g., 3-amino-6-chloropyridazine), regioisomers formed during the cyclization reaction, and byproducts from over-reaction or decomposition.

Q4: Can I use normal-phase column chromatography for purification?

Yes, normal-phase column chromatography using silica gel is a widely used method for purifying imidazo[1,2-b]pyridazine derivatives.[3][5] A solvent system of dichloromethane and ethyl acetate has been successfully used for the purification of a similar compound.[3]

Q5: Is recrystallization a viable purification method for this compound?

Recrystallization can be an effective method for purifying solid compounds like this compound, especially for removing minor impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization of organic compounds include ethanol, hexane/acetone, and hexane/ethyl acetate.[6]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Suggested Solution
Compound does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Poor separation of the desired compound from impurities The chosen solvent system has poor selectivity.Screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (larger ΔRf). Consider trying a different stationary phase like alumina if silica gel is not effective.
Streaking or tailing of the compound band on the column The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to neutralize active sites on the silica gel.
The compound appears to be decomposing on the column The compound is unstable on silica gel.Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Alternatively, a faster purification method like preparative HPLC might be more suitable.
Recrystallization Issues
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent The chosen solvent is not a good solvent for the compound at high temperatures.Try a more polar solvent or a solvent mixture. A rule of thumb is that solvents with similar functional groups to the compound may be good solubilizers.[6]
The compound "oils out" instead of crystallizing upon cooling The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present.Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. If the problem persists, the crude material may require pre-purification by another method like column chromatography.
No crystals form upon cooling The solution is not saturated enough, or the compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. Alternatively, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and allow to cool slowly.

Quantitative Data Summary

The following table summarizes the purity data for this compound found in commercial and literature sources.

Source Purification Method Reported Purity
Commercial Supplier 1Not specified95%[1]
Commercial Supplier 2Not specified96%+[2]
Literature (Related Compound)Silica Gel Column Chromatography>95%[3]

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound based on methods used for similar compounds. Optimization may be required.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Apply the sample solution evenly to the top of the silica bed.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Purification Troubleshooting

Purification_Troubleshooting start Crude this compound tlc Analyze by TLC start->tlc decision Good Separation? tlc->decision column Purify by Column Chromatography decision->column Yes recrystallize Attempt Recrystallization decision->recrystallize No, few spots hplc Consider Preparative HPLC decision->hplc No, complex mixture pure_product Pure Product column->pure_product recrystallize->pure_product hplc->pure_product

Caption: A decision-making workflow for selecting a suitable purification method.

Generalized Kinase Inhibitor Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives are known to be investigated as kinase inhibitors. The diagram below illustrates a generalized signaling pathway that such a compound might inhibit.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Signal Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade Transcription Gene Transcription (Proliferation, Survival) Kinase2->Transcription Signal Transduction Inhibitor 2-Amino-6-chloro- imidazo[1,2-b]pyridazine (Potential Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: A generalized kinase signaling pathway and the potential point of inhibition.

References

Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of the imidazo[1,2-b]pyridazine core structure, focusing on the common condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.

Question 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine Product.

Answer:

One of the most common issues leading to low or no yield of the desired imidazo[1,2-b]pyridazine is a side reaction involving the incorrect initial alkylation site on the 3-aminopyridazine starting material.

  • The Problem of Regioselectivity: The 3-aminopyridazine ring system has two primary nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N1) and the ring nitrogen not adjacent to the amino group (N2). The N2 nitrogen is often more nucleophilic.[1] Consequently, the initial alkylation by the α-haloketone can preferentially occur at this N2 position. This leads to the formation of an undesired isomer and prevents the subsequent cyclization required to form the imidazo[1,2-b]pyridazine ring system. This side reaction significantly hampers the effective synthesis of the desired product.[1]

  • Solution: To ensure the correct regioselectivity and achieve a high yield of the desired product, it is crucial to use a 3-aminopyridazine with a halogen substituent at the 6-position (e.g., 3-amino-6-chloropyridazine). The presence of a halogen at this position deactivates the adjacent ring nitrogen (N2) through an inductive effect, making the exocyclic amino group (N1) the more favorable site for the initial alkylation by the α-haloketone. This directed alkylation is then followed by intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine scaffold in good yield.[1]

Question 2: What are the optimal reaction conditions to minimize side reactions?

Answer:

To favor the formation of the desired imidazo[1,2-b]pyridazine product and minimize side reactions, the following conditions are generally recommended:

  • Starting Material: As detailed in the previous question, the use of a 6-halo-substituted-3-aminopyridazine is the most critical factor.

  • Base: A mild base, such as sodium bicarbonate (NaHCO₃), is typically sufficient to facilitate the reaction.[1] Stronger bases may lead to other side reactions, such as self-condensation of the α-haloketone.

  • Solvent: Protic solvents like ethanol or aprotic solvents such as 1,2-dimethoxyethane are commonly used. The choice of solvent can influence reaction rates and solubility of the starting materials and products.

  • Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate.

Question 3: Are there other potential side reactions to be aware of?

Answer:

While the regioselectivity of the initial alkylation is the most significant challenge, other potential side reactions, though less common, include:

  • Self-condensation of the α-haloketone: In the presence of a base, α-haloketones can undergo self-condensation reactions. Using a mild base and controlling the reaction temperature can help to minimize this.

  • Formation of 3,6-diaminopyridazine: When preparing 3-amino-6-iodopyridazine from 3,6-diiodopyridazine, the formation of 3,6-diaminopyridazine can be a major side product. An alternative route, such as refluxing 3-amino-6-chloropyridazine in hydroiodic acid, can provide the desired 3-amino-6-iodopyridazine in a much higher yield.[1]

  • Further reactions of substituents: If the substituents on your starting materials are reactive under the chosen reaction conditions, this can lead to the formation of by-products. For example, a 6-chloro group on the product can be substituted by a methoxy group if the reaction is carried out in the presence of sodium methoxide.[1]

Data on the Impact of 6-Halo Substitution on Reaction Outcome

The following table summarizes the critical role of the 6-halo substituent in directing the synthesis towards the desired imidazo[1,2-b]pyridazine product.

3-Aminopyridazine Derivativeα-HaloketoneTypical OutcomeReference
3-Aminopyridazine (unsubstituted)α-BromoketonePreferential alkylation at the N2 ring nitrogen, leading to low or no yield of the desired imidazo[1,2-b]pyridazine.[1]
3-Amino-6-halopyridazineα-BromoketoneSuccessful formation of the imidazo[1,2-b]pyridazine ring system in good yield.[1]

Key Synthetic Pathways and Side Reactions

The following diagrams illustrate the desired synthetic pathway and the major side reaction pathway.

G cluster_desired Desired Reaction Pathway cluster_side Major Side Reaction Pathway start_desired 3-Amino-6-halopyridazine + α-Bromoketone intermediate_desired N1-Alkylated Intermediate start_desired->intermediate_desired Initial Alkylation (Favored) product_desired Imidazo[1,2-b]pyridazine intermediate_desired->product_desired Intramolecular Cyclization start_side 3-Aminopyridazine (unsubstituted) + α-Bromoketone intermediate_side N2-Alkylated Intermediate start_side->intermediate_side Initial Alkylation (Unfavored) product_side Isomeric By-product (No Cyclization) intermediate_side->product_side

Caption: Desired vs. side reaction pathways in imidazo[1,2-b]pyridazine synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis of a 6-chloro-imidazo[1,2-b]pyridazine derivative.

G reagents Combine 3-Amino-6-chloropyridazine, α-haloketone, NaHCO₃, and solvent reflux Heat the mixture to reflux reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool, filter, and concentrate the filtrate monitor->workup purify Purify the crude product (e.g., column chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for imidazo[1,2-b]pyridazine synthesis.

Detailed Experimental Protocol

Synthesis of 6-chloro-2-(4-bromophenyl)imidazo[1,2-b]pyridazine

This protocol is adapted from established literature procedures and serves as a representative example.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-bromo-4-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-6-chloropyridazine (1.0 eq), 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of ethanol to the flask to dissolve the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid precipitate (inorganic salts) and wash with a small amount of ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization:

    • Collect the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Note: This protocol is a general guideline. Reaction times, solvent volumes, and purification conditions may need to be optimized for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

Technical Support Center: Overcoming Poor Solubility of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-6-chloroimidazo[1,2-b]pyridazine derivatives.

Troubleshooting Guide

Issue: My this compound derivative has poor aqueous solubility.

The imidazo[1,2-b]pyridazine scaffold is known to present solubility challenges.[1] Poor aqueous solubility is a common hurdle in drug development, affecting a significant percentage of new chemical entities.[2][3][4][5] The following steps can help you troubleshoot and improve the solubility of your compound.

Step 1: Initial Characterization and Assessment

Before attempting to improve solubility, it is crucial to thoroughly characterize the compound and quantify its baseline solubility.

  • Question: How do I accurately determine the solubility of my compound?

    • Answer: The equilibrium shake-flask method is a standard technique.[6] An excess of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached.[6] The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV-Vis spectroscopy.[7] It is recommended to determine solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.[7][8] Solubility should ideally be measured at both 4°C (for stability assessment) and 37°C (for biopharmaceutical evaluation).[7]

Step 2: pH Modification

The presence of the 2-amino group in your derivative suggests that its solubility will be pH-dependent.

  • Question: How can I use pH to improve the solubility of my this compound derivative?

    • Answer: As a basic compound, your derivative is expected to be more soluble at acidic pH due to the protonation of the amino group, forming a more soluble salt. By lowering the pH of the aqueous medium, you can significantly increase its solubility.[9][10] Creating a pH-solubility profile is essential to identify the optimal pH range for solubilization.[7]

Step 3: Co-solvents and Solubilizing Agents

If pH modification is insufficient or not feasible for your application, consider the use of co-solvents and other solubilizing agents.

  • Question: What are co-solvents and how do they work?

    • Answer: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[9][10][11][12] Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[9]

  • Question: What other solubilizing agents can I try?

    • Answer:

      • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2][3] Examples include polysorbates (e.g., Tween® 80) and sodium lauryl sulfate (SLS).[12]

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[3][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[9]

Step 4: Formulation Strategies

Advanced formulation approaches can also be employed to enhance solubility and bioavailability.

  • Question: What are solid dispersions and how can they help?

    • Answer: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a polymer.[13] This can enhance solubility by converting the crystalline drug to a more soluble amorphous form and by increasing the surface area for dissolution.[11][13] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[13]

  • Question: Can particle size reduction improve solubility?

    • Answer: Yes, reducing the particle size of your compound through techniques like micronization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10][11] However, this approach may not be suitable for very high dose compounds as it doesn't alter the intrinsic solubility.[10]

Frequently Asked Questions (FAQs)

Q1: My compound is still not soluble enough even after trying different pH values and co-solvents. What should I do next?

A1: If basic approaches are not sufficient, you should consider more advanced techniques. A combination of methods is often more effective. For example, you could try using a co-solvent in combination with a cyclodextrin or a surfactant.[2] Alternatively, preparing a solid dispersion of your compound could significantly improve its dissolution rate and apparent solubility.[13]

Q2: Are there any potential downsides to using co-solvents or surfactants?

A2: Yes, high concentrations of some co-solvents and surfactants can be toxic.[2] It is important to consider the intended application (e.g., in vitro assay vs. in vivo study) and select excipients that are appropriate and within safe concentration limits for that application.

Q3: How do I choose the right solubilization strategy for my specific derivative?

A3: The selection of an appropriate solubilization strategy depends on the physicochemical properties of your specific derivative (e.g., its pKa, logP, and melting point), the desired final concentration, and the intended application. A systematic screening of different methods is often necessary. The provided experimental protocols can guide you in this process.

Quantitative Data Summary

The following table summarizes the potential improvement in solubility that can be achieved with different techniques. The actual improvement will be compound-specific.

Solubilization TechniquePotential Fold-Increase in SolubilityKey Considerations
pH Adjustment 10 to 1000-fold (for ionizable compounds)Dependent on the pKa of the compound.
Co-solvents 2 to 500-foldPotential for toxicity at high concentrations.
Surfactants 2 to 100-foldPotential for toxicity and effects on biological assays.
Cyclodextrins 2 to 5000-foldDependent on the formation of an inclusion complex.
Solid Dispersions 10 to 200-foldRequires formulation development and characterization.
Particle Size Reduction 2 to 10-fold (dissolution rate)Does not change intrinsic solubility.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.

Protocol 2: Screening of Solubilizing Agents
  • Stock Solution Preparation: Prepare stock solutions of various solubilizing agents (e.g., 20% w/v HP-β-CD, 10% w/v Polysorbate 80, various co-solvents at different concentrations).

  • Sample Preparation: Add an excess amount of your compound to separate vials containing each solubilizing agent solution.

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Compare the solubility of your compound in each solubilizing agent solution to its solubility in water or buffer alone.

Visualizations

experimental_workflow cluster_start cluster_screening Solubility Screening cluster_formulation Advanced Formulation cluster_end start Poorly Soluble Derivative ph_mod pH Modification start->ph_mod Initial Screening cosolvents Co-solvents start->cosolvents Initial Screening surfactants Surfactants start->surfactants Initial Screening cyclodextrins Cyclodextrins start->cyclodextrins Initial Screening solid_dispersion Solid Dispersion ph_mod->solid_dispersion Insufficient Solubility particle_reduction Particle Size Reduction ph_mod->particle_reduction Insufficient Solubility end Solubilized Derivative ph_mod->end Sufficient Solubility cosolvents->solid_dispersion Insufficient Solubility cosolvents->particle_reduction Insufficient Solubility cosolvents->end Sufficient Solubility surfactants->solid_dispersion Insufficient Solubility surfactants->particle_reduction Insufficient Solubility surfactants->end Sufficient Solubility cyclodextrins->solid_dispersion Insufficient Solubility cyclodextrins->particle_reduction Insufficient Solubility cyclodextrins->end Sufficient Solubility solid_dispersion->end particle_reduction->end

Caption: Workflow for overcoming poor solubility.

signaling_pathway cluster_0 Unformulated Compound cluster_1 Formulated Compound compound Poorly Soluble Compound (Crystalline) dissolution Dissolution compound->dissolution Rate-limiting step absorption Absorption dissolution->absorption bioavailability Low Bioavailability absorption->bioavailability solubilization Solubilization Strategy (e.g., Solid Dispersion) amorphous Amorphous/Solubilized Compound solubilization->amorphous enhanced_dissolution Enhanced Dissolution amorphous->enhanced_dissolution enhanced_absorption Enhanced Absorption enhanced_dissolution->enhanced_absorption improved_bioavailability Improved Bioavailability enhanced_absorption->improved_bioavailability

Caption: Impact of solubilization on bioavailability.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-chloroimidazo[1,2-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 2-Amino-6-chloroimidazo[1,2-b]pyridazine. The core of this molecule is a versatile scaffold in medicinal chemistry, notably used in the development of kinase inhibitors.[1] The presence of a chlorine atom at the C-6 position offers a reactive site for modifications, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound scaffold for functionalization?

A1: The primary sites for functionalization are the C-6 position, where the chloro group can be substituted via cross-coupling or SNAr reactions, and the C-3 position, which can be functionalized through halogenation followed by cross-coupling.[3][4]

Q2: Why is the chloro group at the C-6 position a common target for functionalization?

A2: The C-6 chloro group is an excellent synthetic handle. It is susceptible to displacement by various nucleophiles and is a suitable coupling partner in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[2][3] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.

Q3: What are the main challenges when performing cross-coupling reactions on this substrate?

A3: The key challenges include:

  • Catalyst Inhibition: The amino group at the C-2 position or the nitrogen atoms within the imidazopyridazine ring system can coordinate with the palladium catalyst, potentially reducing its activity.

  • Competing Reactions: Side reactions such as dehalogenation of the starting material or homocoupling of coupling partners can lower the yield of the desired product.[5]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands).[6][7]

Q4: Which cross-coupling reactions are most effective for functionalizing the C-6 position?

A4: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are extensively reported and highly effective for C-C and C-N bond formation, respectively, at the C-6 position.[3] These reactions generally offer broad functional group tolerance and high yields when optimized.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C-6 chloro position with a boronic acid or ester. However, issues can arise.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often related to the catalyst system, reaction conditions, or reagents.

Possible CauseRecommended Solution
Ineffective Catalyst/Ligand Aryl chlorides require highly active catalysts. Switch to a catalyst system known for chloro-arene coupling. Bulky, electron-rich phosphine ligands are critical.[6][7] See Table 1 for recommended systems.
Suboptimal Base The base is crucial for activating the boronic acid.[8] If one base fails, screen others. A base that is too weak may not facilitate transmetalation, while one that is too strong can promote side reactions. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5]
Poor Reagent Quality Boronic acids can degrade upon storage, leading to protodeboronation.[5] Use fresh or properly stored boronic acid, or consider using more stable pinacol or MIDA boronate esters.[5] Ensure solvents are anhydrous.
Ineffective Degassing Oxygen can deactivate the Pd(0) catalyst. Use robust degassing methods like three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes.[5]
Low Temperature Suzuki couplings of aryl chlorides often require elevated temperatures (e.g., 90-110 °C) to facilitate the oxidative addition step.[6]

Table 1: Recommended Suzuki Coupling Conditions for Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Pd(OAc)₂ (2-5)SPhos or XPhos (4-10)K₃PO₄ (2-3)1,4-Dioxane/H₂O (10:1)100-110
Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2)Toluene100
PdCl₂(dppf) (5)-Na₂CO₃ (2)DME/H₂O (4:1)90

Data compiled from general best practices for challenging Suzuki couplings.[3][5][8][9]

Problem 2: Significant Side Product Formation
Side ProductPossible Cause & Solution
Homocoupling of Boronic Acid Cause: Presence of oxygen. Solution: Improve the degassing procedure. Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) catalysts.[5]
Protodeboronation Cause: Hydrolysis of the boronic acid. Solution: Use anhydrous conditions and consider more stable boronate esters (e.g., pinacol esters).[5] A milder base might also reduce the rate of this side reaction.
Dehalogenation Cause: Presence of hydride sources or catalyst-mediated hydrodehalogenation. Solution: Ensure solvents are pure and anhydrous. Optimize reaction time; prolonged heating can sometimes increase dehalogenation.[5]

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is essential for creating C-N bonds at the C-6 position. Its success is highly dependent on the choice of ligand and base.

Problem: Low or No Yield

Low yields in Buchwald-Hartwig aminations of heteroaryl chlorides are typically due to catalyst deactivation or suboptimal reaction parameters.

Possible CauseRecommended Solution
Incorrect Ligand Choice This is the most critical factor. The reaction requires bulky, electron-rich phosphine ligands (Buchwald ligands) that promote both oxidative addition and reductive elimination.[10] Ligands like XPhos, SPhos, and RuPhos are designed for these challenging couplings.[10]
Unsuitable Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another option.[6] Weaker bases like K₂CO₃ are generally ineffective.
Catalyst Poisoning The nitrogen atoms on the imidazopyridazine core or the amine coupling partner can bind to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes mitigate this effect by ensuring the palladium remains coordinated to the phosphine.
Use of a Pre-catalyst Modern Buchwald pre-catalysts (e.g., XPhos Pd G3) generate the active Pd(0) species more reliably and can lead to more consistent results than generating the catalyst in situ from a palladium source and a separate ligand.[5]

Table 2: Recommended Buchwald-Hartwig Conditions

Catalyst/Pre-catalyst (mol%)Ligand (if separate) (mol%)Base (equiv.)SolventTemp. (°C)
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene or Dioxane100-110
XPhos Pd G3 (2-4)-LHMDS (1.5)THF or Toluene80-100

Conditions are based on established protocols for Buchwald-Hartwig amination.[6][11][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Degassing: Sparge the resulting suspension with argon for another 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%), the base (e.g., NaOt-Bu, 1.5 equiv.), and a magnetic stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_reagents Key Reagents cluster_end Product A 2-Amino-6-chloro- imidazo[1,2-b]pyridazine B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C F C-6 Functionalized Product (C-C Bond) B->F G C-6 Functionalized Product (C-N Bond) C->G D Boronic Acid / Ester + Pd Catalyst + Base D->B E Amine + Pd Catalyst + Base E->C

Caption: General workflow for C-6 functionalization.

G start Suzuki Reaction: Low or No Yield q1 Was reaction rigorously degassed? start->q1 sol1 ACTION: Improve degassing (e.g., freeze-pump-thaw) q1->sol1 NO q2 Is the ligand suitable for aryl chlorides? (e.g., XPhos, SPhos) q1->q2 YES a1_yes YES a1_no NO sol2 ACTION: Switch to a bulky, electron-rich ligand. q2->sol2 NO q3 Have multiple bases been screened? q2->q3 YES a2_yes YES a2_no NO sol3 ACTION: Screen bases like K₃PO₄, Cs₂CO₃. q3->sol3 NO end_node Consider boronate ester and re-screen temperature and solvent. q3->end_node YES a3_yes YES a3_no NO

Caption: Troubleshooting flowchart for Suzuki coupling.

G start Buchwald-Hartwig: Low or No Yield q1 Is a bulky, electron-rich phosphine ligand being used? (e.g., XPhos, RuPhos) start->q1 sol1 ACTION: Switch to an appropriate Buchwald-type ligand. q1->sol1 NO q2 Is a strong, non-nucleophilic base being used? (e.g., NaOt-Bu, LHMDS) q1->q2 YES sol2 ACTION: Switch to a stronger base. Avoid carbonate bases. q2->sol2 NO end_node Consider using a Pd pre-catalyst (e.g., G3 Precatalyst) and re-optimize temperature. q2->end_node YES

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

References

Stability issues of 2-Amino-6-chloroimidazo[1,2-b]pyridazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-6-chloroimidazo[1,2-b]pyridazine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemical structure, the primary stability concerns for this compound in solution are susceptibility to hydrolysis, oxidation, and photodegradation. The chloro-substituent at the 6-position and the amino group at the 2-position on the imidazo[1,2-b]pyridazine core are the most reactive sites.

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, compounds with the imidazo[1,2-b]pyridazine scaffold can be sensitive to light. Photodegradation can lead to the formation of various impurities. Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by working in a dark environment.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products have not been fully characterized for this molecule, based on forced degradation studies of ponatinib, a drug containing the imidazo[1,2-b]pyridazine core, likely degradation pathways include:

  • Hydrolysis: Nucleophilic substitution of the chloro group at the 6-position by a hydroxyl group, forming 2-Amino-6-hydroxyimidazo[1,2-b]pyridazine.

  • Oxidation: Oxidation of the amino group or the imidazo[1,2-b]pyridazine ring system, potentially forming N-oxides or other oxidative adducts.[1][2]

  • Photodegradation: Complex degradation pathways leading to various photoproducts.

Q5: What solvents are recommended for preparing solutions of this compound?

A5: It is advisable to use aprotic solvents or buffered aqueous solutions at a neutral or slightly acidic pH to minimize hydrolysis. The choice of solvent will depend on the specific experimental requirements. Always assess the compatibility of the solvent with the compound before preparing stock solutions for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage. Degradation of the compound.- Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or -80°C).- Protect solutions from light.- Use a buffered solution to maintain a stable pH.
Loss of compound potency or activity over time. Chemical instability leading to a lower concentration of the active compound.- Re-evaluate the storage conditions (temperature, light exposure, pH).- Perform a stability study to determine the degradation rate under your experimental conditions.- Consider using a more stable analog if available.
Inconsistent experimental results. Variability in the stability of the compound in solution.- Standardize the solution preparation and handling procedures.- Ensure all solutions are prepared fresh from a solid sample for critical experiments.- Use a validated analytical method to confirm the concentration and purity of the solution before each experiment.

Summary of Potential Degradation Pathways

Degradation Pathway Potential Degradant Structure Triggering Condition
Hydrolysis 2-Amino-6-hydroxyimidazo[1,2-b]pyridazineAcidic or basic pH
Oxidation This compound N-oxidePresence of oxidizing agents, air, light
Photodegradation Various complex photoproductsExposure to UV or visible light

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer.

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Storage: Store the remaining solution under the desired conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same analytical method.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. The appearance of new peaks should also be monitored and quantified.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Analysis

This method is adapted from analytical procedures for ponatinib and can be used as a starting point for the analysis of this compound.[1][2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase A: Ammonium acetate buffer (pH 4.75).[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: A gradient elution is recommended to separate the parent compound from potential degradation products. A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.

Visualizations

G cluster_0 Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Oxidation Oxidation ([O]) Compound->Oxidation Photodegradation Photodegradation (hν) Compound->Photodegradation Degradant1 2-Amino-6-hydroxyimidazo[1,2-b]pyridazine Hydrolysis->Degradant1 Degradant2 N-oxide derivatives Oxidation->Degradant2 Degradant3 Various Photoproducts Photodegradation->Degradant3

Caption: Potential degradation pathways of this compound.

G cluster_1 Experimental Workflow for Stability Assessment Prep Prepare Solution T0 Analyze (T=0) Prep->T0 Store Store under Specific Conditions Prep->Store Analyze Analyze Data T0->Analyze Timepoints Analyze at Timepoints Store->Timepoints Timepoints->Analyze

Caption: General workflow for assessing the solution stability.

G cluster_2 Troubleshooting Logic Start Inconsistent Results? CheckPrep Standardize Solution Preparation? Start->CheckPrep CheckPrep->Start No Fresh Use Fresh Solutions? CheckPrep->Fresh Yes Fresh->CheckPrep No Storage Optimize Storage Conditions? Fresh->Storage Yes Storage->Fresh No Method Validate Analytical Method? Storage->Method Yes Method->Storage No End Consistent Results Method->End Yes

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: HPLC Analysis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of imidazo[1,2-b]pyridazine derivatives. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Example HPLC Protocol for an Imidazo[1,2-b]pyridazine Derivative

This hypothetical protocol is provided as a baseline for the troubleshooting scenarios discussed below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Issues

Question 1: Why are my peaks for imidazo[1,2-b]pyridazine derivatives showing significant tailing?

Answer:

Peak tailing is a common issue when analyzing basic compounds like imidazo[1,2-b]pyridazines, and it is often caused by secondary interactions between the basic analyte and the stationary phase. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can become protonated, leading to a positive charge on the molecule. This charged species can then interact with negatively charged residual silanol groups on the surface of silica-based columns (like C18), causing the peaks to tail.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing for basic compounds is to control the pH of the mobile phase.[3]

    • Low pH: By lowering the mobile phase pH (e.g., to 2-3 with formic acid or trifluoroacetic acid), you can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[3]

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH 7-8 with a suitable buffer) can deprotonate the basic analyte, making it neutral and less likely to interact with the silanol groups.[4][5] Note that a high pH requires a pH-stable column.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," which means the residual silanol groups are chemically bonded with a small, non-polar group to prevent them from interacting with polar or basic analytes.[1] If you are not already using one, switching to an end-capped column can significantly improve peak shape.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[3] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Use a Guard Column: A guard column can help to protect the analytical column from strongly retained impurities in the sample matrix that can cause peak tailing.

Question 2: My peaks are broad and not sharp. What could be the cause?

Answer:

Broad peaks can be caused by a variety of factors, including issues with the column, mobile phase, or extra-column volume in the HPLC system.

Troubleshooting Steps:

Potential CauseRecommended Solution
Column Degradation The column may be old or contaminated. Try flushing the column with a strong solvent. If that doesn't work, the column may need to be replaced.[3]
Mobile Phase Mismatch The solvent used to dissolve the sample may be stronger than the mobile phase, causing the sample band to spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase.[3]
Extra-Column Volume Excessive tubing length or a large detector cell can lead to peak broadening. Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter.[1]
Void in the Column A void at the head of the column can cause the sample to spread unevenly, resulting in broad peaks. This can be caused by pressure shocks or operating at a high pH that degrades the silica. A new column may be required.[3]

Question 3: I am seeing split peaks for my imidazo[1,2-b]pyridazine analyte. What should I do?

Answer:

Peak splitting can be a frustrating problem, often pointing to an issue with the sample injection or the column itself.

Troubleshooting Steps:

  • Clogged Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Try back-flushing the column or replacing the frit.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can cause peak splitting. Ensure your sample diluent is compatible with the mobile phase.

  • Partially Blocked Tubing: A partial blockage in the tubing before the column can also lead to a split flow path for the sample. Check all tubing for blockages.

  • Column Void: A void or channel in the column packing can lead to split peaks. This usually requires column replacement.[3]

Retention Time and Resolution Issues

Question 4: The retention time of my imidazo[1,2-b]pyridazine is shifting between injections. What is causing this?

Answer:

Retention time instability is often a sign of a problem with the HPLC pump, mobile phase composition, or column temperature.

Troubleshooting Steps:

  • Check for Leaks: A leak in the system will cause the flow rate to be inconsistent, leading to shifting retention times. Carefully inspect all fittings and connections for any signs of leakage.

  • Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for each run. If using a gradient, make sure the pump's proportioning valves are working correctly.

  • Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run. If you are running a gradient, ensure you have a sufficient equilibration time between injections.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Question 5: I have poor resolution between my main peak and an impurity. How can I improve the separation?

Answer:

Poor resolution means that two or more peaks are not well separated. To improve resolution, you can adjust the mobile phase composition, gradient, or flow rate.

Strategies for Improving Resolution:

ParameterAdjustment and Rationale
Mobile Phase Strength For reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase retention and can improve the separation of closely eluting peaks.
Gradient Slope A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) will give the analytes more time to interact with the stationary phase, which can lead to better resolution.
Flow Rate Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.
Column Chemistry If mobile phase optimization does not provide sufficient resolution, you may need to try a column with a different stationary phase (e.g., a phenyl-hexyl column) to achieve a different selectivity.
Baseline Problems

Question 6: My HPLC baseline is noisy. What are the common causes and solutions?

Answer:

A noisy baseline can make it difficult to accurately integrate small peaks. The source of the noise can be the detector, the pump, or the mobile phase.

Troubleshooting Baseline Noise:

Source of NoisePotential CauseSolution
Detector Aging detector lamp.Replace the lamp.
Air bubble in the flow cell.Flush the system with a degassed mobile phase at a high flow rate.
Pump Inconsistent mixing of mobile phase.Ensure the mobile phase is thoroughly mixed and degassed.
Worn pump seals.Replace the pump seals.
Mobile Phase Contaminated solvents.Use high-purity, HPLC-grade solvents.
Microbial growth in aqueous buffer.Prepare fresh buffer daily and filter before use.

Visual Troubleshooting Workflows

Peak Tailing Troubleshooting Workflow

start Peak Tailing Observed for Imidazo[1,2-b]pyridazine check_ph Is mobile phase pH controlled (e.g., with 0.1% formic acid)? start->check_ph adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid or use a buffer). check_ph->adjust_ph No check_overload Is the sample concentration high? check_ph->check_overload Yes resolved Peak shape improved. adjust_ph->resolved dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes check_column Are you using an end-capped column? check_overload->check_column No dilute_sample->resolved change_column Switch to an end-capped or pH-stable column. check_column->change_column No check_guard Is a guard column in use? check_column->check_guard Yes change_column->resolved add_guard Install a guard column. check_guard->add_guard No unresolved Problem persists. Consult instrument manual or specialist. check_guard->unresolved Yes add_guard->resolved

Caption: Troubleshooting workflow for peak tailing.

Retention Time Instability Workflow

start Retention Time is Shifting check_leaks Are there any visible leaks in the system? start->check_leaks fix_leaks Tighten or replace fittings to stop leaks. check_leaks->fix_leaks Yes check_equilibration Is the column fully equilibrated? check_leaks->check_equilibration No resolved Retention time is stable. fix_leaks->resolved increase_equilibration Increase the equilibration time between runs. check_equilibration->increase_equilibration No check_temp Is the column temperature controlled? check_equilibration->check_temp Yes increase_equilibration->resolved use_oven Use a column oven to maintain a stable temperature. check_temp->use_oven No check_mobile_phase Is the mobile phase prepared consistently? check_temp->check_mobile_phase Yes use_oven->resolved prepare_fresh Prepare fresh mobile phase and degas thoroughly. check_mobile_phase->prepare_fresh No unresolved Problem persists. Check pump performance. check_mobile_phase->unresolved Yes prepare_fresh->resolved

Caption: Troubleshooting workflow for retention time instability.

References

Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-b]pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental validation of these compounds.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine-based inhibitor shows poor selectivity against closely related kinases. How can I improve this?

A1: Achieving selectivity is a common challenge due to the high homology among kinase active sites.[1][2] Here are several strategies to enhance selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the imidazo[1,2-b]pyridazine scaffold. Optimization of the 3- and 6-positions has been shown to significantly impact selectivity.[3] For instance, introducing bulky or specific chemical moieties can create steric hindrance that prevents binding to off-target kinases.

  • Targeting Unique Structural Features: Exploit atypical structural features of your target kinase. For example, Haspin kinase has unique structural characteristics that can be targeted to develop specific inhibitors with fewer off-target effects.[4]

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site (orthosteric inhibition), consider designing inhibitors that bind to less conserved allosteric sites. This approach was successfully used to develop selective TYK2 inhibitors by targeting the pseudokinase (JH2) domain.[2][5]

  • Co-crystal Structure Analysis: Obtain a co-crystal structure of your inhibitor bound to the target kinase. This provides valuable insights into the binding mode and allows for the rational design of modifications to improve selectivity.[4][6][7]

Q2: My inhibitor has good biochemical potency but shows poor activity in cell-based assays. What are the potential reasons and solutions?

A2: A discrepancy between biochemical and cellular activity, often referred to as a "cell shift," is a frequent issue.[8] Potential causes and troubleshooting steps include:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. To address this, you can modify the physicochemical properties of the inhibitor, such as lipophilicity and polarity, to improve its permeability.[9]

  • Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes. Strategies to improve metabolic stability include modifying metabolically labile sites on the molecule. For example, replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved the metabolic stability of a series of Tyk2 JH2 ligands.[1]

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux transporters. This can sometimes be mitigated by structural modifications that reduce the compound's affinity for these transporters.

  • High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target. Consider performing assays in low-serum conditions or measuring the free fraction of the compound.

Q3: How can I confirm the mechanism of action of my imidazo[1,2-b]pyridazine-based inhibitor?

A3: To confirm that your inhibitor is acting on the intended target and through the expected mechanism, a combination of biochemical and cellular assays is recommended:

  • ATP Competition Assay: This assay determines if the inhibitor binds to the ATP-binding site of the kinase. An increase in the inhibitor's IC50 value with increasing ATP concentrations indicates a competitive binding mode.[4]

  • Target Engagement Assays: In-cell target engagement can be assessed by measuring the phosphorylation of a known downstream substrate of the target kinase. For example, the inhibition of cellular Haspin activity can be quantified by measuring the reduction in Histone H3 phosphorylation at threonine 3 (H3T3ph).[4]

  • Kinome Profiling: Screen your inhibitor against a broad panel of kinases to assess its selectivity. This can identify potential off-targets and provide a more comprehensive understanding of its activity.[1][6]

  • Rescue Experiments: If your inhibitor induces a specific phenotype, attempt to rescue this phenotype by overexpressing a drug-resistant mutant of the target kinase.

Troubleshooting Guides

Issue 1: Low Potency and/or Selectivity in Initial Screens
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal scaffold interactionsModify substituents at key positions (e.g., 3- and 6-positions) of the imidazo[1,2-b]pyridazine core.[3]Improved IC50 values and enhanced selectivity against off-target kinases.
Targeting a highly conserved binding siteExplore allosteric inhibition by targeting less conserved regions like the pseudokinase domain.[2][5]Identification of inhibitors with a novel mechanism of action and potentially higher selectivity.
Lack of structural informationPerform co-crystallization studies with the target protein.[4][6]A high-resolution crystal structure to guide rational drug design and optimization.
Issue 2: Poor Pharmacokinetic Properties (e.g., low oral bioavailability)
Potential Cause Troubleshooting Step Expected Outcome
Poor metabolic stabilityIdentify and modify metabolically labile groups. For example, introduce blocking groups or replace labile moieties with more stable ones.[1]Increased half-life in liver microsome stability assays and improved in vivo exposure.
Low aqueous solubilityIntroduce polar functional groups or ionizable centers to improve solubility.Enhanced solubility, which can lead to better absorption and bioavailability.
Poor permeabilityOptimize the lipophilicity (LogP/LogD) of the compound. For example, forming intramolecular hydrogen bonds can improve permeability.[1]Improved Caco-2 permeability and potentially higher oral bioavailability.[1]

Quantitative Data Summary

Table 1: Selectivity of Imidazo[1,2-b]pyridazine-based Haspin Inhibitors [4]

CompoundHaspin IC50 (nM)Aurora B IC50 (µM)CDK1 IC50 (µM)Selectivity Index (CDK1/Haspin)
5 (CHR-6494) 55>10.029527
12 12>100.0524333
14 100>10>10>100
21 6>10>10>1667
22 12>10>10>833

Table 2: Potency and Selectivity of a TYK2 JH2 Inhibitor [1]

CompoundTYK2 JH2 IC50 (nM)JAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)
6 1.8>2>2>2

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a general method for determining the potency of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Imidazo[1,2-b]pyridazine-based inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a multi-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Scratch Wound Cell Migration Assay

This assay is used to assess the effect of an inhibitor on cell migration.[4]

Materials:

  • Cancer cell line of interest (e.g., U-2 OS)[4]

  • 96-well ImageLock plates

  • Complete cell culture medium

  • Inhibitor compound

  • Incubator with live-cell imaging capabilities (e.g., IncuCyte)

Procedure:

  • Seed cells into a 96-well plate and grow them to a confluent monolayer.

  • Create a uniform "scratch" or wound in the monolayer using a wound-making tool.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the desired concentration of the inhibitor or DMSO as a vehicle control.

  • Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every hour) for 24-48 hours.

  • Analyze the images to quantify the rate of wound closure over time. The relative wound density can be calculated using specialized software.

  • Compare the migration rate of inhibitor-treated cells to that of control cells to determine the effect of the inhibitor on cell migration.

Visualizations

Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 JH2 (Pseudokinase) JH1 (Kinase) Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK STAT STAT TYK2->STAT Phosphorylates JAK->STAT pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TYK2 Allosterically Inhibits (Binds to JH2)

Caption: Allosteric inhibition of the TYK2 signaling pathway.

Experimental_Workflow Start Start: Poor Selectivity SAR SAR Studies (3- & 6-position mods) Start->SAR Synthesis Synthesize New Derivatives SAR->Synthesis Biochem Biochemical Assay (e.g., ADP-Glo) Synthesis->Biochem Cellular Cell-Based Assay (e.g., Target Phosphorylation) Biochem->Cellular Kinome Kinome-wide Selectivity Screen Cellular->Kinome Decision Selectivity Improved? Kinome->Decision End End: Selective Inhibitor Decision->End Yes Redesign Rational Redesign (Use Co-crystal Data) Decision->Redesign No Redesign->Synthesis

Caption: Workflow for improving inhibitor selectivity.

References

Reducing off-target effects of 2-Amino-6-chloroimidazo[1,2-b]pyridazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with 2-Amino-6-chloroimidazo[1,2-b]pyridazine analogs as kinase inhibitors. The following sections offer troubleshooting guidance, frequently asked questions, quantitative data summaries, and detailed experimental protocols to facilitate the effective use of these compounds and the mitigation of off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental use of this compound analogs.

Q1: My this compound analog shows lower than expected potency in my in vitro kinase assay. What are the potential causes?

A1: Several factors can contribute to lower-than-expected potency. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Action: Verify the identity and purity of your compound batch using methods like LC-MS and NMR. Poor solubility is a common issue with heterocyclic compounds.[1][2][3]

    • Protocol: Prepare a fresh stock solution in 100% DMSO. Visually inspect for any precipitation. When diluting into aqueous assay buffer, perform serial dilutions and ensure the final DMSO concentration is low (ideally <1%) to avoid compound crashing out.[2]

  • Assay Conditions:

    • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[1]

    • Protocol: If using a high ATP concentration, consider performing the assay at an ATP concentration close to the Km value for the specific kinase to increase the assay's sensitivity to competitive inhibitors.

  • Kinase Enzyme Activity:

    • Action: Confirm the activity of your kinase enzyme. Enzyme activity can vary between batches and suppliers and can decrease with improper storage or multiple freeze-thaw cycles.

    • Protocol: Include a known potent inhibitor for your target kinase as a positive control in your experiment. Also, run a no-inhibitor control to establish baseline kinase activity.

G cluster_0 Troubleshooting Low Potency start Low Potency Observed solubility Check Compound Solubility & Purity start->solubility atp Review ATP Concentration solubility->atp Soluble & Pure solve_solubility Prepare Fresh Stock Optimize Dilution Final DMSO <1% solubility->solve_solubility Precipitation or Impurity? enzyme Verify Kinase Activity atp->enzyme [ATP] is Optimal solve_atp Use ATP at or near Km atp->solve_atp [ATP] >> Km? solve_enzyme Use Positive Control Inhibitor Check Enzyme Aliquot enzyme->solve_enzyme Inactive? end Potency Issue Resolved enzyme->end Active solve_solubility->end solve_atp->end solve_enzyme->end

Caption: Troubleshooting workflow for low inhibitor potency.

Q2: I'm observing a cellular phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the target kinase. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target effects. The following strategies can help you validate on-target versus off-target activity:

  • Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same kinase but has a distinct chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, introduce a mutant version of the target kinase that is resistant to your inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

  • Dose-Response Correlation: Correlate the concentration of the inhibitor required to induce the phenotype with its IC50 for the target kinase. A significant discrepancy may suggest an off-target effect.

  • Kinome Profiling: Perform a broad kinase screen to identify other potential targets of your compound. This can reveal unexpected off-targets that may be responsible for the observed phenotype.

Q3: How can I improve the selectivity of my this compound analog?

A3: Improving selectivity often involves iterative medicinal chemistry based on structure-activity relationship (SAR) studies. For the imidazo[1,2-b]pyridazine scaffold, modifications at the 3 and 6 positions have been shown to significantly impact kinase selectivity. For instance, in the development of IKKβ inhibitors, optimization of these positions increased both potency and selectivity. Similarly, for Tyk2 JH2 inhibitors, modifications at the C3 and C6 positions were crucial for achieving high selectivity over other kinases. A rational drug design approach, potentially guided by computational modeling and structural biology, can help in designing analogs with improved selectivity profiles.

Data Presentation: Quantitative SAR of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various imidazo[1,2-b]pyridazine analogs against different kinase targets.

Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as IKKβ Inhibitors

Compound R Group (Position 3) R' Group (Position 6) IKKβ IC50 (nM)
1 Phenyl Amino 500
2 4-Fluorophenyl Amino 250
3 Phenyl Methylamino 100

| 4 | 4-Fluorophenyl | Methylamino | 50 |

Table 2: SAR of Imidazo[1,2-b]pyridazine Analogs as Tyk2 JH2 Inhibitors

Compound R Group (Position 3) R' Group (Position 6) Tyk2 JH2 Ki (nM) Cellular IFNα IC50 (nM)
5 H 4-aminocyclohexylamino 22 220
6 2-fluorocyclopropyl 4-aminocyclohexylamino 0.015 12
7 H (2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)amino - 211

| 8 | 2-fluorocyclopropyl | (2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)amino | 0.023 | 41 |

Data in tables are representative and compiled from multiple sources for illustrative purposes.[4][5]

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a common method for measuring the activity of a purified kinase and the potency of an inhibitor.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • This compound analog stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • P81 phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, substrate, and inhibitor dilutions.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for the kinase.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

  • Wash the filter plate multiple times with phosphoric acid to remove unbound radiolabel.

  • Dry the plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.[6][7]

G cluster_1 Radiometric Kinase Assay Workflow prep Prepare Reagents: - Kinase - Substrate - Inhibitor Dilutions - ATP/[γ-³³P]ATP Mix reaction Incubate: Kinase + Substrate + Inhibitor + ATP/[γ-³³P]ATP (30°C, 60 min) prep->reaction spot Spot Reaction Mix onto P81 Filter Plate reaction->spot wash Wash Filter Plate (Phosphoric Acid) spot->wash read Dry and Read Plate (Scintillation Counter) wash->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for a radiometric kinase assay.
Cellular Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of an inhibitor on the phosphorylation of a kinase's substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • This compound analog

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specified time. Include a vehicle (DMSO) control.

  • If required, stimulate the cells to induce the signaling pathway of interest.

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein.[8][9]

Signaling Pathway Visualization

The diagram below illustrates a simplified, generic kinase signaling pathway that can be inhibited by this compound analogs.

G cluster_2 Generic Kinase Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase Target Kinase receptor->kinase Activates substrate Substrate (Inactive) kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate (Active) kinase->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor Imidazo[1,2-b]pyridazine Analog inhibitor->kinase Inhibits

Caption: A simplified kinase signaling pathway.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Amino-6-chloroimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A common and scalable route involves a multi-step process beginning with the synthesis of the imidazo[1,2-b]pyridazine core, followed by functionalization. The key steps are:

  • Synthesis of 3-Amino-6-chloropyridazine: Typically prepared from the reaction of 3,6-dichloropyridazine with aqueous ammonia under heat and pressure.

  • Cyclization to 6-chloroimidazo[1,2-b]pyridazine: The resulting aminopyridazine is reacted with an acetaldehyde equivalent, such as chloroacetaldehyde, to form the fused imidazole ring.

  • Halogenation at C2: The imidazo[1,2-b]pyridazine core is then selectively halogenated at the C2 position, often using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to create a reactive site.

  • Amination at C2: The final step is a nucleophilic aromatic substitution (SNAr) on the 2-halo intermediate with an ammonia source to install the 2-amino group.[1]

Q2: Are there one-pot methods available for this synthesis?

A2: While multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR) are efficient for synthesizing some substituted imidazo[1,2-a]pyridines, a direct, high-yield one-pot synthesis for this compound is not well-established in the literature.[2] The stepwise approach allows for better control and purification of intermediates, which is often critical for scalability and final product purity.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety considerations include:

  • Pressurized Reactions: The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and aqueous ammonia is typically conducted in a sealed vessel at high temperatures (e.g., 110°C), leading to significant pressure buildup. Ensure the use of appropriately rated pressure reactors and adherence to all safety protocols for high-pressure work.

  • Exothermic Reactions: The cyclization and halogenation steps can be exothermic. On a larger scale, efficient heat management is crucial. This may involve slow, controlled addition of reagents, use of jacketed reactors, and careful monitoring of the internal temperature.

  • Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive reagents like phosphorus oxychloride (if used in alternative routes) or halogenating agents like NBS/NCS.

Q4: Why is the introduction of the 2-amino group typically done as a final step?

A4: Introducing the amino group late in the synthesis avoids potential complications. The amino group is a powerful activating group and can also act as a nucleophile, potentially leading to side reactions during the initial cyclization or other functionalization steps. Performing the amination on a stable, halogenated intermediate provides a more controlled and regioselective reaction.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3-Amino-6-chloropyridazine (Starting Material)
Potential Cause Recommended Solution
Incomplete Reaction The reaction of 3,6-dichloropyridazine with ammonia is often slow. Action: Ensure the reaction is heated for a sufficient duration (e.g., 12 hours or more) at the target temperature (110°C). Monitor reaction completion by TLC or HPLC before workup.
Pressure Loss If using a sealed vessel, a leak can prevent the reaction from reaching the necessary temperature and pressure, leading to low conversion. Action: Check all seals and fittings on the pressure reactor before starting the experiment. Use a vessel with a pressure gauge to monitor integrity throughout the reaction.
Sub-optimal Temperature The temperature is critical for driving the nucleophilic aromatic substitution. Action: Calibrate your heating equipment. Ensure the internal reaction temperature reaches the target of 110-120°C.
Product Loss During Workup The product may have some solubility in water. Action: Cool the reaction mixture to 0°C or below before filtration to minimize solubility and maximize precipitation. Wash the filtered solid with a minimal amount of cold water.
Problem 2: Poor Yield or Tar Formation During Cyclization to 6-chloroimidazo[1,2-b]pyridazine
Potential Cause Recommended Solution
Polymerization of Chloroacetaldehyde Chloroacetaldehyde is prone to polymerization, especially under basic conditions or upon heating. Action: Use a fresh, high-quality source of chloroacetaldehyde. Consider using a stable precursor or aqueous solution and adding it portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Reaction Temperature Too High Excessive heat can lead to decomposition of the starting material or product, resulting in the formation of insoluble tars. Action: Maintain a controlled reaction temperature, typically around 90°C. For larger scales, ensure efficient stirring and external cooling to manage any exotherm.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion and the formation of side products. Action: Carefully measure the molar equivalents of 3-amino-6-chloropyridazine and the aldehyde source. A slight excess of the aldehyde may be required.
Difficult Purification The crude product may be a dark, oily solid that is difficult to handle. Action: After distilling off the water, triturate the crude solid with a suitable solvent like ethanol to induce crystallization and remove soluble impurities before filtration.
Problem 3: Low Conversion or Side Products in C2-Amination Step
Potential Cause Recommended Solution
Low Reactivity of 2-Halo Intermediate The 2-halo-6-chloroimidazo[1,2-b]pyridazine may not be sufficiently reactive under the chosen conditions. Action: If using a 2-chloro intermediate, consider switching to the more reactive 2-bromo analogue (synthesized using NBS). Increase the reaction temperature, but monitor for decomposition.
Formation of Hydroxylated Impurity The presence of water can lead to a competing hydrolysis reaction, forming a 2-hydroxy-imidazo[1,2-b]pyridazine impurity. Action: Use anhydrous solvents and reagents. If using aqueous ammonia, higher concentrations and temperatures may be needed to favor amination over hydrolysis.
Base Incompatibility A strong, non-nucleophilic base is often required to facilitate the reaction, but an inappropriate base can lead to side reactions. Action: Screen different bases. A hindered organic base or an inorganic base like K₂CO₃ or Cs₂CO₃ may be effective.
Product Isolation Issues The final product may be highly polar, making extraction from aqueous media difficult. Action: After reaction completion, adjust the pH to be slightly basic to ensure the amino group is deprotonated. Extract with a more polar solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. If the product precipitates, it can be isolated by filtration.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
  • Reagents: 3,6-Dichloropyridazine (10 g, 67.1 mmol), concentrated aqueous ammonium hydroxide (100 mL).

  • Procedure: a. Charge a stainless-steel pressure vessel with 3,6-dichloropyridazine and concentrated aqueous ammonium hydroxide. b. Seal the vessel securely and begin stirring. c. Heat the vessel to an internal temperature of 110°C and maintain for 12 hours. The internal pressure will increase significantly. d. After 12 hours, cool the vessel to room temperature, then further cool in an ice bath to 0°C. e. Carefully vent the vessel and open it in a well-ventilated fume hood. f. Filter the resulting solid precipitate and wash it with two portions of cold deionized water (2 x 15 mL). g. Dry the pale-yellow solid under vacuum to yield 3-amino-6-chloropyridazine. (Typical yield: ~80%).

Protocol 2: Synthesis of this compound (Proposed Route)

Step A: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

  • Reagents: 3-Amino-6-chloropyridazine (10 g, 77.2 mmol), chloroacetaldehyde (50% aqueous solution, ~15 mL, ~116 mmol).

  • Procedure: a. Combine 3-amino-6-chloropyridazine and the aqueous chloroacetaldehyde solution in a round-bottom flask equipped with a condenser. b. Heat the mixture to 90°C with stirring for 5 hours. c. Set up the apparatus for distillation and remove the water under atmospheric pressure or reduced pressure. d. The crude residue will be a brown-yellow solid. Add 50 mL of ethanol and stir vigorously to break up the solid. e. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-chloroimidazo[1,2-b]pyridazine. (Typical yield: ~70%).

Step B: Synthesis of 2-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Reagents: 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.5 mmol), N-Bromosuccinimide (NBS) (6.3 g, 35.8 mmol), anhydrous acetonitrile (100 mL).

  • Procedure: a. Dissolve 6-chloroimidazo[1,2-b]pyridazine in anhydrous acetonitrile in a flask protected from light. b. Add NBS portion-wise at room temperature. An exotherm may be observed. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material. d. Once complete, concentrate the mixture under reduced pressure. e. Redissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-bromo intermediate, which can be used directly or purified by column chromatography.

Step C: Synthesis of this compound

  • Reagents: 2-Bromo-6-chloroimidazo[1,2-b]pyridazine (crude from Step B, ~32.5 mmol), concentrated aqueous ammonium hydroxide (50 mL), isopropanol (50 mL).

  • Procedure: a. In a pressure vessel, combine the crude 2-bromo intermediate, isopropanol, and concentrated aqueous ammonia. b. Seal the vessel and heat to 100-120°C for 12-18 hours. c. Cool the reaction to room temperature and vent the pressure. d. Concentrate the reaction mixture under reduced pressure to remove the isopropanol and excess ammonia. e. Adjust the pH of the remaining aqueous slurry to ~9-10 with NaOH solution. f. Cool the mixture in an ice bath and filter the precipitated solid. g. Wash the solid with cold water and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

G cluster_0 Starting Material Synthesis cluster_1 Core Formation & Functionalization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Step1 Amination (110°C, Pressure) 3,6-Dichloropyridazine->Step1 NH4OH NH4OH NH4OH->Step1 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Step1->3-Amino-6-chloropyridazine Step2 Cyclization (90°C) 3-Amino-6-chloropyridazine->Step2 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step2 NBS NBS Step3 C2-Bromination NBS->Step3 6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine Step2->6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine->Step3 2-Bromo-6-chloro-IP 2-Bromo-6-chloro- imidazo[1,2-b]pyridazine Step3->2-Bromo-6-chloro-IP Step4 C2-Amination (NH4OH, Heat) 2-Bromo-6-chloro-IP->Step4 FinalProduct 2-Amino-6-chloro- imidazo[1,2-b]pyridazine Step4->FinalProduct

Caption: Proposed experimental workflow for the synthesis of this compound.

G Start Low Yield or Impurity in Final Amination Step Check_Conversion Is starting material (2-bromo intermediate) consumed? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Side_Product_Analysis Main impurity identified? Check_Conversion->Side_Product_Analysis Yes Solution_Incomplete Solutions: 1. Increase reaction time. 2. Increase temperature. 3. Ensure base is active. Incomplete_Reaction->Solution_Incomplete Hydrolysis_Product Is it the 2-hydroxy side product? Side_Product_Analysis->Hydrolysis_Product Yes Other_Impurity Other side product? Side_Product_Analysis->Other_Impurity No Solution_Hydrolysis Solution: Use anhydrous solvents. Consider non-aqueous ammonia source. Hydrolysis_Product->Solution_Hydrolysis Solution_Other Solution: Re-evaluate reaction conditions. Analyze for unexpected reactivity. Purify intermediate. Other_Impurity->Solution_Other

Caption: Troubleshooting decision tree for the final C2-Amination step.

References

Technical Support Center: Regioselectivity in Imidazo[1,2-b]pyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine scaffolds. The information is designed to help control regioselectivity in various reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the imidazo[1,2-b]pyridazine core, and which is generally favored?

A1: The most common sites for functionalization on the imidazo[1,2-b]pyridazine core are the C2, C3, and C6 positions. The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic substitution and direct C-H functionalization.[1][2] The C6 position is often substituted in the starting pyridazine material (e.g., 6-chloroimidazo[1,2-b]pyridazine) and is a key handle for modifications via nucleophilic aromatic substitution (SNA) or cross-coupling reactions.[1][3] Functionalization at the C2 position is also possible, often directed by the choice of starting materials or specific reaction conditions.

Q2: How can I selectively achieve C3-functionalization in imidazo[1,2-b]pyridazines?

A2: Selective C3-functionalization is often achieved through direct C-H functionalization reactions, such as palladium-catalyzed direct arylation.[1][2] The choice of catalyst, oxidant, and solvent system is crucial for high regioselectivity and yield. For instance, a system of Pd(OAc)₂ as the catalyst with Ag₂CO₃ as the base has been shown to be effective for the direct C3-H functionalization with a variety of arenes, heteroerenes, and alkenes.[2] Computational studies suggest that a concerted metalation-deprotonation (CMD) mechanism is at play, where electronic and steric factors favor the C3 position.[2]

Q3: I am getting a mixture of regioisomers during the synthesis of the imidazo[1,2-b]pyridazine core. What is the likely cause and how can I fix it?

A3: A common cause for the formation of regioisomers during the synthesis of the imidazo[1,2-b]pyridazine core, particularly when using a condensation reaction between an α-bromoketone and 3-aminopyridazine, is the competing nucleophilicity of the ring nitrogens in the 3-aminopyridazine. The ring nitrogen that is not adjacent to the amino group is often the most nucleophilic, leading to alkylation at this site and preventing the desired cyclization.[4] To overcome this, it is highly recommended to use a 3-amino-6-halopyridazine as the starting material. The presence of a halogen at the 6-position electronically deactivates the adjacent ring nitrogen, favoring the initial alkylation at the correct nitrogen and leading to the successful formation of the imidazo[1,2-b]pyridazine ring in good yield.[4]

Q4: Can I perform sequential functionalization at different positions of the imidazo[1,2-b]pyridazine ring?

A4: Yes, sequential functionalization is a powerful strategy to build molecular complexity. A common approach is to first perform a regioselective C-H functionalization at the C3 position of a 6-chloroimidazo[1,2-b]pyridazine. The chloro group at the C6 position can then be used as a handle for a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille) or a nucleophilic aromatic substitution to introduce a second point of diversity.[1] This has been successfully applied to the synthesis of 3,6-disubstituted and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines.[1]

Troubleshooting Guides

Problem 1: Poor or No Yield in C3-Arylation of Imidazo[1,2-b]pyridazine
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst [e.g., Pd(OAc)₂] is fresh and has been stored properly. Consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand While some direct arylations proceed without a ligand, the addition of a suitable ligand (e.g., PPh₃) can sometimes improve yields, although it may also affect regioselectivity.
Incorrect Oxidant/Base The choice of oxidant and base is critical. For oxidative C-H functionalization, ensure the correct stoichiometry of the oxidant (e.g., Ag₂CO₃) is used. For other cross-coupling reactions, the base (e.g., K₂CO₃, Cs₂CO₃) and its strength can significantly impact the reaction outcome.
Solvent Effects The polarity and coordinating ability of the solvent (e.g., DMA, 1,4-dioxane) can influence the reaction rate and yield. If the reaction is sluggish, consider screening different solvents.
Decomposition of Starting Material Imidazo[1,2-b]pyridazines can be sensitive to high temperatures. If decomposition is observed, try lowering the reaction temperature and extending the reaction time.
Problem 2: Lack of Regioselectivity in Functionalization Reactions
Possible Cause Suggested Solution
Steric Hindrance If the C3 position is sterically hindered, functionalization may occur at other positions. Consider using a less bulky protecting group or a smaller catalyst.
Electronic Effects of Substituents Electron-donating or -withdrawing groups on the imidazo[1,2-b]pyridazine core can alter the electron density at different positions, influencing regioselectivity. Analyze the electronic nature of your substrate to predict the most likely site of reaction.
Reaction Mechanism Different reaction mechanisms can lead to different regioisomers. For example, a reaction proceeding via a radical mechanism may exhibit different regioselectivity compared to one following an ionic pathway. Understanding the plausible mechanism can help in choosing conditions that favor the desired isomer.
Thermodynamic vs. Kinetic Control The observed product ratio may be a result of kinetic or thermodynamic control. Try running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature for a longer duration to favor the thermodynamically more stable product.

Quantitative Data

Table 1: Regioselective C3-Arylation of 6-Chloroimidazo[1,2-b]pyridazine

Arylating Agent Catalyst Base Solvent Temperature (°C) Yield (%) Reference
BromobenzenePd(OAc)₂ (5 mol%)K₂CO₃ (3 equiv)DMA13056[5]
Phenylboronic acidPd(OAc)₂ (5 mol%)---(Higher than direct arylation)[5]
Various (hetero)arenesPd(OAc)₂Ag₂CO₃--Good to excellent[2]

Note: Direct comparison of yields between different methods should be done with caution as other reaction parameters may vary.

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines via Suzuki Cross-Coupling and Palladium-Catalyzed Arylation

This protocol is adapted from a described methodology for the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines.[1]

Step 1: Suzuki Cross-Coupling at the C6 Position

  • To a microwave vial, add 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv), the desired boronic acid (1.2 equiv), a suitable palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 equiv)], and a base [e.g., K₂CO₃ (2.0 equiv)].

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Seal the vial and heat in a microwave reactor to the appropriate temperature (e.g., 120 °C) for the required time (e.g., 30 minutes).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Step 2: Direct C-H Arylation at the C3 Position

  • To the crude reaction mixture from Step 1, add the arylating agent (e.g., an aryl bromide, 1.5 equiv), a palladium catalyst [e.g., Pd(OAc)₂ (0.1 equiv)], a ligand (if necessary, e.g., PPh₃), and a base [e.g., K₂CO₃ (3.0 equiv)].

  • Add a suitable solvent (e.g., DMA).

  • Seal the vial and heat to the required temperature (e.g., 130 °C) for the necessary duration (e.g., 24 hours).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-disubstituted imidazo[1,2-b]pyridazine.

Visualizations

troubleshooting_regioselectivity start Start: Poor Regioselectivity (Mixture of Isomers) check_sm Is the starting material a 3-amino-6-halopyridazine? start->check_sm use_halo_sm Action: Switch to a 3-amino-6-halopyridazine to direct cyclization. check_sm->use_halo_sm No check_conditions Are you performing C-H functionalization? check_sm->check_conditions Yes end End: Improved Regioselectivity use_halo_sm->end analyze_electronics Analyze electronic effects of substituents on the core. check_conditions->analyze_electronics Yes check_conditions->end No (Consult specific reaction literature) analyze_sterics Analyze steric hindrance at the target position. analyze_electronics->analyze_sterics modify_catalyst Action: Modify catalyst/ligand system. (e.g., bulkier ligand to influence access) analyze_sterics->modify_catalyst modify_temp Action: Vary reaction temperature to test for kinetic vs. thermodynamic control. modify_catalyst->modify_temp modify_temp->end

Caption: Troubleshooting workflow for poor regioselectivity.

sequential_functionalization start_material 6-Chloro-3-iodo-imidazo[1,2-b]pyridazine step1 Step 1: C3-Functionalization (e.g., Sonogashira, Stille) start_material->step1 intermediate 6-Chloro-3-substituted- imidazo[1,2-b]pyridazine step1->intermediate step2 Step 2: C6-Functionalization (e.g., Suzuki, SNAr) intermediate->step2 final_product 3,6-Disubstituted- imidazo[1,2-b]pyridazine step2->final_product

Caption: Workflow for sequential functionalization.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors and Other Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors centered around the imidazo[1,2-b]pyridazine scaffold, with a primary focus on the potent multi-kinase inhibitor Ponatinib. The performance of Ponatinib is benchmarked against other well-established tyrosine kinase inhibitors (TKIs), namely Imatinib, Dasatinib, and Nilotinib, which target similar oncogenic pathways but possess different chemical scaffolds. This comparison is supported by quantitative experimental data on inhibitor potency, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows.

Introduction to 2-Amino-6-chloroimidazo[1,2-b]pyridazine and the Imidazo[1,2-b]pyridazine Scaffold

This compound serves as a crucial chemical intermediate in the synthesis of a variety of biologically active compounds.[1] It is a derivative of the imidazo[1,2-b]pyridazine heterocyclic system, a "privileged" scaffold in medicinal chemistry. This scaffold is noted for its favorable physicochemical properties, such as improving solubility and binding affinity of molecules.[1] Its structural significance is highlighted by its presence as the core pharmacophore in Ponatinib, a third-generation tyrosine kinase inhibitor.[1] The imidazo[1,2-b]pyridazine core is versatile, with derivatives being explored as inhibitors for a range of kinases including Tropomyosin Receptor Kinases (TRKs), Monopolar Spindle 1 (Mps1) kinase, Tyk2, PIM kinases, IKKβ, and Bruton's tyrosine kinase (BTK).[1][2][3][4][5]

Comparative Efficacy of Kinase Inhibitors

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following tables summarize the in vitro inhibitory activities of Ponatinib, Imatinib, Dasatinib, and Nilotinib against the wild-type BCR-ABL kinase and a panel of clinically significant mutants that confer resistance to earlier generation inhibitors.

Table 1: Biochemical Inhibitory Activity (IC50, nM) Against Wild-Type and Mutant BCR-ABL
TargetPonatinib (nM)Imatinib (nM)Dasatinib (nM)Nilotinib (nM)
Wild-Type ABL 0.37[6][7]280[8]0.6[8]15[8]
T315I 2.0[6][7]>10,000>5,000>10,000
G250E 0.441,5003.0110
Q252H 0.44[7]1,5001.030
Y253F 0.302,5001.035
E255K 0.305,0002.0150
M351T 0.30[7]2501.020
H396P 0.35[7]8001.050

Note: IC50 values are compiled from multiple sources and may vary based on specific experimental conditions. The data is presented to illustrate the relative potencies of the inhibitors.

Table 2: Cellular Inhibitory Activity (IC50/GI50, nM) in BCR-ABL-Expressing Cell Lines
Cell Line (Expressing)Ponatinib (nM)Imatinib (nM)Dasatinib (nM)Nilotinib (nM)
Ba/F3 (Wild-Type BCR-ABL) 0.5[6]6000.830[8]
Ba/F3 (BCR-ABL T315I) 11[6]>10,000>5,000>10,000
K562 (Wild-Type BCR-ABL) 0.02[9]67[3]-480[8]
K562-IR (Imatinib-Resistant) 15[9]>10,000--
K562-NR (Nilotinib-Resistant) 3.5[9]-->2,000

Note: Values represent the concentration required for 50% inhibition of cell proliferation or growth. These can vary between studies due to different assay methodologies and incubation times.

Signaling Pathway Inhibition

Ponatinib and the other compared TKIs function by inhibiting the constitutively active BCR-ABL tyrosine kinase, which is the hallmark of Chronic Myeloid Leukemia (CML). This oncoprotein drives cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By blocking the ATP-binding site of BCR-ABL, these inhibitors prevent the phosphorylation of its downstream substrates, leading to the induction of apoptosis in cancer cells.[10][11] A key distinction of Ponatinib is its unique molecular structure, featuring a carbon-carbon triple bond, which enables it to effectively bind to and inhibit the T315I "gatekeeper" mutant of BCR-ABL, a mutation that confers resistance to Imatinib, Dasatinib, and Nilotinib.[1]

BCR_ABL_Signaling_Pathway cluster_inhibitors Tyrosine Kinase Inhibitors cluster_pathway BCR-ABL Downstream Signaling Ponatinib Ponatinib BCR_ABL BCR-ABL (Constitutively Active Kinase) Ponatinib->BCR_ABL Inhibits Wild-Type & T315I Mutant Imatinib Imatinib Imatinib->BCR_ABL Inhibits Wild-Type Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Wild-Type Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Wild-Type GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

BCR-ABL signaling and points of TKI inhibition.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate comparison of kinase inhibitors. Below are representative protocols for a biochemical and a cellular assay commonly used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the direct inhibition of a kinase's enzymatic activity by quantifying the phosphorylation of a substrate. TR-FRET is a common format that detects the proximity of a europium-labeled antibody (donor) that recognizes a tag on the kinase and a fluorescently labeled tracer (acceptor) that binds to the ATP pocket. Inhibition is measured by the displacement of the tracer by the inhibitor, leading to a decrease in the FRET signal.

Materials:

  • Recombinant Kinase (e.g., BCR-ABL)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test inhibitors (e.g., Ponatinib) serially diluted in DMSO

  • 384-well, low-volume, white microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Dispense a small volume (e.g., 100 nL) of each inhibitor concentration into the wells of a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a 2X solution of the kinase and the Eu-labeled antibody in kinase buffer.

  • Tracer/ATP Preparation: Prepare a 4X solution of the fluorescent tracer and ATP in kinase buffer.

  • Reaction Assembly:

    • Add 5 µL of the 2X kinase/antibody mixture to each well containing the plated compound.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 4X tracer/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (tracer acceptor) after a pulsed excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

TR_FRET_Workflow cluster_prep cluster_assay cluster_analysis Compound_Prep Prepare Serial Dilutions of Inhibitor in DMSO Plate_Compound Dispense Inhibitor into 384-well Plate Compound_Prep->Plate_Compound Kinase_Ab_Prep Prepare 2X Kinase/ Eu-Antibody Solution Add_Kinase_Ab Add Kinase/Ab Mix (5 µL) Kinase_Ab_Prep->Add_Kinase_Ab Tracer_ATP_Prep Prepare 4X Tracer/ ATP Solution Add_Tracer_ATP Add Tracer/ATP Mix (5 µL) to Initiate Tracer_ATP_Prep->Add_Tracer_ATP Plate_Compound->Add_Kinase_Ab Pre_Incubate Incubate 15-30 min at RT Add_Kinase_Ab->Pre_Incubate Pre_Incubate->Add_Tracer_ATP Incubate_Final Incubate 60 min at RT (in dark) Add_Tracer_ATP->Incubate_Final Read_Plate Read TR-FRET Signal (615nm & 665nm) Incubate_Final->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Curve Plot Ratio vs. [Inhibitor] Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 via Non-linear Regression Plot_Curve->Determine_IC50

Workflow for a TR-FRET biochemical kinase assay.
Cellular Proliferation Assay: MTT Assay

This colorimetric assay is used to assess the impact of a compound on cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the color is proportional to the number of viable cells.[1]

Materials:

  • BCR-ABL expressing cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors serially diluted in culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom, sterile cell culture plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.

  • Compound Treatment: After allowing cells to adhere or recover (for suspension cells), add 100 µL of the 2X serially diluted test inhibitors to the respective wells. Include a vehicle control (e.g., DMSO-treated) group.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the GI50 (or IC50) value.

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of potent kinase inhibitors, exemplified by the pan-BCR-ABL inhibitor Ponatinib.[1] When compared to earlier generation TKIs like Imatinib, Dasatinib, and Nilotinib, Ponatinib demonstrates superior potency against wild-type BCR-ABL and, critically, maintains its inhibitory activity against the T315I mutation and a wide array of other resistance-conferring mutations. This broad activity profile underscores the value of the imidazo[1,2-b]pyridazine core in designing next-generation kinase inhibitors. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses of novel kinase inhibitors, ensuring robust and reproducible data generation for advancing drug discovery efforts.

References

A Comparative Analysis of the Biological Activity of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of substituted imidazo[1,2-b]pyridazine scaffolds reveals a versatile class of compounds with a wide range of biological activities. While direct comparative studies of the core isomers are limited, extensive research on substituted imidazo[1,2-b]pyridazines has demonstrated their potential as potent inhibitors of various enzymes and receptors, with applications in oncology, neurodegenerative diseases, and inflammatory conditions.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[1][2] Researchers have extensively modified this core structure by adding different chemical groups (substituents) at various positions to modulate its biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of various imidazo[1,2-b]pyridazine derivatives, focusing on how different substitution patterns influence their therapeutic potential.

Targeting β-Amyloid Plaques in Alzheimer's Disease

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[3] The binding affinity of these compounds, measured by the inhibition constant (Ki), varies significantly depending on the substituents at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core.

Key Findings:

  • Substitution at the 2-position: A 2-(4'-Dimethylaminophenyl) group was found to be crucial for high binding affinity.[3]

  • Substitution at the 6-position:

    • A 6-methylthio group resulted in higher affinity compared to a 6-methoxy group.[3]

    • The introduction of ω-fluoroethyl or ω-fluoropropyl groups at the 6-position decreased binding affinity.[3]

  • Replacement of the Phenyl Ring: Replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl rings led to a significant reduction in binding affinity.[3]

Compound/DerivativeSubstitution PatternTargetBiological Activity (Ki)
Compound 4 2-(4′-Dimethylaminophenyl)-6-(methylthio)Aβ Plaques11.0 nM[3]
Analog 3 2-(4′-Dimethylaminophenyl)-6-(methoxy)Aβ PlaquesLower affinity than Compound 4[3]
Analogs 5, 6, 9, 10 6-(ω-fluoroethyl or ω-fluoropropyl)Aβ PlaquesDecreased affinity[3]
Analogs 16a, 16b, 16c, 20a, 20b 2-(pyridinyl or thiophenyl)Aβ PlaquesSignificantly reduced affinity[3]
Experimental Protocols:

In Vitro Binding Assay for β-Amyloid Plaques: The binding affinities of the imidazo[1,2-b]pyridazine derivatives were determined using a competitive binding assay with synthetic Aβ1-40 aggregates and a known radioligand. The inhibition constant (Ki) was calculated from the IC50 values obtained from these experiments.[3]

Inhibition of mTOR in Cancer Therapy

Imidazo[1,2-b]pyridazine derivatives have also been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase involved in cell growth and proliferation, making it an attractive target for cancer therapy.

A series of novel imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines.

Key Findings:

  • Several diaryl urea derivatives exhibited significant anti-proliferative activity, particularly against non-small cell lung cancer cell lines A549 and H460.

  • Compounds A17 and A18 showed potent mTOR inhibitory activity.

CompoundTargetBiological Activity (IC50)
A17 mTOR0.067 μM
A18 mTOR0.062 μM
Experimental Protocols:

SRB (Sulphorhodamine B) Assay: The anti-proliferative activities of the synthesized compounds were evaluated against human cancer cell lines using the SRB assay, which is a colorimetric assay used to measure cell density.

mTOR Kinase Assay: The mTOR inhibitory activity was determined using a kinase assay that measures the phosphorylation of a substrate by mTOR in the presence of the test compounds.

Modulation of Tyk2 JH2 for Autoimmune Diseases

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the Tyk2 JH2 pseudokinase domain, which plays a crucial role in the signaling of cytokines involved in autoimmune and inflammatory diseases.[4]

Structure-activity relationship (SAR) studies focused on modifying the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold to improve metabolic stability and oral activity.

Key Findings:

  • Replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability.[4]

  • The N1-substituent on the 2-oxo-1,2-dihydropyridine ring was found to influence Caco-2 permeability, with a 2-pyridyl group showing enhanced permeability.[4]

  • Further optimization of the C3 position led to the identification of highly potent and selective Tyk2 JH2 inhibitors.[4]

Compound SeriesKey Structural FeatureEffect
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazinesReplacement of 6-anilino groupDramatically improved metabolic stability[4]
N1-(2-pyridyl) substituted analogs2-pyridyl group on the pyridone ringEnhanced Caco-2 permeability[4]
Experimental Protocols:

Tyk2 JH2 Binding Assay: The binding affinity of the compounds to the Tyk2 JH2 domain was determined using a biochemical assay, and the results were reported as Ki values.[4]

Cellular Assays: The cellular activity of the inhibitors was assessed by measuring the inhibition of IFNα-induced STAT3 phosphorylation in human whole blood.[4]

Pharmacokinetic Studies: The metabolic stability and permeability of the compounds were evaluated using liver microsome stability assays and Caco-2 permeability assays, respectively.[4]

Inhibition of IKKβ and TNF-α Production in Inflammation

Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway, which is involved in inflammation.[5] The inhibition of IKKβ leads to a decrease in the production of pro-inflammatory cytokines like TNF-α.

Optimization of the substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased IKKβ inhibitory activity and cellular TNF-α inhibitory activity.[5][6]

Key Findings:

  • Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold increased IKKβ inhibitory activity.[5]

  • Certain 3,6-disubstituted imidazo[1,2-b]pyridazines showed potent inhibition of TNF-α production in human peripheral blood mononuclear cells (HPBMCs).

  • Specifically, 3-pyridyl and (4-(methylsulfonyl)phenyl) analogs were identified as potent inhibitors.[6]

CompoundSubstitution PatternTargetBiological Activity (IC50)
8q 3-pyridyl analogTNF-α production0.9 μM[6]
8w 3-(4-(methylsulfonyl)phenyl) analogTNF-α production0.4 μM[6]
Experimental Protocols:

IKKβ Kinase Assay: The inhibitory activity of the compounds against IKKβ was determined using a cell-free enzymatic assay.[5]

TNF-α Inhibition Assay: The ability of the compounds to inhibit TNF-α production was measured in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (HPBMCs).[6]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., 3-amino-6-halopyridazine, α-bromoketone) condensation Condensation Reaction start->condensation scaffold Imidazo[1,2-b]pyridazine Scaffold condensation->scaffold substitution Substituent Modification (Positions 2, 3, 6) scaffold->substitution final_compounds Final Derivatives substitution->final_compounds in_vitro In Vitro Assays (e.g., Kinase Assay, Binding Assay) final_compounds->in_vitro cellular Cellular Assays (e.g., Anti-proliferative, Cytokine Inhibition) in_vitro->cellular pk_studies Pharmacokinetic Studies (e.g., Metabolic Stability, Permeability) cellular->pk_studies data_analysis Data Analysis pk_studies->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation

Caption: General experimental workflow for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex IKKbeta IKKβ IkB IκB IkB_p P-IκB IkB->IkB_p Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release IkB_p->NFkB Ubiquitination & Degradation nucleus Nucleus NFkB_active->nucleus transcription Gene Transcription (e.g., TNF-α) nucleus->transcription Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivatives Imidazo_pyridazine->IKKbeta Inhibition

Caption: Simplified NF-κB signaling pathway showing the inhibitory action of imidazo[1,2-b]pyridazine derivatives on IKKβ.

Conclusion

The imidazo[1,2-b]pyridazine scaffold serves as a versatile platform for the development of potent and selective modulators of various biological targets. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the core ring system. Structure-activity relationship studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives, leading to the identification of promising lead compounds for the treatment of cancer, Alzheimer's disease, and inflammatory disorders. Future research in this area will likely focus on further refining these scaffolds to develop novel therapeutics with improved efficacy and safety profiles.

References

Structure-activity relationship (SAR) studies of 2-Amino-6-chloroimidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-6-chloroimidazo[1,2-b]pyridazine derivatives and related analogs, focusing on their anticancer and antiviral properties. The information is targeted towards researchers, scientists, and drug development professionals, offering a concise summary of key data and experimental methodologies.

Anticancer Activity: Targeting Protein Kinases

Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation and survival.[1][2] The 6-chloro substitution is a common feature in many potent kinase inhibitors, and the nature of the substituent at the 2- and 3-positions of the imidazo[1,2-b]pyridazine ring significantly influences their potency and selectivity.

PIM Kinase Inhibition

A study identified a family of imidazo[1,2-b]pyridazines as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[3] The SAR data for a selection of these compounds are presented in Table 1.

Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as PIM Kinase Inhibitors [3]

CompoundR1R2PIM1 IC50 (µM)PIM2 IC50 (µM)PIM3 IC50 (µM)
1 HH>10>10>10
2 CH3H1.22.53.1
3 HPhenyl0.050.120.15
4 CH3Phenyl0.020.080.10

The data indicates that substitution at the 3-position with a phenyl group (compounds 3 and 4) dramatically increases the inhibitory activity against all three PIM kinase isoforms compared to the unsubstituted analog (compound 1). Furthermore, the addition of a methyl group at the 2-position (compound 4 vs. 3) provides a modest enhancement in potency.

General Workflow for Kinase Inhibition Assays

The general workflow for determining the inhibitory activity of these compounds against protein kinases is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase, Substrate, ATP & Compound Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

Caption: General workflow for in vitro kinase inhibition assays.

Antiviral Activity

Derivatives of 6-chloroimidazo[1,2-b]pyridazine have also demonstrated significant potential as antiviral agents, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[4][5]

Table 2: Antiviral Activity of 3-Aralkylthiomethyl-6-chloroimidazo[1,2-b]pyridazine Derivatives [4][5]

CompoundR (at position 2)Ar (Aralkyl)HCMV EC50 (µM)VZV EC50 (µM)
5 HBenzyl>100>100
6 CH3Benzyl>1008.5
7 HPhenethyl12>100
8 CH3Phenethyl1.57.2

The SAR for antiviral activity reveals that the nature of both the substituent at the 2-position and the aralkyl group at the 3-position are critical. A methyl group at the 2-position generally enhances activity. The phenethyl group appears to be more favorable for anti-HCMV activity, while the benzyl group is preferred for anti-VZV activity. Compound 8, with a methyl group at the 2-position and a phenethylthio group at the 3-position, was identified as a potent inhibitor of HCMV replication.[5]

Plaque Reduction Assay Workflow

The antiviral activity of these compounds is typically evaluated using a plaque reduction assay, the workflow for which is outlined below.

G Cell_Seeding Seed Host Cells in Multi-well Plates Virus_Infection Infect Cells with Virus Cell_Seeding->Virus_Infection Compound_Treatment Add Serial Dilutions of Test Compounds Virus_Infection->Compound_Treatment Incubation Incubate for Plaque Formation Compound_Treatment->Incubation Plaque_Staining Stain and Count Plaques Incubation->Plaque_Staining EC50_Calculation Calculate EC50 Value Plaque_Staining->EC50_Calculation

Caption: Workflow for a typical plaque reduction assay.

Experimental Protocols

PIM Kinase Inhibition Assay[3]

The inhibitory activity against PIM kinases was determined using a spectrophotometric assay that couples the production of ADP to the oxidation of NADH. The reaction mixture contained the respective PIM kinase, the peptide substrate, and the test compound in a buffer solution. The reaction was initiated by the addition of ATP and the change in absorbance at 340 nm was monitored. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay[3]

The effect of the compounds on cell proliferation was assessed using the WST-1 reagent. Human leukemia cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds. After a 48-hour incubation period, WST-1 reagent was added, and the absorbance was measured to determine the number of viable cells. IC50 values were calculated as the concentration of the compound that inhibited cell proliferation by 50%.

Antiviral Plaque Reduction Assay[6]

Human foreskin fibroblast (HFF) cells were seeded in 24-well plates. Confluent cell monolayers were infected with HCMV or VZV. After a 2-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the test compounds. The plates were incubated until viral plaques were visible. The cells were then fixed and stained, and the number of plaques was counted. The EC50 was defined as the compound concentration that reduced the number of plaques by 50% compared to the untreated virus control.

Structure-Activity Relationship Summary

The logical relationship between the structural modifications and the resulting biological activity for the 6-chloroimidazo[1,2-b]pyridazine scaffold can be summarized as follows:

G cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold 6-Chloroimidazo[1,2-b]pyridazine R1 Substituent at C2 Scaffold->R1 Modify R2 Substituent at C3 Scaffold->R2 Modify Activity Potency & Selectivity (Anticancer/Antiviral) R1->Activity Influences R2->Activity Influences

References

Validating Target Engagement of 2-Amino-6-chloroimidazo[1,2-b]pyridazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors. Validating the direct interaction of these compounds with their intended kinase targets within the complex cellular environment is a critical step in drug discovery and development. This guide provides a comparative overview of methodologies for validating target engagement, with a focus on compounds derived from this scaffold, and presents supporting experimental data for their biological activity.

Comparative Analysis of Kinase Inhibitory Potency

Compounds based on the this compound core have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. The following tables summarize the in vitro potency of several such derivatives against their primary kinase targets, alongside the established multi-kinase inhibitor, Ponatinib, which shares the same core structure.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay IC50 (nM)Reference
Compound 22 BTK1.3-[1]
Compound 15m TRK (WT)0.08-[2]
TRK (G595R mutant)2.14-[2]
TRK (G667C mutant)0.68-[2]
Compound 27f Mps1-0.70 (cellular Mps1)[3][4]
6.0 (A549 cell line)[3][4]
Ponatinib Bcr-Abl (native)0.370.5 (Ba/F3 cells)Ponatinib FDA label
Bcr-Abl (T315I mutant)2.011 (Ba/F3 cells)Ponatinib FDA label
VEGFR21.5-Ponatinib FDA label
FGFR12.2-Ponatinib FDA label
SRC5.4-Ponatinib FDA label

Methodologies for Target Engagement Validation

Confirming that a compound binds to its intended target in living cells is paramount. Several biophysical and biochemical methods are employed for this purpose. This section details two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[5] The principle relies on the fact that a protein's stability against heat-induced denaturation increases when it is bound to a ligand.

  • Cell Treatment: Culture cells of interest and treat with various concentrations of the test compound (e.g., a this compound derivative) or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a range of temperatures using a thermal cycler.

  • Cell Lysis: After heating, lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble, non-denatured protein. The amount of the target protein remaining in the supernatant is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis cluster_separation Separation cluster_analysis Analysis A Cells in Culture B Treat with Compound/Vehicle A->B C Heat at Varying Temperatures B->C D Lyse Cells C->D E Centrifuge to Pellet Aggregated Proteins D->E F Quantify Soluble Target Protein E->F G Generate Melting Curve F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: Plate the transfected cells and treat with a serial dilution of the test compound. Subsequently, add a specific NanoBRET™ tracer at a fixed concentration.

  • Luminescence Measurement: Add the NanoLuc® substrate to the cells.

  • BRET Signal Detection: Measure the luminescence signals at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon addition of the test compound indicates target engagement.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Transfect Cells with Target-NanoLuc® Fusion B Add Test Compound (Serial Dilution) A->B C Add Fluorescent Tracer B->C D Add NanoLuc® Substrate C->D E Measure Donor and Acceptor Emission D->E F Calculate BRET Ratio E->F G Determine Target Engagement F->G

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Compounds

The versatility of the this compound scaffold allows for the development of inhibitors targeting various kinase-driven signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Below are diagrams of key pathways modulated by inhibitors derived from this scaffold.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Ponatinib is a potent inhibitor of both native and mutant forms of Bcr-Abl.

Bcr_Abl_Pathway BcrAbl Bcr-Abl Grb2_Sos Grb2/SOS BcrAbl->Grb2_Sos PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition STAT5->Apoptosis Mek MEK Raf->Mek mTOR mTOR Akt->mTOR Akt->Apoptosis Erk ERK Mek->Erk Proliferation Cell Proliferation Erk->Proliferation mTOR->Proliferation

Caption: Simplified Bcr-Abl Signaling Pathway.
VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Endothelial Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt->Proliferation Migration Migration Akt->Migration Mek MEK Raf->Mek Erk ERK Mek->Erk Erk->Proliferation Erk->Migration

Caption: Simplified VEGFR2 Signaling Pathway.
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Grb2_Sos Grb2/SOS FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Mek MEK Raf->Mek Erk ERK Mek->Erk Erk->Proliferation Differentiation Differentiation Erk->Differentiation

Caption: Simplified FGFR Signaling Pathway.

Conclusion

The this compound scaffold serves as a versatile platform for the design of potent kinase inhibitors. Validating the target engagement of these compounds is a crucial step that requires robust and quantitative methodologies. While enzymatic and cell-based proliferation assays provide valuable information on compound potency, techniques like CETSA and NanoBRET™ offer direct evidence of target binding within a physiological context. By employing a combination of these assays, researchers can confidently establish the mechanism of action of novel imidazo[1,2-b]pyridazine derivatives and advance the most promising candidates toward clinical development.

References

In Vivo Efficacy of Imidazo[1,2-b]pyridazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1] This guide provides a comparative analysis of the in vivo efficacy of various 2-amino-6-chloroimidazo[1,2-b]pyridazine analogs and related derivatives, focusing on their performance as inhibitors of key signaling molecules. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds for therapeutic development.

Comparative Efficacy of Imidazo[1,2-b]pyridazine Analogs

The following table summarizes the in vivo and in vitro efficacy of selected imidazo[1,2-b]pyridazine analogs from recent studies. These compounds have been investigated for their potential in treating inflammatory diseases and cancer by targeting specific kinases.

Compound Class Target Key Analogs In Vitro Potency In Vivo Model Dose & Regimen In Vivo Efficacy Reference
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineTyk2 JH2Compound 6eTyk2 JH2 IC50: 0.003 µMRat Adjuvant Arthritis (AA) Model5 mg/kg, bidFull efficacy in inhibiting arthritis[2]
Imidazo[1,2-b]pyridazine Macrocyclic DerivativesALKCompound O-10ALKWT IC50: 2.6 nM; ALKG1202R IC50: 6.4 nM; ALKL1196M/G1202R IC50: 23 nMNot specified in abstractNot specified in abstractEffective ALK inhibitor for mutations[3]
Imidazo[1,2-b]pyridazine DerivativesIKKβImproved AnalogsEnhanced cellular permeability and affinity for IKKβMouse ModelNot specifiedInhibition of TNFα production[4]

Signaling Pathway Inhibition

A key mechanism of action for a promising class of imidazo[1,2-b]pyridazine analogs is the inhibition of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[2] Tyk2 is crucial for the signaling of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[2] The diagram below illustrates the canonical JAK-STAT signaling pathway that is disrupted by these inhibitors.

JAK_STAT_Pathway cluster_receptor Cell Membrane receptor Cytokine Receptor jak Tyk2 (JAK) receptor->jak Activates stat STAT jak->stat Phosphorylates cytokine Cytokine (e.g., IL-12, IL-23) cytokine->receptor Binds stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor Imidazo[1,2-b]pyridazine Analog inhibitor->jak Inhibits

Caption: JAK-STAT signaling pathway inhibited by Tyk2-targeting imidazo[1,2-b]pyridazine analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following protocols are based on the published research for the evaluated compounds.

Rat Adjuvant Arthritis (AA) Model for Tyk2 Inhibition
  • Animal Model : Lewis rats are typically used for this model of inflammatory arthritis.

  • Induction of Arthritis : Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in an oil vehicle at the base of the tail.

  • Dosing : The test compound, such as analog 6e , is administered orally, twice daily (bid), starting from the day of induction and continuing for a predefined period (e.g., 14-17 days). A vehicle control group is run in parallel.[2]

  • Efficacy Measurement : The primary endpoint is the assessment of paw swelling, typically measured by plethysmometry. Body weight and clinical scores of arthritis severity are also monitored throughout the study.

  • Pharmacodynamic (PD) Model : To assess the in vivo target engagement, a separate study in rats can be conducted. For instance, inhibition of IFNγ production can be measured.[2]

In Vivo TNFα Production Inhibition for IKKβ Inhibitors
  • Animal Model : Mice are used to evaluate the in vivo anti-inflammatory activity.[4]

  • Induction of TNFα : Lipopolysaccharide (LPS) is administered to the mice to induce a systemic inflammatory response, leading to the production of TNFα.

  • Dosing : The imidazo[1,2-b]pyridazine-based IKKβ inhibitors are administered prior to the LPS challenge.[4]

  • Efficacy Measurement : Blood samples are collected at a specific time point after LPS administration, and the plasma levels of TNFα are quantified using methods like ELISA. The percentage of TNFα inhibition by the compound is then calculated relative to the vehicle-treated group.[4]

In Vivo Pharmacokinetic Studies for ALK Inhibitors
  • Animal Model : Sprague-Dawley (SD) rats are utilized to determine the pharmacokinetic properties of the compounds.[3]

  • Dosing : The compound of interest, such as O-10 , is administered to the rats, typically via both intravenous (IV) and oral (PO) routes in separate groups to assess bioavailability.

  • Sample Collection : Blood samples are collected at various time points after drug administration.

  • Analysis : The concentration of the drug in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation : Key pharmacokinetic parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the development of potent and selective kinase inhibitors. The examples provided highlight their potential in treating a range of diseases, from autoimmune disorders to cancer. The in vivo data, particularly for the Tyk2 and ALK inhibitors, demonstrate promising efficacy in relevant animal models. Further optimization of these scaffolds, focusing on improving pharmacokinetic properties and minimizing off-target effects, will be crucial for their clinical translation. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and develop this important class of therapeutic agents.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in diseases from cancer to inflammation. This guide provides an objective comparison of the cross-reactivity profiles of key imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and development of selective therapeutic agents.

The promiscuity of kinase inhibitors, stemming from the highly conserved nature of the ATP-binding pocket across the kinome, presents a significant challenge in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial. This guide focuses on the imidazo[1,2-b]pyridazine class of inhibitors, highlighting their interactions with a broad spectrum of kinases.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibition data for several notable imidazo[1,2-b]pyridazine-based inhibitors. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or percentage inhibition at a given concentration, allows for a direct comparison of their potency and selectivity.

Table 1: Cross-Reactivity Profile of Ponatinib

Ponatinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, demonstrates potent activity against BCR-ABL, including the resistant T315I mutant. However, its cross-reactivity profile reveals significant inhibition of other kinases.[1][2][3]

Kinase TargetIC50 (nM)
ABL1 0.37
ABL1 (T315I) 2.0
PDGFRα1.1
VEGFR21.5
FGFR12.2
SRC5.4
KIT13
FLT313

Table 2: Cross-Reactivity Profile of GZD824 (Olverembatinib)

GZD824 is another potent inhibitor of BCR-ABL and its mutants, also exhibiting activity against other kinase families.[4][5][6][7][8]

Kinase TargetIC50 (nM)
BCR-ABL (WT) 0.34
BCR-ABL (T315I) 0.68
FLT31.33
PDGFRα2.08
FGFR14.14

Table 3: Selectivity of Imidazo[1,2-b]pyridazine Derivatives Targeting DYRK/CLK

Several studies have explored the imidazo[1,2-b]pyridazine scaffold for inhibiting Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[9][10][11][12][13][14]

CompoundDYRK1A IC50 (nM)CLK1 IC50 (nM)CLK4 IC50 (nM)Key Off-Targets (% Inhibition @ 1µM)
Compound 17 50--DYRK1B (95%), DYRK2 (88%), CLK2 (75%)
Compound 20a 508244-

Table 4: Selectivity of Imidazo[1,2-b]pyridazine Derivatives Targeting PIM Kinases

The PIM family of serine/threonine kinases are attractive targets in oncology. Imidazo[1,2-b]pyridazines have been developed as potent PIM inhibitors.[15][16][17]

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)Key Off-Targets
K00135 <10~50CLK1

Table 5: Selectivity of Imidazo[1,2-b]pyridazine Derivatives Targeting TYK2

Targeting the Janus kinase (JAK) family, specifically TYK2, is a promising strategy for autoimmune diseases. Imidazo[1,2-b]pyridazine-based compounds have been identified as selective inhibitors of the TYK2 pseudokinase (JH2) domain.[18][19][20][21][22][23]

CompoundTYK2 JH2 Ki (nM)Selectivity over other JAKsKey Off-Targets
Compound 6 0.015-0.035>10,000-fold vs JAK1/2/3HIPK4 (480-fold selectivity)
Compound 7 -High0.5% of 386 kinases inhibited >67% @ 1µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for commonly used kinase inhibition assays.

In Vitro Radiometric Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Purified kinase

  • Specific peptide or protein substrate

  • Imidazo[1,2-b]pyridazine inhibitor (test compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the serially diluted inhibitor or DMSO (for control) to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free ATP will be washed away.

  • Wash the filter plate multiple times with the wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[24][25][26][27]

Z'-LYTE™ FRET-Based Kinase Assay

This fluorescence-based assay measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Materials:

  • Purified kinase

  • Z'-LYTE™ peptide substrate (labeled with coumarin and fluorescein)

  • Imidazo[1,2-b]pyridazine inhibitor (test compound)

  • Kinase buffer (specific to the kinase)

  • ATP solution

  • Development reagent (protease)

  • Stop reagent

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer containing 1% DMSO.

  • In a 384-well plate, add the kinase and the Z'-LYTE™ peptide substrate.

  • Add the serially diluted inhibitor or buffer with DMSO (for control) to the wells.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add the development reagent to each well to digest the non-phosphorylated peptides.

  • Incubate for 60 minutes at room temperature.

  • Add the stop reagent to terminate the development reaction.

  • Measure the fluorescence emission at 445 nm (coumarin) and 520 nm (fluorescein) with excitation at 400 nm.

  • Calculate the emission ratio (445 nm / 520 nm). A higher ratio indicates more phosphorylated (uncleaved) peptide and thus higher kinase activity.

  • Determine the percentage of inhibition based on the emission ratios of the control and inhibitor-treated wells and calculate the IC50 value.[5]

Visualizing Kinase Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors and a general workflow for cross-reactivity profiling.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Screening High-Throughput Screening (e.g., Radiometric, FRET) Inhibitor->Screening Kinase_Panel Kinase Panel (e.g., >400 kinases) Kinase_Panel->Screening Assay_Components Assay Components (ATP, Substrate, Buffer) Assay_Components->Screening IC50 IC50 Determination Screening->IC50 Selectivity_Score Selectivity Score Calculation IC50->Selectivity_Score Kinome_Map Kinome Map Visualization Selectivity_Score->Kinome_Map

General workflow for kinase inhibitor cross-reactivity profiling.

PIM_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription BAD BAD (inactivated) PIM->BAD cMyc c-Myc (activated) PIM->cMyc mTORC1 mTORC1 (activated) PIM->mTORC1 Cell_Cycle Cell Cycle Progression PIM->Cell_Cycle Inhibitor Imidazo[1,2-b]pyridazine PIM Inhibitor Inhibitor->PIM Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation mTORC1->Proliferation Cell_Cycle->Proliferation

Simplified PIM kinase signaling pathway and the point of inhibition.

TYK2_Signaling_Pathway cluster_downstream Downstream Effects Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK Receptor->JAK STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Gene_Transcription Gene Transcription STAT->Gene_Transcription Nuclear Translocation Inhibitor Imidazo[1,2-b]pyridazine TYK2 Inhibitor Inhibitor->TYK2 Inflammation Inflammation Gene_Transcription->Inflammation Immune_Response Immune Response Gene_Transcription->Immune_Response

Overview of the TYK2-mediated JAK-STAT signaling pathway.

DYRK1A_CLK_Signaling_Pathway cluster_downstream Downstream Effects DYRK1A DYRK1A Transcription_Factors Transcription Factors DYRK1A->Transcription_Factors CLK CLK Splicing_Factors Splicing Factors (SR proteins) CLK->Splicing_Factors Inhibitor Imidazo[1,2-b]pyridazine DYRK/CLK Inhibitor Inhibitor->DYRK1A Inhibitor->CLK Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Alternative_Splicing Alternative Splicing Splicing_Factors->Alternative_Splicing Cell_Cycle Cell Cycle Regulation Gene_Expression->Cell_Cycle Neuronal_Development Neuronal Development Gene_Expression->Neuronal_Development

Key roles of DYRK1A and CLK kinases and their inhibition.

Conclusion

The imidazo[1,2-b]pyridazine scaffold provides a versatile platform for the design of potent kinase inhibitors. However, as demonstrated, these inhibitors often exhibit significant cross-reactivity. A thorough understanding of their selectivity profiles through comprehensive in vitro screening is essential for the development of safe and effective therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in the field, enabling a more informed approach to the selection and characterization of imidazo[1,2-b]pyridazine-based kinase inhibitors. By carefully considering the on- and off-target activities, the full therapeutic potential of this important class of molecules can be realized.

References

Benchmarking 2-Amino-6-chloroimidazo[1,2-b]pyridazine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This guide provides a comparative benchmark of the performance of drugs based on this scaffold, represented by the multi-targeted tyrosine kinase inhibitor ponatinib, against other well-established kinase inhibitors, imatinib and dasatinib. The focus of this comparison is on their efficacy against key oncogenic kinases and their preclinical safety profiles. 2-Amino-6-chloroimidazo[1,2-b]pyridazine is presented here as a key intermediate for the synthesis of novel compounds based on this promising scaffold.

Data Presentation

Table 1: Comparative Efficacy (IC50 in nM) of Selected Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ponatinib, imatinib, and dasatinib against a panel of clinically relevant kinases. Lower values indicate greater potency. This data is compiled from various in vitro kinase assays.

Kinase TargetPonatinib (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)
ABL 0.37[1][2]600[3]<0.78[4]
ABL (T315I Mutant) 2.0[1][2]>10,000>1,000
SRC 5.4[1][2]>10,000<0.37[4]
c-KIT 13[1]100[3]~1000
PDGFRα 1.1[2]100[3]~28
VEGFR2 1.5[2]>10,000-
FGFR1 2.2[2]--
FLT3 13[1]--
Table 2: Comparative Preclinical Toxicity

This table presents available preclinical toxicity data for the selected kinase inhibitors, offering insights into their safety profiles.

CompoundAcute Oral LD50 (Rat)In Vitro Cytotoxicity (LC50)Key Toxicological Findings
Ponatinib -432.6 nM (T-ALL primary cells)[5]Cardiovascular, hepatic, and pancreatic toxicities observed in animal models.[6] Teratogenic at maternally toxic doses.[6]
Imatinib 300 - 2000 mg/kg[7]-Cardiac, kidney, and liver toxicities suggested in animal studies.[8]
Dasatinib 100 mg/kg[9]~3 to 6 µM (myeloid leukemia cell lines)[10]GI tract, hematopoietic system, liver, and kidney toxicities. Cardiotoxicity and immunosuppressive potential noted.[11]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

1. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-33P]-ATP) or non-radiolabeled

  • Test compound (e.g., this compound derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

  • Plate reader or scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add the kinase and its specific substrate to the wells of the assay plate.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate into the substrate. For non-radiometric assays, this may involve measuring the amount of ADP produced or using a phosphorylation-specific antibody.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based Proliferation/Viability Assay

This protocol describes a method to assess the effect of a test compound on the proliferation and viability of cancer cell lines.

1. Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)

  • Microplate reader

2. Procedure:

  • Seed the cells at a predetermined density in the wells of a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted test compound. Include appropriate controls.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC50 value.

Mandatory Visualization

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Inhibition of Apoptosis (Cell Survival) AKT->Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Screening Primary Screening: In Vitro Kinase Assays (IC50) Start->Biochemical_Screening Hit_Identification Hit Identification (Potent Compounds) Biochemical_Screening->Hit_Identification Cell_Based_Assays Secondary Screening: Cell-Based Proliferation/ Viability Assays (IC50) Hit_Identification->Cell_Based_Assays Active Compounds Lead_Selection Lead Compound Selection Cell_Based_Assays->Lead_Selection Toxicity_Profiling Preclinical Safety: In Vitro Toxicity Assays Lead_Selection->Toxicity_Profiling Promising Leads In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Toxicity_Profiling->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: General experimental workflow for the screening and development of kinase inhibitors.

References

A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic accessibility, physicochemical properties, and biological activities of two privileged heterocyclic scaffolds, providing a data-driven guide for researchers in medicinal chemistry and drug development.

The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine ring systems are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile nature allows for a broad range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. This guide provides a comparative analysis of these two important heterocyclic systems, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

Physicochemical Properties: A Tale of Two Scaffolds

While structurally similar, the presence of an additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold significantly influences its physicochemical properties compared to the imidazo[1,2-a]pyridine core. This difference can impact crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

PropertyImidazo[1,2-b]pyridazine DerivativesImidazo[1,2-a]pyridine DerivativesKey Differences & Implications
Lipophilicity (cLogP) Generally lowerGenerally higherThe additional nitrogen atom in the pyridazine ring increases polarity, leading to lower lipophilicity. This can be advantageous for improving aqueous solubility and reducing off-target effects.
Metabolic Stability Can exhibit improved metabolic stability[1]Variable, but can be susceptible to metabolismThe pyridazine ring can alter the metabolic profile, in some cases leading to enhanced stability against hepatic enzymes.[1]
Aqueous Solubility Generally higherGenerally lowerThe increased polarity of the imidazo[1,2-b]pyridazine scaffold often translates to better aqueous solubility, a desirable trait for oral bioavailability.
Melting Point Parent Scaffold: 54°CParent Scaffold: 40-43°CThe melting points of derivatives are highly dependent on substitution patterns.

Table 1: Comparative Physicochemical Properties of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds.

Synthetic Strategies: Accessing Chemical Diversity

Both scaffolds are accessible through well-established synthetic routes, typically involving the condensation of a binucleophilic aminazine with an α-halocarbonyl compound. However, the choice of starting materials and reaction conditions can be tailored to achieve specific substitution patterns.

A common approach for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.[2][3] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a streamlined approach to generate diverse 2,3-disubstituted imidazo[1,2-a]pyridines in a single step.[3]

The synthesis of imidazo[1,2-b]pyridazines typically starts from a 3-aminopyridazine, which is then reacted with an α-haloketone.[4][5] The regioselectivity of the initial N-alkylation is a critical factor in the successful formation of the desired bicyclic product.[5]

Biological Activities: A Focus on Kinase Inhibition

Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

A notable study directly compared the efficacy of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as CDK2 inhibitors.[6] While structurally analogous compounds from both series exhibited similar CDK2 inhibitory activity, the structure-activity relationships (SAR) differed significantly.[6] This highlights that even a subtle change in the core scaffold can alter the binding mode and interactions with the target protein.

ScaffoldCompoundCDK2 IC50 (nM)Selectivity over CDK1Selectivity over CDK4Reference
Imidazo[1,2-a]pyridine4653-fold52-fold[6]
Imidazo[1,2-b]pyridazine473100-fold>3000-fold[6]

Table 2: Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Derivatives against Cyclin-Dependent Kinases. [6]

Other Kinase Targets

Derivatives of both scaffolds have shown potent inhibitory activity against a range of other kinases, demonstrating their broad applicability in kinase-targeted drug discovery.

ScaffoldTarget KinaseRepresentative IC50/KiReference
Imidazo[1,2-b]pyridazineTYK2 JH2Ki = 0.015 - 0.035 nM[1]
Imidazo[1,2-b]pyridazinePIM1IC50 = low nanomolar[7]
Imidazo[1,2-b]pyridazineMps1Cellular IC50 = 0.70 nM[8]
Imidazo[1,2-a]pyridineVarious Kinases-[9][10]

Table 3: Examples of Kinase Inhibition by Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives.

Experimental Protocols

General Procedure for the Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

This protocol is a generalized procedure based on common synthetic methods.[4][11]

  • Step 1: Synthesis of 6-chloropyridazin-3-amine. To a solution of 3,6-dichloropyridazine in an appropriate solvent (e.g., ethanol), aqueous ammonia is added. The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

  • Step 2: Synthesis of 6-chloro-2-arylimidazo[1,2-b]pyridazine. A mixture of 6-chloropyridazin-3-amine and a substituted α-bromoacetophenone in a solvent such as ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a cold solvent.

  • Step 3: Suzuki Cross-Coupling for C-3 and C-6 Disubstitution. The 6-chloro-2-arylimidazo[1,2-b]pyridazine is subjected to a Suzuki cross-coupling reaction with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol/water. The reaction is heated under an inert atmosphere until completion. The product is then extracted, purified by column chromatography, and characterized by spectroscopic methods.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This is a generalized protocol for a luminescence-based kinase assay.

  • Compound Preparation: A serial dilution of the test compounds is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: A small volume of the diluted compounds, a vehicle control (DMSO), and a known positive control inhibitor are added to the wells of a 384-well plate.

  • Kinase Reaction Mixture: A master mix containing the kinase enzyme, a specific peptide substrate, and assay buffer is prepared.

  • Initiation of Reaction: The kinase reaction mixture is dispensed into the wells of the assay plate containing the compounds. A "no kinase" control is included for background subtraction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to all wells to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.

  • Data Acquisition: The luminescence intensity of each well is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Compound Dilution plate_prep Assay Plate Preparation compound_prep->plate_prep initiation Initiate Reaction plate_prep->initiation kinase_mix Kinase Reaction Mix kinase_mix->initiation incubation Incubation initiation->incubation detection Add Detection Reagent incubation->detection acquisition Measure Luminescence detection->acquisition analysis Data Analysis (IC50) acquisition->analysis

Experimental workflow for a typical in vitro kinase inhibition assay.

cdk_pathway Simplified Cell Cycle Progression Pathway regulated by CDK4/6. cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb inhibition of phosphorylation leads to E2F remaining bound and inhibited E2F E2F Rb->E2F inhibits S_Phase DNA Replication E2F->S_Phase promotes transcription of S-phase genes Inhibitor Imidazo[1,2-b]pyridazine or Imidazo[1,2-a]pyridine Inhibitor Inhibitor->CDK46

Simplified diagram of the Cyclin D-CDK4/6-Rb-E2F signaling pathway, a key regulator of the G1-S phase transition in the cell cycle, and a target for imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine inhibitors.

Conclusion

Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds represent valuable starting points for the development of novel therapeutics, particularly as kinase inhibitors. The choice between these two scaffolds should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound. The imidazo[1,2-b]pyridazine scaffold, with its inherent lower lipophilicity and potential for improved metabolic stability, may offer advantages in developing orally bioavailable drugs with favorable ADME profiles. Conversely, the imidazo[1,2-a]pyridine scaffold has a long and successful history in medicinal chemistry, with a vast chemical space already explored. Ultimately, a thorough understanding of the subtle differences in their SAR and physicochemical properties will empower medicinal chemists to make informed decisions in the design of next-generation inhibitors based on these privileged heterocyclic systems.

References

Confirming Kinase Inhibition: A Comparative Guide to Orthogonal Methods for 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a kinase inhibitor's activity is a cornerstone of preclinical drug discovery. Relying on a single assay can be misleading due to potential artifacts or off-target effects. This guide provides a comparative overview of orthogonal experimental methods to robustly confirm the biological activity of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a scaffold of significant interest in medicinal chemistry, known to be a core component of several potent kinase inhibitors.[1][2][3][4][5][6][7] The following methodologies offer a multi-faceted approach to build a comprehensive evidence package for on-target efficacy, from direct enzyme inhibition to cellular target engagement and downstream functional outcomes.

Data Presentation: Comparative Analysis of this compound Activity

To provide a clear quantitative comparison, the following tables summarize representative data for this compound and a well-characterized multi-kinase inhibitor, "Reference Compound Y".

Note: The data presented for this compound is representative and intended for illustrative purposes, based on the observed activities of more complex derivatives of the imidazo[1,2-b]pyridazine scaffold.

Table 1: In Vitro Activity and Target Engagement

Assay TypeParameterThis compoundReference Compound Y
Biochemical Kinase Assay (PIM1)IC50 (nM)8510
NanoBRET™ Target Engagement (PIM1)IC50 (nM)25030
Cellular Thermal Shift Assay (CETSA)ΔTm (°C)+3.8+5.2

Table 2: Cellular Activity and Phenotypic Effects

Assay TypeCell LineParameterThis compoundReference Compound Y
Phospho-Substrate Western Blot (p-BAD)MV4;11IC50 (nM)45075
Cell Proliferation Assay (Ba/F3-PIM1)Ba/F3-PIM1GI50 (µM)1.50.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified target kinase (e.g., PIM1).

Methodology:

  • A kinase reaction is set up in a 384-well plate containing recombinant PIM1 kinase, its specific substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.

  • A serial dilution of this compound or Reference Compound Y is added to the wells.

  • The reaction is incubated at room temperature for 1 hour to allow for the kinase-catalyzed phosphorylation of the substrate, which consumes ATP and produces ADP.

  • Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[8][9] This is incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent is then added to convert the generated ADP back to ATP and introduce luciferase and luciferin.[8][9] This reaction produces a luminescent signal proportional to the amount of ADP formed.

  • Luminescence is measured using a plate reader.

  • The data is normalized to controls (no inhibitor and no enzyme) to calculate the percent inhibition and determine the IC50 value.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of this compound to its target kinase within intact, live cells.

Methodology:

  • HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., PIM1) fused to NanoLuc® luciferase.

  • The transfected cells are seeded into 96-well plates and incubated for 18-24 hours.

  • A cell-permeable fluorescent tracer that binds to the target kinase is added to the cells at a predetermined optimal concentration.[10][11]

  • Serial dilutions of this compound or Reference Compound Y are added to the wells. The plate is equilibrated for 2 hours at 37°C in a CO2 incubator.

  • A NanoBRET® substrate and an extracellular NanoLuc® inhibitor are added.[12]

  • Bioluminescence Resonance Energy Transfer (BRET) is measured on a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • The BRET ratio is calculated (acceptor emission/donor emission). Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal, from which an IC50 value for target engagement can be determined.[13]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct physical binding of this compound to its target kinase in a cellular environment by assessing ligand-induced thermal stabilization.

Methodology:

  • Cultured cells (e.g., MV4;11) are treated with either a vehicle control (DMSO) or this compound for 1 hour.

  • The cells are harvested and washed to remove excess compound.

  • The cell suspension is divided into aliquots in PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation and aggregation, followed by cooling for 3 minutes at room temperature.[14][15]

  • Cells are lysed by repeated freeze-thaw cycles.

  • The aggregated proteins are separated from the soluble protein fraction by centrifugation.[14]

  • The supernatant containing the soluble protein is collected.

  • The amount of soluble target kinase (e.g., PIM1) at each temperature is quantified by Western blotting or ELISA.

  • A melting curve is plotted, and the shift in the melting temperature (ΔTm) in the presence of the compound is determined, indicating target engagement.[16]

Phospho-Substrate Western Blot

Objective: To measure the inhibition of kinase activity in a cellular context by quantifying the phosphorylation of a known downstream substrate.

Methodology:

  • MV4;11 cells, which have high PIM1 activity, are seeded and treated with increasing concentrations of this compound for 2-4 hours.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][18]

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked, typically with 5% BSA in TBST, to prevent non-specific antibody binding.[17][18][19] Milk is avoided as it contains phosphoproteins that can cause high background.[17][18]

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of a PIM1 substrate (e.g., Phospho-BAD Ser112).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is then stripped and re-probed for total levels of the substrate and a loading control (e.g., GAPDH) for normalization.

  • Band intensities are quantified to determine the IC50 for the inhibition of substrate phosphorylation.

Ba/F3 Cell Proliferation Assay

Objective: To assess the functional consequence of kinase inhibition on cell proliferation in a model system where survival is dependent on the activity of the target kinase.

Methodology:

  • The murine pro-B cell line Ba/F3, which is dependent on Interleukin-3 (IL-3) for survival, is engineered to stably express the human PIM1 kinase. This transformation makes the cells IL-3 independent, and their proliferation now relies on PIM1 activity.[20]

  • The engineered Ba/F3-PIM1 cells are washed to remove IL-3 and plated in 96-well plates in IL-3-free media.[21]

  • Cells are treated with a serial dilution of this compound or Reference Compound Y.

  • The plates are incubated for 48-72 hours.

  • Cell viability and proliferation are assessed using a reagent such as CellTiter-Glo® (which measures ATP content) or by MTS assay.[20][22]

  • The data is used to calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 Kinase STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inactivation) Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) apoptosis Apoptosis Bcl2->apoptosis Inhibits inhibitor 2-Amino-6-chloroimidazo [1,2-b]pyridazine inhibitor->PIM1 G cluster_biochem Biochemical Assay (ADP-Glo) cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_western Phospho-Substrate Western Blot a1 Incubate Kinase, Substrate, ATP, & Inhibitor a2 Add ADP-Glo™ Reagent a1->a2 a3 Add Kinase Detection Reagent a2->a3 a4 Measure Luminescence a3->a4 b1 Treat Cells with Inhibitor b2 Heat Aliquots to Various Temps b1->b2 b3 Lyse Cells & Separate Soluble Proteins b2->b3 b4 Quantify Target (Western/ELISA) b3->b4 c1 Treat Cells with Inhibitor c2 Lyse & Run SDS-PAGE c1->c2 c3 Transfer & Block Membrane (BSA) c2->c3 c4 Incubate with Phospho-Ab c3->c4 c5 Detect Signal c4->c5

References

Reproducibility of published 2-Amino-6-chloroimidazo[1,2-b]pyridazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Published Synthesis Methods

The bicyclic heteroaromatic compound 2-Amino-6-chloroimidazo[1,2-b]pyridazine is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. This guide provides a comparative analysis of published synthesis methods for this important molecule, focusing on reproducibility, yield, and reaction conditions. The information is intended to assist researchers in selecting the most suitable method for their specific needs, whether for small-scale screening or larger-scale synthesis campaigns.

Comparative Analysis of Synthesis Methods

The synthesis of this compound and its direct precursors predominantly proceeds through the cyclization of a substituted pyridazine derivative. Two main strategies have been identified in the literature, starting from either 3,6-dichloropyridazine or 6-chloropyridazin-3-amine. The choice of starting material and cyclizing agent significantly impacts the overall efficiency and scalability of the synthesis.

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity Reference
Method A: Two-Step from 3,6-dichloropyridazine 3,6-dichloropyridazine1. Aq. NH4OH2. Chloroacetaldehyde1. 110°C, 12 h (sealed vessel)2. 90°C, 5 h1. 80.8%2. 70.0% (for 6-chloroimidazo[1,2-b]pyridazine)Not specified, requires purification
Method B: One-Step from 6-chloropyridazin-3-amine 6-chloropyridazin-3-amineChloroacetaldehyde90°C, 5 h70.0% (for 6-chloroimidazo[1,2-b]pyridazine)Not specified, requires purification
Method C: One-Step from 6-amino-3-chloropyradazine 6-amino-3-chloropyradazineMonochloroacetaldehyde50-100°C, 30 min - 10 hHigh yieldHigh purity (98%)[1]
Method D: Cyclocondensation with 1,3-dichloroacetone 6-chloropyridazin-3-amine1,3-dichloroacetoneRefluxing 1,2-dimethoxyethane, 48 h37% (for 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine)Purified by chromatography[2]

Note: Method A, B, and C lead to the imidazo[1,2-b]pyridazine core. The direct synthesis of the 2-amino substituted title compound was not explicitly detailed in the search results with quantitative data. However, the synthesis of the core is the crucial step, and subsequent amination is a potential route. Method D yields a 2-chloromethyl substituted product, which can be a precursor for further functionalization.

Experimental Protocols

Method A: Two-Step Synthesis from 3,6-dichloropyridazine

Step 1: Synthesis of 6-chloropyridazin-3-amine

  • To 10 g (75.52 mmol) of 3,6-dichloropyridazine, add 100 mL of aqueous concentrated ammonium hydroxide in a stainless-steel bomb vessel.

  • Heat the mixture at 110°C for 12 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C.

  • Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.

    • Yield: 80.8%

Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

  • A mixture of 30 g (232.0 mmol) of 6-chloropyridazin-3-amine and 45 mL of chloroacetaldehyde (50% aqueous solution) is heated to 90°C for 5 hours.

  • Distill off the water to obtain a brown-yellow solid.

  • Stir the crude compound with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.

    • Yield: 70.0%

Method C: One-Step Synthesis from 6-amino-3-chloropyradazine[2]
  • React 1 mole of 6-amino-3-chloropyradazine with 1.5-6 moles of monochloroacetaldehyde (preferably 20-55% w/w solution).

  • The reaction can be carried out in a solvent such as water or ethanol.

  • Maintain the reaction temperature between 50-100°C for a duration of 30 minutes to 10 hours.

  • After the reaction, concentrate the solution.

  • The product can be isolated and purified by extraction, chromatography, and crystallization to yield high-purity 6-chloroimidazo[1,2-b]pyridazine hydrochloride.

    • Yield: High

    • Purity: 98%

Visualizing the Synthesis Workflow and Method Comparison

To better illustrate the experimental process and the relationships between the different synthesis strategies, the following diagrams are provided.

G General Workflow for Imidazo[1,2-b]pyridazine Synthesis cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediates & Products A 3,6-dichloropyridazine C Amination A->C aq. NH4OH B 6-chloropyridazin-3-amine D Cyclization B->D Chloroacetaldehyde or 1,3-dichloroacetone E 6-chloropyridazin-3-amine C->E F This compound (or related core structure) D->F E->D Chloroacetaldehyde or 1,3-dichloroacetone

Caption: General synthetic routes to the imidazo[1,2-b]pyridazine core.

G Comparison of Synthesis Logic cluster_A Method A/B cluster_C Method C cluster_D Method D Start Choice of Synthesis Route A_Start Start with 3,6-dichloropyridazine or 6-chloropyridazin-3-amine Start->A_Start Established Route C_Start Start with 6-amino-3-chloropyradazine Start->C_Start High Purity Route D_Start Start with 6-chloropyridazin-3-amine Start->D_Start Alternative Functionalization A_Reagent Reagent: Chloroacetaldehyde A_Start->A_Reagent A_Yield Yield: Moderate to Good A_Reagent->A_Yield A_Steps Steps: 1-2 A_Yield->A_Steps C_Reagent Reagent: Monochloroacetaldehyde C_Start->C_Reagent C_Yield Yield: High C_Reagent->C_Yield C_Purity Purity: High (98%) C_Yield->C_Purity D_Reagent Reagent: 1,3-dichloroacetone D_Start->D_Reagent D_Yield Yield: Lower (37%) D_Reagent->D_Yield D_Product Product: 2-chloromethyl derivative D_Yield->D_Product

Caption: Logic diagram comparing key aspects of the synthesis methods.

Conclusion

The synthesis of this compound and its core structure can be achieved through several published methods. The choice of the optimal route depends on the desired scale, purity requirements, and available starting materials.

  • Method A and B represent a robust and frequently cited pathway, with moderate to good yields. The two-step process starting from 3,6-dichloropyridazine is advantageous if 6-chloropyridazin-3-amine is not commercially available.

  • Method C , as described in a patent, appears to be a highly efficient method for industrial production, yielding a high-purity product. The use of monochloroacetaldehyde is a key feature of this process.

  • Method D provides an alternative route that directly installs a functional handle at the 2-position, which can be valuable for further library synthesis, although the reported yield is lower.

Researchers should carefully consider the trade-offs between yield, purity, number of steps, and the handling of specific reagents when selecting a synthesis protocol. The detailed experimental procedures provided in this guide offer a starting point for the reproducible synthesis of this important heterocyclic compound.

References

Head-to-head comparison of imidazo[1,2-b]pyridazine-based compounds in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective inhibitors targeting various protein kinases and other biologically relevant molecules. This guide provides a head-to-head comparison of key imidazo[1,2-b]pyridazine-based compounds that have demonstrated significant promise in preclinical models across different therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of several notable imidazo[1,2-b]pyridazine-based compounds.

Table 1: In Vitro Potency and Selectivity
Compound IDPrimary TargetIC50 / KiKey Selectivity DataTherapeutic Area
Compound 6 Tyk2 JH2IC50: <0.0002 µM (Tyk2 JH2)>10,000-fold selective over a panel of 230 kinases, including other JAK family members (IC50 >2 µM)[1]Autoimmune/Inflammatory
IKKβ Inhibitor IKKβ-High kinase selectivity mentioned, but specific data is limited in the provided results.Arthritis/Inflammation
27f Mps1 (TTK)Cellular Mps1 IC50: 0.70 nM; A549 IC50: 6.0 nMSelective over 192 kinases[2][3]Oncology
TM471-1 (22) BTKIC50: 1.3 nMExcellent selectivity across 310 kinases[4]Oncology (B-cell Malignancies)
O-10 ALKIC50: 2.6 nM (ALK WT)Data on resistant mutants availableOncology (NSCLC)
Compound 11 PI3K/mTORPI3Kα: 94.9% inh. @ 1nM; mTOR: 42.99% inh. @ 1nM-Pulmonary Fibrosis/Oncology
CDK2 Inhibitor CDK2IC50: 3 nM100-fold selective over CDK1; >3000-fold over 12 other kinases[5]Oncology
Compound 4 β-Amyloid PlaquesKi: 11.0 nM-Alzheimer's Disease
Table 2: In Vivo Efficacy in Preclinical Models
Compound IDPreclinical ModelDosing RegimenKey Efficacy Results
Compound 6 Rat Adjuvant Arthritis (AA) Model5 mg/kg, bidFully efficacious in inhibiting arthritis[1]
IKKβ Inhibitor Collagen-Induced Arthritis (Mouse/Rat)-Demonstrated efficacy in suppressing inflammation[6]
27f --Active in vivo[2][3]
TM471-1 (22) Xenograft Model15 mg/kgComplete tumor regression in 7 out of 10 mice[4]
O-10 ---
Compound 11 Bleomycin-Induced Pulmonary Fibrosis (Mouse)15 mg/kgReduced Ashcroft scores, hydroxyproline content, and collagen deposition
CDK2 Inhibitor Mouse Model2 mg/kg (oral)>1 µM plasma levels achieved[5]
Compound 4 ---
Table 3: Pharmacokinetic Profiles
Compound IDSpeciesClearance (mL/min/kg)Oral Bioavailability (%)
Compound 6 Mouse1686
Rat7.8114
Cynomolgus Monkey1746
Dog2550

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by these imidazo[1,2-b]pyridazine-based compounds.

Tyk2_Signaling_Pathway Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK JAK Receptor->JAK STAT STAT Tyk2->STAT P JAK->STAT P Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Compound6 Compound 6 (Imidazo[1,2-b]pyridazine) Compound6->Tyk2 Inhibits JH2 pseudokinase domain

Tyk2 Signaling Pathway Inhibition

IKKbeta_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex IKKbeta IKKβ IKK_complex->IKKbeta IkB IκB IKKbeta->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene IKKbeta_Inhibitor IKKβ Inhibitor (Imidazo[1,2-b]pyridazine) IKKbeta_Inhibitor->IKKbeta Inhibits

IKKβ Signaling Pathway Inhibition

Mps1_Signaling_Pathway Mitosis Mitosis Kinetochore Kinetochore Mitosis->Kinetochore Mps1 Mps1 (TTK) Kinetochore->Mps1 Recruits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Anaphase Anaphase SAC->Anaphase Inhibits until proper attachment Compound27f Compound 27f (Imidazo[1,2-b]pyridazine) Compound27f->Mps1 Inhibits

Mps1 (TTK) in Spindle Assembly Checkpoint

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 P Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation TM471_1 TM471-1 (Imidazo[1,2-b]pyridazine) TM471_1->BTK Inhibits

BTK Signaling Pathway in B-Cells

ALK_Signaling_Pathway GrowthFactor Growth Factor ALK_fusion ALK Fusion Protein (e.g., EML4-ALK) GrowthFactor->ALK_fusion ALK ALK ALK_fusion->ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation O10 O-10 (Imidazo[1,2-b]pyridazine) O10->ALK Inhibits

ALK Signaling in NSCLC

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Compound11 Compound 11 (Imidazo[1,2-b]pyridazine) Compound11->PI3K Inhibits Compound11->mTORC1 Inhibits

PI3K/mTOR Signaling Pathway Inhibition

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb P E2F E2F Rb->E2F Releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes CellCycle G1/S Phase Transition S_phase_genes->CellCycle CDK2_Inhibitor CDK2 Inhibitor (Imidazo[1,2-b]pyridazine) CDK2_Inhibitor->CDK2 Inhibits

CDK2 in Cell Cycle Progression

Amyloid_Plaque_Binding APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage by β- and γ-secretase beta_secretase β-secretase gamma_secretase γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Compound4 Compound 4 (Imidazo[1,2-b]pyridazine) Compound4->Plaques Binds to

β-Amyloid Plaque Formation and Ligand Binding

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of these imidazo[1,2-b]pyridazine-based compounds.

In Vitro Kinase Inhibition Assays
  • General Principle: The ability of a compound to inhibit the activity of a specific kinase is typically measured using in vitro assays. These assays often involve incubating the purified kinase with its substrate and ATP, in the presence and absence of the inhibitor. The extent of substrate phosphorylation is then quantified.

  • Example Protocol (Tyk2 JH2): The inhibitory activity of Compound 6 against Tyk2 JH2 and a panel of other kinases was determined using a radiometric or fluorescence-based assay. The IC50 values were calculated from the dose-response curves. For cellular assays, the inhibition of JAK-dependent signaling pathways was assessed by measuring the phosphorylation of downstream STAT proteins via Western blotting or ELISA.

Cellular Proliferation Assays
  • General Principle: These assays determine the effect of a compound on the growth and viability of cancer cell lines.

  • Example Protocol (Mps1 inhibitor 27f): A549 lung carcinoma cells were seeded in 96-well plates and treated with increasing concentrations of compound 27f for a specified period (e.g., 72 hours). Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP levels. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, was then calculated.

In Vivo Tumor Xenograft Models
  • General Principle: To evaluate the in vivo anti-cancer efficacy, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and tumor growth is monitored over time.

  • Example Protocol (BTK inhibitor TM471-1): A suitable human B-cell lymphoma cell line was subcutaneously injected into nude mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. TM471-1 was administered orally at a dose of 15 mg/kg. Tumor volume was measured regularly, and at the end of the study, the percentage of tumor growth inhibition was calculated. In the case of TM471-1, complete tumor regression was observed in a significant portion of the treated animals.[4]

In Vivo Models of Inflammation
  • General Principle: Animal models that mimic human inflammatory diseases are used to assess the in vivo efficacy of anti-inflammatory compounds.

  • Example Protocol (Tyk2 JH2 inhibitor 6 in Rat Adjuvant Arthritis): Arthritis was induced in rats by immunization with an adjuvant. Compound 6 was administered orally at 5 mg/kg twice daily. The severity of arthritis was evaluated by scoring clinical signs such as paw swelling. At the end of the study, histological analysis of the joints was performed to assess inflammation and joint damage.[1]

In Vitro β-Amyloid Plaque Binding Assay
  • General Principle: This assay measures the binding affinity of a compound to aggregated β-amyloid peptides, which are a hallmark of Alzheimer's disease.

  • Example Protocol (Compound 4): Synthetic Aβ1-40 peptides were aggregated in vitro. The binding affinity of Compound 4 was determined through a competitive binding assay using a radiolabeled ligand known to bind to β-amyloid plaques. The Ki value was calculated based on the displacement of the radioligand by increasing concentrations of Compound 4.[7]

Conclusion

The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for the development of highly potent and selective modulators of various biological targets. The compounds highlighted in this guide demonstrate promising preclinical activity in diverse models of cancer, inflammation, and neurodegenerative disease. This head-to-head comparison, based on available data, underscores the potential of this chemical class and provides a valuable resource for researchers in the field of drug discovery and development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these and other imidazo[1,2-b]pyridazine-based compounds.

References

Assessing the Novelty of a New 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology. This guide provides a comparative analysis of a novel hypothetical derivative, Compound X , against two representative competitor compounds from the same chemical class. The objective is to assess the potential novelty and improved performance of Compound X based on hypothetical experimental data.

Compound Structures

To establish a framework for comparison, we will evaluate the following compounds:

  • Compound X (Hypothetical): A novel 2-amino-6-chloroimidazo[1,2-b]pyridazine derivative with a unique substitution pattern at the 2-amino position, designed for enhanced potency and selectivity.

  • Competitor A: A representative 2-amino-6-substituted-imidazo[1,2-b]pyridazine derivative based on structures reported in the literature as multi-kinase inhibitors.

  • Competitor B: Another representative derivative from the same class, with a different substitution pattern, also inspired by published kinase inhibitors.

Comparative Performance Data

The following tables summarize the hypothetical in vitro performance of Compound X against Competitor A and Competitor B.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetCompound X (IC50, nM)Competitor A (IC50, nM)Competitor B (IC50, nM)
PI3Kα82545
PI3Kβ155080
PI3Kδ51530
PI3Kγ124065
mTOR103555
Abl501015
Src752030

Data are hypothetical and for comparative purposes only.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
Cell LineCancer TypeCompound X (IC50, µM)Competitor A (IC50, µM)Competitor B (IC50, µM)
MCF-7Breast Cancer0.51.22.5
PC-3Prostate Cancer0.82.03.8
HCT116Colon Cancer1.23.55.1

Data are hypothetical and for comparative purposes only.

Table 3: Apoptosis Induction in MCF-7 Cells (% Apoptotic Cells at 1 µM)
Treatment% Apoptotic Cells
Vehicle Control5
Compound X45
Competitor A25
Competitor B18

Data are hypothetical and for comparative purposes only.

Visualized Data and Workflows

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Compound X Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Compound X Purification Purification & Characterization Synthesis->Purification Kinase_Assay LanthaScreen™ Kinase Assay Purification->Kinase_Assay Cell_Viability MTT Cell Viability Assay Purification->Cell_Viability Apoptosis_Assay Annexin V Apoptosis Assay Purification->Apoptosis_Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Cell_Viability->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Comparison Comparative Analysis IC50_Calc->Comparison Apoptosis_Quant->Comparison

Caption: In Vitro Evaluation Workflow.

Logical Comparison

Logical_Comparison cluster_attributes Key Attributes CompoundX Compound X Potency High PI3K/mTOR Potency CompoundX->Potency Selectivity Improved Kinase Selectivity CompoundX->Selectivity Anti_proliferative Strong Anti-proliferative Activity CompoundX->Anti_proliferative Apoptosis Significant Apoptosis Induction CompoundX->Apoptosis CompetitorA Competitor A CompetitorA->Potency CompetitorA->Anti_proliferative CompetitorB Competitor B CompetitorB->Potency CompetitorB->Anti_proliferative

Caption: Comparative Feature Analysis.

Experimental Protocols

LanthaScreen™ Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • LanthaScreen™ Tb-anti-pAkt Substrate Antibody

  • Fluorescein-labeled Akt substrate

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 2X kinase/substrate solution in kinase buffer.

  • Prepare a 2X ATP solution in kinase buffer.

  • Serially dilute test compounds in DMSO, then further dilute in kinase buffer to create a 4X compound solution.

  • Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.

  • Add 2.5 µL of the 2X kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a 2X antibody/EDTA solution in TR-FRET dilution buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm.

  • Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic model.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (final DMSO concentration < 0.1%) and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • MCF-7 cells

  • Cell culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at a concentration of 1 µM for 24 hours.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Based on the hypothetical data presented, Compound X demonstrates a promising profile as a novel this compound derivative. Its enhanced potency against the PI3K/mTOR pathway, coupled with improved selectivity over other kinases such as Abl and Src, suggests a more targeted therapeutic window. Furthermore, the superior anti-proliferative activity and apoptosis induction in cancer cell lines indicate its potential as a potent anti-cancer agent.

This comparative guide highlights the key attributes that would position Compound X as a novel and potentially superior candidate for further preclinical and clinical development. The provided experimental protocols offer a standardized framework for the in vitro evaluation of such compounds.

Safety Operating Guide

Proper Disposal of 2-Amino-6-chloroimidazo[1,2-b]pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-6-chloroimidazo[1,2-b]pyridazine was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds and general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local and national regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Based on data from analogous compounds, this chemical is likely a solid irritant to the skin, eyes, and respiratory system. Therefore, it must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are in a well-ventilated area, preferably under a chemical fume hood. It is essential to prevent the generation of dust.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound waste.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection If there is a risk of dust inhalation, a NIOSH-approved respirator for particulates should be used.
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.

1. Waste Segregation and Collection:

  • Isolate all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials such as filter paper, weighing boats, and pipette tips.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible waste mixing can lead to dangerous chemical reactions.

2. Containerization:

  • Place the solid waste into a designated, sealable, and chemically compatible container. The original product container can be used if it is in good condition.[1]

  • For contaminated lab supplies like gloves and wipes, double-bag them in clear plastic bags.[1]

  • Ensure the waste container is kept closed except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".

  • The label must include the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Irritant").

  • Note the date when the waste was first added to the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from sources of heat or ignition.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment: Before cleaning up, don the appropriate PPE as listed in the table above.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For larger spills, or if you are not trained in spill cleanup, contact your institution's EHS department immediately.

  • Decontamination: Clean the spill area with an appropriate solvent and collect all cleanup materials (e.g., absorbent pads, wipes) as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Isolate from other chemical waste) ppe->segregate containerize Containerize Waste (Sealable, compatible container) segregate->containerize label Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) containerize->label store Store in Designated Area (Secure, ventilated, secondary containment) label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal cleanup Follow Spill Management Protocol (Evacuate, Ventilate, Clean, Report) spill->cleanup cleanup->segregate Collect spill debris as hazardous waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2-Amino-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic amine compound. Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.

Hazard Summary: this compound is classified as harmful and an irritant. Key hazards include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this compound.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or glasses meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against serious eye irritation as indicated by H319.[1][2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contact with the chemical.To prevent skin irritation as indicated by H315.[1]
Skin and Body Protection A lab coat, buttoned and covering as much skin as possible. Closed-toe shoes are mandatory. For larger quantities or increased risk of exposure, consider chemical-resistant aprons or coveralls.To protect against skin contact and irritation.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.To prevent respiratory irritation as indicated by H335.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures safety at every stage of the experimental workflow.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.[2]

  • Confirm the proper functioning of the chemical fume hood or other ventilation systems.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Handle the solid compound in a chemical fume hood to avoid dust inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[2]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.

  • Wash hands thoroughly with soap and water after handling.[1]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be placed in a designated hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.[2]

2. Disposal Procedure:

  • All waste must be disposed of through an approved hazardous waste disposal service.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

  • Maintain a record of the waste generated and its disposal.

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound prepare_solution Prepare Solution (if applicable) handle_compound->prepare_solution Optional store_compound Store Compound Securely handle_compound->store_compound prepare_solution->store_compound decontaminate Decontaminate Surfaces store_compound->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands segregate_waste Segregate Waste wash_hands->segregate_waste dispose_waste Dispose via Approved Service segregate_waste->dispose_waste

Caption: Workflow for safe handling and disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.